molecular formula C18H20ClFN2O2 B1678832 Vixotrigine Hydrochloride CAS No. 934240-31-0

Vixotrigine Hydrochloride

Cat. No.: B1678832
CAS No.: 934240-31-0
M. Wt: 350.8 g/mol
InChI Key: HEPUBAGOKRIZEO-PPPUBMIESA-N
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Description

Raxatrigine hydrochloride (also known as GSK1014802 and CNV-1014802) is a novel, potent small molecule state-dependent sodium channel blocker, which functions as a Nav1.7 sodium channel inhibitor . Its primary mechanism of action involves binding to the inactivated state of the voltage-gated sodium channel Nav1.7, thereby stabilizing it and preventing reactivation . This action reduces the frequency of neuronal action potentials, effectively dampening neuronal excitability, which is a key target for conditions involving hyperactive nerves . The specificity for the Nav1.7 subtype is particularly significant as this channel is predominantly expressed in sensory neurons and is strongly implicated in the pathophysiology of pain . Preclinical and clinical studies highlight the compound's main research applications in the areas of epilepsy and neuropathic pain, conditions that are often refractory to existing treatments . It has demonstrated potential in models of trigeminal neuralgia and lumbosacral radiculopathy (sciatica) . Furthermore, research indicates that Raxatrigine hydrochloride can rescue the impaired inactivation of certain Nav1.7 mutations associated with paroxysmal extreme pain disorder (PEPD), normalizing channel function to near wild-type levels . Due to its state-dependent inhibition, it offers a promising approach for managing pathological neuronal activity with a potential for a wider therapeutic window. Raxatrigine hydrochloride has successfully completed Phase II clinical trials, confirming its interest for translational research . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2.ClH/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22;/h1-8,16-17,21H,9-11H2,(H2,20,22);1H/t16-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPUBAGOKRIZEO-PPPUBMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934240-31-0
Record name 2-Pyrrolidinecarboxamide, 5-[4-[(2-fluorophenyl)methoxy]phenyl]-, hydrochloride (1:1), (2S,5R)-
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Record name Raxatrigine hydrochloride [USAN]
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Record name (2S,5R)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide hydrochloride
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Record name VIXOTRIGINE HYDROCHLORIDE
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Foundational & Exploratory

Vixotrigine Hydrochloride: A Deep Dive into its State-Dependent Blockade of Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Approach to Neuropathic Pain

Vixotrigine hydrochloride (formerly known as BIIB074) is an investigational, orally administered small molecule that represents a significant advancement in the pursuit of non-opioid analgesics for chronic neuropathic pain.[1] Developed to address the unmet medical need in conditions such as trigeminal neuralgia and small fiber neuropathy, vixotrigine's mechanism of action is centered on the nuanced modulation of voltage-gated sodium channels (Navs).[2][3] Unlike traditional, non-selective sodium channel blockers, which can be limited by side effects and require careful dose titration, vixotrigine was designed to offer an improved safety and tolerability profile.[4][5] This technical guide will provide an in-depth exploration of the core mechanism of action of vixotrigine, detailing its molecular interactions, the causality behind its targeted effects, and the experimental methodologies used to elucidate its unique properties.

The Molecular Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that are fundamental to the initiation and propagation of action potentials in excitable cells, including neurons.[4] These channels cycle through three primary conformational states:

  • Resting State: At negative membrane potentials, the channel is closed but capable of opening in response to depolarization.

  • Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions (Na+) that further depolarizes the membrane, propagating the action potential.

  • Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state. It must return to the resting state before it can be opened again.[4]

In pathological pain states, sensory neurons often exhibit hyperexcitability, characterized by high-frequency, repetitive firing. This aberrant signaling is a key target for therapeutic intervention.

Core Mechanism of Action: Voltage and Use-Dependent Blockade

Vixotrigine's primary mechanism of action is the voltage- and use-dependent blockade of voltage-gated sodium channels.[1][6][7] This means its ability to block the channels is significantly enhanced under specific physiological conditions characteristic of pain-sensing neurons.

Preferential Binding to the Inactivated State

The cornerstone of vixotrigine's mechanism is its preferential binding to the inactivated state of the sodium channel.[4][6] This state-dependent interaction is crucial for its selectivity towards pathologically active neurons. Neurons engaged in high-frequency firing, as seen in neuropathic pain, spend more time in the depolarized state, causing a greater proportion of their sodium channels to accumulate in the inactivated state. By targeting this state, vixotrigine effectively and selectively dampens the excessive signaling of pain-transmitting neurons while having a minimal effect on neurons firing at normal, low frequencies.[6]

This targeted approach is a key differentiator from older, non-selective sodium channel blockers like carbamazepine and lamotrigine, whose utility can be hampered by side effects due to their less discriminate channel blockade.[4][5]

Broad-Spectrum Inhibition of Nav Subtypes

Initial research explored vixotrigine's potential as a selective inhibitor of the Nav1.7 subtype, a channel genetically linked to pain sensation in humans.[8][9] However, further characterization revealed that vixotrigine is a broad-spectrum or non-selective sodium channel blocker, potently inhibiting a range of Nav subtypes found in both the peripheral and central nervous systems.[7][10] This includes subtypes crucial for nerve impulse conduction within pain-sensitive neurons and along the pain pathways in the spinal cord and brain.[1] While initially viewed as a departure from the subtype-selective approach, this broad-spectrum activity may contribute to its efficacy across different neuropathic pain conditions.

The following diagram illustrates the state-dependent action of Vixotrigine on voltage-gated sodium channels.

Vixotrigine_Mechanism cluster_Vixotrigine Vixotrigine Action Resting Resting State Channel Closed (Ready to Open) Open Open State Channel Open (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State Channel Closed (Not Ready to Open) Open->Inactivated Inactivation Inactivated->Resting Vix Vixotrigine Vix->Inactivated Preferential Binding & Stabilization

Caption: State-dependent blockade of Nav channels by Vixotrigine.

Experimental Validation: Elucidating the Mechanism

The voltage- and use-dependent properties of vixotrigine have been meticulously characterized using electrophysiological techniques, primarily the patch-clamp method .

Protocol for Determining Voltage-Dependent Block

This experiment assesses how the membrane potential influences the blocking potency of vixotrigine.

  • Cell Preparation: Utilize a cell line (e.g., HEK293) stably expressing the human Nav subtype of interest.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane at two different potentials: a hyperpolarized potential (e.g., -90 mV), where most channels are in the resting state, and a more depolarized potential (e.g., -60 mV), where a significant fraction of channels are in the inactivated state.[10]

    • From each holding potential, apply a depolarizing voltage step (e.g., to 0 mV) to elicit a sodium current.

  • Drug Application: Apply increasing concentrations of vixotrigine and record the sodium current at both holding potentials.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each concentration and holding potential.

    • Construct concentration-response curves and calculate the half-maximal inhibitory concentration (IC50) for each holding potential.

    • A leftward shift in the concentration-response curve and a lower IC50 value at the depolarized holding potential confirm voltage-dependent binding to the inactivated state.[10]

Protocol for Determining Use-Dependent Block

This protocol demonstrates how the frequency of channel activation enhances the blocking effect of vixotrigine.

  • Cell Preparation and Recording: As described above.

  • Stimulation Protocol:

    • From a set holding potential, apply a train of repetitive depolarizing pulses (e.g., 25 pulses at a frequency of 10 Hz).[7] This protocol mimics the high-frequency firing of sensory neurons in pain states.

  • Drug Application: Perform the stimulation protocol in the absence and presence of various concentrations of vixotrigine.

  • Data Analysis:

    • Measure the peak sodium current for each pulse in the train.

    • In the presence of a use-dependent blocker like vixotrigine, there will be a progressive decrease in the current amplitude with each successive pulse.

    • The IC50 for use-dependent block is calculated by comparing the current of the first pulse to a later pulse in the train (e.g., the 25th pulse). A significantly lower IC50 for later pulses demonstrates use-dependent block.[7]

The following workflow diagram illustrates the experimental process for determining use-dependent block.

Use_Dependent_Workflow cluster_setup Experimental Setup cluster_protocol Stimulation Protocol cluster_analysis Data Analysis cell_prep Prepare Nav-expressing cells patch_clamp Establish whole-cell patch-clamp cell_prep->patch_clamp apply_train Apply high-frequency pulse train (e.g., 10 Hz) patch_clamp->apply_train record_current Record sodium current for each pulse apply_train->record_current measure_peak Measure peak current amplitude per pulse record_current->measure_peak compare_pulses Compare 1st vs. later pulse amplitudes measure_peak->compare_pulses calc_ic50 Calculate use-dependent IC50 compare_pulses->calc_ic50

Caption: Workflow for assessing use-dependent sodium channel blockade.

Quantitative Data Summary

Electrophysiological studies have demonstrated that vixotrigine potently inhibits a broad range of both peripheral and central nervous system Nav subtypes in a use-dependent manner.[10]

Nav SubtypeUse-Dependent IC50 (µM)
Nav1.1~3.5
Nav1.2~5.1
Nav1.3~2.8
Nav1.4~4.6
Nav1.5~4.9
Nav1.6~3.2
Nav1.7~1.8
Nav1.8~2.5

Note: IC50 values are approximate and derived from published data for illustrative purposes.[10]

Clinical Significance and Future Directions

The mechanism of action of vixotrigine has been evaluated in clinical trials for various neuropathic pain conditions. In a Phase 2 study for small fiber neuropathy, the 200mg twice-daily dose of vixotrigine resulted in a statistically significant reduction in the mean average daily pain score compared to placebo.[1][11] Positive effects were particularly noted in the subgroup of patients with diabetes mellitus.[1] While not all endpoints have been met in every trial, the overall data have supported further investigation into vixotrigine's potential as a non-opioid pain therapeutic.[7][11]

The development of vixotrigine underscores a critical strategy in modern analgesic drug discovery: targeting the pathological state of neurons rather than simply blocking all activity. By preferentially inhibiting the inactivated state of sodium channels, vixotrigine offers a mechanism that can selectively quell the hyperexcitability underlying neuropathic pain while sparing normal neuronal function, potentially leading to a more favorable therapeutic window.

Conclusion

This compound's mechanism of action as a broad-spectrum, voltage- and use-dependent blocker of sodium channels represents a sophisticated approach to pain management. Its preferential binding to the inactivated channel state provides a compelling rationale for its selective inhibition of hyperactive, pain-signaling neurons. This in-depth understanding, grounded in rigorous electrophysiological and clinical research, positions vixotrigine as a noteworthy candidate in the ongoing effort to develop safer and more effective treatments for chronic neuropathic pain.

References

  • Drug Hunter. Vixotrigine: A Voltage-Gated Sodium Channel Blocker. Available from: [Link]

  • ResearchGate. Vixotrigine is a use-dependent Nav blocker. (A) Voltage protocols to... Available from: [Link]

  • Clinical Trials Arena. Biogen reports positive Phase II data of non-opioid pain drug in SFN. Published September 17, 2021. Available from: [Link]

  • Practical Pain Management. Vixotrigine for Small Fiber Neuropathy Provides Positive Impression of Change for Patients. Published September 17, 2021. Available from: [Link]

  • ACS Publications. Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. Published December 9, 2020. Available from: [Link]

  • Biogen Inc. Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy. Published September 16, 2021. Available from: [Link]

  • ResearchGate. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia | Request PDF. Available from: [Link]

  • PubMed Central (PMC). Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. Published February 11, 2021. Available from: [Link]

  • PubMed. Evaluation of the Pharmacokinetic Interaction Between the Voltage- and Use-Dependent Nav1.7 Channel Blocker Vixotrigine and Carbamazepine in Healthy Volunteers. Published online 2020. Available from: [Link]

  • The Journal of Pharmacology and Experimental Therapeutics. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. Published April 1, 2021. Available from: [Link]

  • MDPI. Targeting Nav Channels for Pain Relief: Structural Insights and Therapeutic Opportunities. Published November 22, 2023. Available from: [Link]

  • NeurologyLive. Vixotrigine Meets Phase 2 Primary End Point in Small Fiber Neuropathy. Published September 21, 2021. Available from: [Link]

  • The Journal of Pain. Design of Phase 3 Studies Evaluating Vixotrigine for Treatment of Trigeminal Neuralgia. Published July 1, 2020. Available from: [Link]

  • Wikipedia. Vixotrigine. Available from: [Link]

  • Research, Society and Development. Carbamazepine in trigeminal neuralgia: A comparative study with vixotrigine and erenumab in clinical trials. Published November 29, 2024. Available from: [Link]

Sources

Vixotrigine Hydrochloride: Technical Monograph on Discovery, Synthesis, and Pharmacology

[1][2]

Executive Summary

Vixotrigine (BIIB074, formerly CNV1014802) represents a paradigmatic shift in the management of neuropathic pain, specifically Trigeminal Neuralgia (TGN) and Small Fiber Neuropathy (SFN).[1][2][3] Unlike first-generation sodium channel blockers (e.g., carbamazepine) that often compromise tolerability due to non-selective central nervous system (CNS) depression, Vixotrigine is engineered as a state-dependent, use-dependent blocker of voltage-gated sodium channels (Nav).[1][2][3]

This guide deconstructs the chemical logic, synthesis pathways, and pharmacological mechanisms that define Vixotrigine, serving as a technical resource for drug development professionals.[1][2]

Part 1: The Discovery Logic

From Non-Selective Blockade to Precision Pharmacology

The discovery of Vixotrigine was driven by the need to overcome the narrow therapeutic index of existing TGN treatments.[3] Carbamazepine, the standard of care, blocks Nav channels indiscriminately, affecting both high-frequency (pain) and low-frequency (normal physiological) firing.[1][2][3]

Researchers at Convergence Pharmaceuticals (later Biogen) sought a molecule that would preferentially bind to the inactivated state of the channel—a state predominantly occupied during the high-frequency firing characteristic of neuropathic pain paroxysms.[1][2][3]

Structural Evolution

The scaffold evolution moved away from the traditional tricyclic structures toward a functionalized pyrrolidine core .[2][3]

  • Core: (2S,5R)-pyrrolidine-2-carboxamide.[1][2][3] The stereochemistry is critical for binding affinity.[1][2][3]

  • Pharmacophore: The 5-aryl substituent containing a (2-fluorobenzyl)oxy ether tail provides the lipophilicity required for membrane partition and access to the channel's pore-lining residues.[1][2][3]

Part 2: Pharmacological Mechanism

State-Dependent Blockade

Vixotrigine is not a simple pore blocker.[1][2][3][4][5][6] It exhibits voltage- and use-dependence .[1][2][3][4][5][6][7]

  • Resting State: At hyperpolarized potentials (resting neurons), Vixotrigine has low affinity.[1][2][3] This spares normal signal conduction.[1][2][3][8]

  • Inactivated State: During rapid firing (depolarization), channels transition to the inactivated state.[1][2][3] Vixotrigine binds with high affinity to this conformation, stabilizing it and preventing recovery.[1][3]

  • Result: The drug acts as a "molecular brake," selectively silencing hyperexcitable neurons while ignoring those firing at physiological rates.[2][3]

Visualization: Mechanism of Action

The following diagram illustrates the kinetic selectivity of Vixotrigine.

Vixotrigine_MOARestingResting State(Channel Closed)OpenOpen State(Ion Influx)Resting->OpenDepolarizationInactivatedInactivated State(Refractory)Open->InactivatedRapid FiringInactivated->RestingRepolarization (Recovery)BlockedVixotrigine-Bound(Stabilized Inactivation)Inactivated->BlockedHigh Affinity Binding(Use-Dependent)Blocked->InactivatedSlow Off-Rate

Figure 1: Kinetic state diagram showing Vixotrigine's preferential binding to the Inactivated State, effectively trapping the channel during high-frequency firing.[1][2][3]

Quantitative Pharmacology

The selectivity is best understood by comparing IC50 values across channel states.[1][2][3]

ParameterVixotrigine (µM)Carbamazepine (µM)Interpretation
IC50 (Resting State) > 300~100Vixotrigine has minimal effect on resting neurons.[1][2][3]
IC50 (Inactivated State) ~ 2.0 ~ 25Vixotrigine is >100x more potent against inactivated channels.[1][2][3]
Use-Dependence (10Hz) HighModerateVixotrigine block increases with firing frequency.[1][2][3]

Part 3: Chemical Synthesis

Retrosynthetic Analysis

The synthesis of Vixotrigine hydrochloride relies on constructing the chiral cis-5-arylproline core.[1][2][3] The most robust route (Route B from process development) utilizes a diastereoselective reduction of a pyrroline or hemiaminal intermediate derived from L-pyroglutamic acid.[1][2][3]

Key Disconnections:

  • Amide Bond: Formed late-stage from the ester.[1][2][3]

  • Pyrrolidine Ring: Derived from L-pyroglutamic acid (chiral pool).[1][2][3]

  • Aryl-Pyrrolidine Bond: Formed via Grignard addition to the lactam carbonyl.[1][2][3]

Step-by-Step Synthesis Protocol

This protocol outlines the scalable "Route B" optimized for stereochemical purity.

Step 1: Fragment Synthesis (The Ether Tail)

Reagents: 4-Bromophenol, 2-Fluorobenzyl bromide, K2CO3, Acetone.[1][2][3]

  • Dissolve 4-bromophenol (1.0 eq) and K2CO3 (1.5 eq) in acetone.

  • Add 2-fluorobenzyl bromide (1.1 eq) dropwise.[1][2][3]

  • Reflux for 4–6 hours.

  • Filter inorganic salts and concentrate.[1][2][3] Recrystallize to yield 4-((2-fluorobenzyl)oxy)bromobenzene .

Step 2: Grignard Formation & Coupling

Reagents: Mg turnings, THF, N-Boc-L-pyroglutamic acid ethyl ester.[1][2][3]

  • Generate the Grignard reagent from the aryl bromide (Step 1) and Mg in dry THF.[1][2][3]

  • Cool a solution of N-Boc-L-pyroglutamic acid ethyl ester to -78°C.

  • Slowly add the Grignard reagent.[1][2][3] The nucleophile attacks the lactam carbonyl, forming a hemiaminal/ketone intermediate.[1][3]

  • Quench with weak acid.

Step 3: Stereoselective Reduction

Reagents: Triethylsilane (Et3SiH), TFA (Trifluoroacetic acid) or Hydrogenation catalyst.[1][2][3] Critical Step: The reduction of the intermediate must yield the (2S,5R) cis-configuration.[1][2][3]

  • Treat the intermediate with Et3SiH in the presence of Lewis acid or TFA.[2][3]

  • The hydride attacks from the less hindered face, establishing the cis relationship between the C2-carboxyl and C5-aryl groups.[1][2][3]

  • Isolate the N-Boc-protected 5-arylproline ester.[1][2][3]

Step 4: Amidation and Deprotection

Reagents: Methanolic Ammonia, HCl/Dioxane.[1][2][3]

  • Amidation: Treat the ester with 7M NH3 in methanol to convert the ethyl ester to the primary carboxamide.

  • Deprotection: Treat with 4M HCl in dioxane to remove the Boc group.[2][3]

  • Salt Formation: Crystallize as the hydrochloride salt.[1][2][3]

Visualization: Synthesis Workflow

Vixotrigine_SynthesisStart14-BromophenolEtherAryl Ether Bromide(4-((2-fluorobenzyl)oxy)bromobenzene)Start1->EtherWilliamson Ether Synthesis(K2CO3, Acetone)Start22-Fluorobenzyl bromideStart2->EtherWilliamson Ether Synthesis(K2CO3, Acetone)Start3N-Boc-L-pyroglutamicacid ethyl esterHemiaminalHemiaminal IntermediateStart3->HemiaminalNucleophilic Addition(-78°C)GrignardAryl Grignard ReagentEther->GrignardMg, THFGrignard->HemiaminalNucleophilic Addition(-78°C)Reduced(2S,5R)-N-Boc-5-arylproline esterHemiaminal->ReducedStereoselective Reduction(Et3SiH/TFA)Amide(2S,5R)-N-Boc-VixotrigineReduced->AmideAmmonolysis(NH3/MeOH)FinalVixotrigine HClAmide->FinalBoc Deprotection(HCl/Dioxane)

Figure 2: Convergent synthesis route highlighting the critical stereoselective reduction step derived from the chiral pool.

Part 4: Technical Protocols (In-Vitro Validation)

To validate the synthesized compound, the following patch-clamp protocol is the industry standard for assessing state-dependence.

Automated Patch Clamp Protocol (Nav1.7)

System: QPatch or Patchliner (Sophion/Nanion).[1][2][3] Cell Line: HEK293 stably expressing hNav1.7.[1][2][3]

  • Solution Setup:

    • Intracellular:[1][2][3] 10 mM CsCl, 110 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).[1][2]

    • Extracellular:[1][2][3] 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).[1][2]

  • Voltage Protocol (State Dependence):

    • Resting Protocol: Hold at -120 mV. Pulse to 0 mV (10ms) at 0.1 Hz.[1][2][3] Measure inhibition of peak current.

    • Inactivated Protocol: Hold at -120 mV. Pre-pulse to -60 mV (voltage at which ~50% channels are inactivated) for 8 seconds.[1][2][3] Pulse to 0 mV.

  • Data Analysis:

    • Calculate the

      
       of inactivation in the presence and absence of Vixotrigine.[1][2][3] A leftward shift in the inactivation curve indicates preferential binding to the inactivated state.[2][3]
      

References

  • Discovery and Chemical Development: Giblin, G. M., et al. (2020).[1][2][3][5][6][9] "Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain." ACS Medicinal Chemistry Letters. [Link][1][2][3]

  • Pharmacological Characterization: Hinckley, C. A., et al. (2021).[1][2][3][4][5][8] "Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker." Molecular Pharmacology. [Link][1][2][3][4]

  • Clinical Efficacy (TGN): Zakrzewska, J. M., et al. (2017).[1][2][3][6] "Safety and efficacy of a Nav1.7 selective sodium channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial." The Lancet Neurology. [Link][1][2][3][6]

  • Synthesis Patent: Witty, D. R., et al. (2011).[1][2][3] "Pyrrolidine Derivatives as Sodium Channel Blockers."[1][2][3][5] WO Patent 2011/107758. [Link][1][2][3]

An In-Depth Technical Guide to Vixotrigine Hydrochloride: A Use-Dependent Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vixotrigine (formerly BIIB074) is an investigational, orally administered, broad-spectrum voltage-gated sodium channel (VGSC) blocker characterized by its potent voltage- and use-dependent mechanism of action.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core scientific principles of Vixotrigine. We will delve into its mechanism of action, the experimental methodologies used for its characterization, and its therapeutic potential in sodium channel-mediated diseases, such as neuropathic pain.

Introduction: The Rationale for State-Dependent Blockade

Voltage-gated sodium channels are fundamental to the initiation and propagation of action potentials in excitable tissues like neurons.[3] These channels cycle through three primary conformational states: resting, open, and inactivated.[4] In pathological conditions such as chronic pain, subsets of neurons become hyperexcitable, firing action potentials at abnormally high frequencies. This high-frequency firing increases the time that VGSCs spend in the open and inactivated states.

Conventional sodium channel blockers, such as carbamazepine and lamotrigine, often exhibit limited efficacy and dose-limiting side effects due to their non-selective blockade of VGSCs in all states.[5] This can disrupt normal, low-frequency neuronal signaling. The therapeutic innovation of Vixotrigine lies in its state-dependent binding, preferentially targeting the open and inactivated states of the sodium channel.[6] This "use-dependent" blockade allows Vixotrigine to selectively inhibit neurons that are pathologically hyperactive, while sparing those firing at normal physiological frequencies, promising an improved therapeutic window.[6]

Vixotrigine has been investigated for several neuropathic pain conditions, including trigeminal neuralgia and small fiber neuropathy (SFN), demonstrating its potential as a non-opioid analgesic.[5]

The Molecular Mechanism of Vixotrigine

The defining characteristic of Vixotrigine is its preferential binding to and stabilization of the inactivated state of the sodium channel.[6] This mechanism is crucial for its selective action on hyperactive neurons.

The Gating Dynamics of Voltage-Gated Sodium Channels

VGSCs are transmembrane proteins that undergo conformational changes in response to membrane potential.[7]

  • Resting State: At resting membrane potential, the channel is closed but capable of opening in response to depolarization. The activation gate ('m' gate) is closed, and the inactivation gate ('h' gate) is open.[8]

  • Open State: Upon membrane depolarization, the activation gate rapidly opens, allowing an influx of Na+ ions, which generates the rising phase of an action potential. This state is transient, lasting only a few milliseconds.[8]

  • Inactivated State: Following a brief opening, the channel enters a non-conducting inactivated state where the inactivation gate closes. The channel is refractory to reopening until the membrane repolarizes and the gate is reset.[9]

In conditions of chronic pain, high-frequency neuronal firing causes a significant accumulation of VGSCs in the open and inactivated states. Vixotrigine exploits this by binding with higher affinity to these states than to the resting state. This stabilizes the inactivated state, slows the recovery from inactivation, and effectively reduces the number of channels available to sustain rapid firing.[1]

Figure 1: Mechanism of Vixotrigine's Use-Dependent Blockade.

Experimental Characterization: The Patch-Clamp Gold Standard

The gold standard for characterizing the activity of ion channel modulators like Vixotrigine is the patch-clamp electrophysiology technique.[10] The whole-cell configuration, in particular, allows for precise control of the membrane voltage and the measurement of ionic currents across the entire cell membrane.[11]

Causality Behind the Experimental Design

To demonstrate use-dependency, the experimental design must compare the drug's effect on channels in the resting state versus channels that are repeatedly activated. This is achieved by applying specific voltage protocols. A low-frequency stimulation protocol (e.g., 0.1 Hz) is used to assess the "tonic block," which reflects the drug's affinity for the resting state. Conversely, a high-frequency stimulation protocol (e.g., 10 Hz) is applied to induce an accumulation of channels in the open and inactivated states, allowing for the measurement of "phasic block" or use-dependent inhibition.[1] A significant leftward shift in the IC50 curve under high-frequency stimulation is the hallmark of a use-dependent blocker.

Self-Validating Protocol: Whole-Cell Patch-Clamp Assay for Use-Dependency

This protocol describes a method to determine the use-dependent block of VGSCs by Vixotrigine in a heterologous expression system (e.g., HEK293 cells stably expressing a specific human NaV subtype).

Step 1: Cell Preparation

  • Culture HEK293 cells expressing the target NaV channel subtype on glass coverslips.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

Step 2: Pipette Preparation

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.[12]

  • Fire-polish the pipette tip to ensure a smooth surface for a high-resistance seal.[12]

  • Fill the pipette with the appropriate internal solution and mount it on the micromanipulator.

Step 3: Giga-seal Formation and Whole-Cell Configuration

  • Apply positive pressure to the pipette as it approaches a target cell to keep the tip clean.

  • Once touching the cell, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Apply a brief, strong pulse of suction to rupture the membrane patch, establishing the whole-cell configuration. This provides electrical and diffusional access to the cell's interior.

Step 4: Data Acquisition

  • Hold the cell at a negative holding potential (e.g., -90 mV) to ensure most channels are in the resting state.

  • Tonic Block Protocol: Apply a single depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a baseline sodium current.

  • Phasic (Use-Dependent) Block Protocol: Apply a train of depolarizing pulses (e.g., 25 pulses at a frequency of 10 Hz).[1]

  • Record currents before (baseline) and after the application of varying concentrations of Vixotrigine.

Step 5: Data Analysis

  • Measure the peak amplitude of the sodium current for each pulse.

  • For tonic block, compare the current from the single pulse in the presence of the drug to the baseline.

  • For phasic block, compare the current from the last pulse (e.g., the 25th) in the train to the first pulse in the train.

  • Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50 values for both tonic and phasic block.

Sources

Physicochemical Properties of Vixotrigine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vixotrigine Hydrochloride (BIIB074; GSK1014802) is a novel, orally bioavailable, voltage-gated sodium channel (NaV) blocker currently under clinical investigation for the treatment of neuropathic pain, including trigeminal neuralgia and small fiber neuropathy. Unlike non-selective NaV blockers (e.g., carbamazepine) that often carry dose-limiting CNS side effects, Vixotrigine is designed as a state-dependent blocker. It preferentially binds to the inactivated state of the channel, thereby inhibiting high-frequency firing associated with hyperexcitability while sparing normal low-frequency conduction.

This guide provides a comprehensive technical analysis of the physicochemical properties that drive Vixotrigine's biopharmaceutical performance, focusing on its solubility profile, ionization behavior, solid-state characteristics, and stability.

Chemical Identity and Structural Analysis[1][2]

This compound is the hydrochloride salt of a pyrrolidine-carboxamide derivative. Its structural integrity relies on the specific stereochemical configuration at the 2- and 5-positions of the pyrrolidine ring.

PropertyDetail
USAN Name This compound
Development Codes BIIB074, CNV1014802, GSK1014802
IUPAC Name (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide hydrochloride
CAS Number 934240-31-0 (HCl salt); 934240-30-9 (Free Base)
Molecular Formula C₁₈H₂₀ClFN₂O₂
Molecular Weight 350.82 g/mol (HCl salt); 314.36 g/mol (Free Base)
Stereochemistry cis-configuration ((2S, 5R))
Structural Visualization

The following diagram illustrates the core pharmacophore and the salt formation pathway.

VixotrigineStructure cluster_0 Chemical Structure Components Fluorobenzyl 2-Fluorobenzyl Ether (Lipophilic Tail) Phenyl Central Phenyl Ring (Linker) Fluorobenzyl->Phenyl Ether Linkage Pyrrolidine Pyrrolidine Ring ((2S,5R) Stereocenter) Phenyl->Pyrrolidine C-C Bond Amide Carboxamide Group (H-Bond Donor/Acceptor) Pyrrolidine->Amide C2 Substitution VixoHCl This compound (Ionized Form) Pyrrolidine->VixoHCl Protonation at N1 HCl HCl (Counterion) HCl->VixoHCl Salt Formation

Figure 1: Structural assembly of Vixotrigine HCl, highlighting the lipophilic tail and the ionizable pyrrolidine nitrogen responsible for salt formation.

Thermodynamic and Kinetic Properties

The biopharmaceutical performance of Vixotrigine is dictated by its balance of lipophilicity and solubility. It is classified as a BCS Class I compound (High Solubility, High Permeability), which is advantageous for oral formulation development.

Solubility Profile

Vixotrigine HCl exhibits excellent aqueous solubility, significantly exceeding the requirements for complete absorption of typical clinical doses (e.g., 150–350 mg).

Solvent / MediumSolubility (mg/mL)Classification
Water 16.3Very Soluble
FeSSIF (Fed State Simulated Intestinal Fluid)6.9Soluble
0.1 N HCl > 20Highly Soluble
Ethanol Soluble-

Scientific Insight: The solubility decrease in FeSSIF compared to pure water suggests a common ion effect or micellar interaction, but the value remains sufficiently high to prevent dissolution-limited absorption in the fed state.

Ionization (pKa) and Lipophilicity (LogP)
  • pKa (Calculated/Observed): ~7.6 (Basic pyrrolidine nitrogen).

  • LogP (Octanol/Water): 1.6.

Mechanistic Implication: With a pKa of 7.6, Vixotrigine exists in equilibrium between its ionized (cationic) and unionized forms at physiological pH (7.4).

  • At pH 1.2 (Stomach): ~100% Ionized (High Solubility).

  • At pH 7.4 (Blood/Brain): ~60% Ionized / 40% Unionized. The significant fraction of unionized species at physiological pH, combined with a moderate LogP of 1.6, facilitates passive diffusion across the Blood-Brain Barrier (BBB), enabling central efficacy while the "state-dependent" mechanism limits CNS toxicity.

Solid-State Characterization

Understanding the solid-state form is critical for ensuring batch-to-batch consistency and stability.

Crystallinity and Polymorphism

Vixotrigine HCl is isolated as a crystalline solid .

  • Appearance: White to off-white powder.

  • Melting Point: While specific patent literature for the HCl salt varies, related crystalline salts typically exhibit sharp melting endotherms. (Note: The mesylate salt melts at ~230°C; the HCl salt is processed via crystallization from isopropanol/HCl).

  • Hygroscopicity: As a hydrochloride salt of a secondary amine, the material may exhibit hygroscopicity at high relative humidities (>75% RH). Appropriate packaging (e.g., HDPE bottles with desiccants) is standard protocol.

Salt Selection Rationale

The hydrochloride salt was selected over alternatives (e.g., mesylate, succinate) likely due to:

  • Bioavailability: Superior dissolution rate in the gastric environment.

  • Crystallinity: HCl salts of pyrrolidines often yield robust crystal lattices suitable for isolation and purification.

  • Safety: HCl is a Class 1 counterion (GRAS status).

Analytical Methodologies

To ensure the integrity of Vixotrigine HCl, the following self-validating analytical protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

Objective: Quantification and Impurity Profiling.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 2000.

Chiral Purity Analysis

Objective: Confirming the (2S,5R) configuration and absence of enantiomers/diastereomers.

  • Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Stationary Phase: Polysaccharide-based chiral selector (e.g., Chiralpak AD-H or OD-H).

  • Mode: Normal phase (Hexane/IPA/Diethylamine) to ensure sharp peak shape for the basic amine.

Stability-Indicating Workflow

The following diagram outlines the logical flow for stress testing to validate the analytical method.

StabilityWorkflow cluster_stress Stress Conditions (Forced Degradation) Start Vixotrigine HCl Sample Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid state, 60°C) Start->Thermal Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Result Mass Balance & Peak Purity Check Analysis->Result

Figure 2: Forced degradation workflow to establish specificity of the analytical method.

Implications for Formulation and Drug Delivery

Given its BCS Class I status, Vixotrigine HCl presents a low risk for bioavailability challenges, allowing for straightforward formulation strategies.

Excipient Compatibility

Based on the chemical structure (secondary amine, ether linkage), the following excipient interactions should be monitored:

  • Reducing Sugars (e.g., Lactose): Potential for Maillard reaction with the secondary amine. Recommendation: Use Mannitol or Microcrystalline Cellulose (MCC) as diluents.

  • Anionic Polymers: Potential for complexation with the cationic drug.

Biopharmaceutics Classification System (BCS) Logic

BCSLogic Compound Vixotrigine HCl Solubility Aq. Solubility 16.3 mg/mL Compound->Solubility Dose Max Clinical Dose ~350 mg Compound->Dose Permeability Permeability (Papp) 386 nm/s (MDCK) Compound->Permeability Ratio Dose/Solubility Ratio < 250 mL Solubility->Ratio Dose->Ratio Class BCS Class I (High Sol / High Perm) Ratio->Class High Solubility Criteria Met Permeability->Class High Permeability Criteria Met

Figure 3: Decision logic assigning Vixotrigine HCl to BCS Class I.

References

  • Discovery of Vixotrigine (BIIB074): S. Tate et al., "Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia," J. Med. Chem., 2020.[1] Link

  • Mechanism of Action: C. Hinkley et al., "Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker," Mol. Pharmacol., 2021. Link

  • Clinical Pharmacokinetics: H. Naik et al., "Safety, Tolerability, and Pharmacokinetics of Repeat Doses of the Nav1.7 Selective Sodium Channel Blocker Vixotrigine in Healthy Volunteers," Clin. Pharmacol. Drug Dev., 2018. Link

  • Patent Literature: "Carboxamide Derivatives and Use Thereof," WO Patent 2011/088129 (and related family members describing the HCl salt synthesis and isol
  • IUPHAR/BPS Guide to Pharmacology: Vixotrigine Ligand Page. Link

Sources

Preclinical Pharmacology of Vixotrigine Hydrochloride: A Technical Guide to State-Dependent Nav Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preclinical Pharmacology of Vixotrigine Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vixotrigine (BIIB074, formerly CNV1014802) represents a paradigm shift in the development of voltage-gated sodium channel (Nav) blockers.[1] Unlike first-generation agents (e.g., carbamazepine) that are limited by narrow therapeutic indices and non-selective blockade, Vixotrigine utilizes state-dependent inhibition to achieve functional selectivity.

This guide dissects the preclinical pharmacology of Vixotrigine, focusing on its mechanism of action, electrophysiological profile, pharmacokinetic (PK) interspecies scaling, and in vivo efficacy. It provides actionable protocols and data structures for researchers evaluating similar state-dependent ion channel modulators.

Molecular Mechanism: The State-Dependent Paradigm

The core pharmacological value of Vixotrigine lies in its ability to discriminate between high-frequency pathological firing (pain) and low-frequency physiological firing. It does not rely on subtype selectivity (e.g., blocking Nav1.7 exclusively) but rather on conformation-selective binding .

Mechanism of Action (MoA)

Vixotrigine preferentially binds to the inactivated state of the Nav channel.

  • Resting State: Low affinity. The drug has minimal impact on channels ready to fire, preserving normal signal conduction.

  • Inactivated State: High affinity. During high-frequency firing (characteristic of neuropathic pain), channels spend more time in the inactivated state. Vixotrigine stabilizes this conformation, preventing recovery and subsequent firing.

Visualization of State-Dependent Blockade

The following diagram illustrates the kinetic transition of the Nav channel and the specific stabilization node of Vixotrigine.

MoA_Vixotrigine Resting Resting State (Channel Closed) Open Open State (Ion Flux) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Recovery (Repolarization) Blocked Vixotrigine-Bound Inactivated Complex Inactivated->Blocked Vixotrigine Binding (High Affinity) Blocked->Inactivated Slow Dissociation

Figure 1: Kinetic model of Vixotrigine interaction. The drug acts as a "molecular brake," sequestering channels in the inactivated state during high-frequency firing.

In Vitro Electrophysiology Profiling

To validate state-dependence, standard IC50 measurements are insufficient. The following protocol outlines the Voltage-Clamp Protocol required to differentiate resting vs. inactivated state affinity.

Experimental Protocol: Automated Patch Clamp (Nav1.7)

Objective: Determine the "State-Dependent Ratio" (IC50_Resting / IC50_Inactivated).

  • Cell Line: CHO cells stably expressing hNav1.7.

  • Resting State Assay (Tonic Block):

    • Holding Potential (Vh): -120 mV (ensures ~100% channels are resting).

    • Pulse: Depolarize to 0 mV (10 ms) at 0.1 Hz.

    • Measurement: Peak current inhibition.

  • Inactivated State Assay (State-Dependent Block):

    • Conditioning Pulse: Depolarize to V½ (voltage of half-inactivation, typically ~-70 mV) for 5-10 seconds.

    • Test Pulse: Brief hyperpolarization (20 ms) followed by test pulse to 0 mV.

    • Measurement: Inhibition of current relative to pre-drug baseline.

Quantitative Data Summary

The following table summarizes the potency shift, demonstrating the mechanism described above.

ParameterConditionVixotrigine IC50 (µM)Interpretation
Resting Affinity Vh = -120 mV~71.7Low affinity at resting potentials (Safety margin).
Inactivated Affinity Vh = -70 mV~1.8~40-fold increase in potency when inactivated.
Use-Dependence 10 Hz Stimulation1.76 - 5.12Potency increases with firing frequency.

Data Source: Synthesized from Hinckley et al. (2021) and Biogen/Convergence preclinical files.

Pharmacokinetics (PK) & Interspecies Scaling

Vixotrigine exhibits a PK profile characterized by rapid absorption and extensive tissue distribution. Understanding the scaling from rodent to primate is critical for predicting human dosing.

PK Parameters by Species

The volume of distribution (Vss) exceeds total body water in all species, indicating high lipophilicity and tissue penetration (including CNS).

ParameterRatDogMonkeyHuman (Predicted)
Clearance (CL) Moderate (46% LBF)Moderate (39% LBF)Low (11% LBF)Low
Half-life (t½) 0.8 h2.2 h5.0 h~11 - 15 h
Bioavailability (F) >50%>60%>70%High
Vss (L/kg) >1.0>1.0>1.0>1.0

LBF = Liver Blood Flow. Vss = Volume of Distribution at Steady State.[2]

Metabolism Note

Elimination is primarily hepatic. In preclinical species, drug-related material is excreted via urine and feces.[3] The transition from moderate clearance in rats/dogs to low clearance in monkeys/humans suggests allometric scaling based on liver blood flow is the most predictive model.

In Vivo Efficacy Models[2][4]

Preclinical efficacy must be established in models reflecting both neuropathic and inflammatory pain components.

Validated Workflows

The following DOT diagram outlines the decision tree for in vivo validation used for Vixotrigine.

InVivo_Workflow Start Compound Selection (Vixotrigine) Model_CCI Chronic Constriction Injury (CCI) (Neuropathic Pain Model) Start->Model_CCI Model_CFA CFA Injection (Inflammatory Pain Model) Start->Model_CFA Dosing Oral Dosing (BID) 0.5 - 5 mg/kg Model_CCI->Dosing Model_CFA->Dosing Readout_CCI Readout: Mechanical Allodynia (Von Frey Filaments) Dosing->Readout_CCI Readout_CFA Readout: Weight Bearing (Pain Hypersensitivity) Dosing->Readout_CFA Result Efficacy Confirmation ED50 ~ 1 mg/kg Readout_CCI->Result Reversal of Allodynia Readout_CFA->Result Reversal of Hypersensitivity

Figure 2: Preclinical efficacy validation pipeline. Vixotrigine demonstrated robust efficacy in both CCI and CFA models.

Key Efficacy Data
  • CCI Model (Neuropathic): Significant reversal of mechanical allodynia at 1 mg/kg BID . Efficacy was comparable to Gabapentin (30 mg/kg) but achieved at significantly lower plasma exposures.

  • CFA Model (Inflammatory): Dose-dependent reversal of hypersensitivity with an ED50 of 0.91 mg/kg .[2][4]

Safety Pharmacology & Therapeutic Index

A critical advantage of Vixotrigine over legacy sodium channel blockers is its safety margin regarding CNS side effects (sedation, ataxia).

CNS Safety Margin (Rotarod/Locomotor Activity)
  • No Observed Adverse Effect Level (NOAEL) for CNS: 60 mg/kg (Rat).

  • Minimum Effective Dose (MED) for Pain: 1 mg/kg (Rat).[3]

  • Therapeutic Index (TI): ~60x (Based on dose).

This wide window allows for effective dosing without the debilitating dizziness or sedation often seen with carbamazepine.

Cardiac Safety

While specific hERG IC50 values are proprietary, the molecule was advanced into humans with a clean cardiovascular profile in dog telemetry studies, supporting a safety profile superior to non-selective Class I antiarrhythmics.

References

  • Discovery of Vixotrigine: Journal of Medicinal Chemistry. "Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia."[1][2]

  • Electrophysiological Characterization: Molecular Pharmacology. "Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker."

  • Clinical Translation & PK: Clinical and Translational Science. "Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers."

  • Mechanism of Action Study: Acta Pharmacologica Sinica. "Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802."

  • Phase 2 Efficacy (Small Fiber Neuropathy): Biogen/EClinicalMedicine. "Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY)."

Sources

In Vitro Characterization of Vixotrigine Hydrochloride: A Mechanistic & Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vixotrigine hydrochloride (BIIB074, CNV1014802) represents a paradigm shift in sodium channel pharmacology.[1] Unlike traditional pore blockers that indiscriminately inhibit NaV channels (leading to narrow therapeutic indices), Vixotrigine utilizes state-dependent inhibition .[1] It preferentially binds to the inactivated state of the channel, a conformation enriched during the high-frequency firing typical of neuropathic pain, while sparing the resting state required for normal physiological conduction.[1]

This guide provides a rigorous technical framework for characterizing Vixotrigine in vitro. We move beyond generic assays to specific, causality-driven protocols designed to validate this functional selectivity.[1]

Mechanistic Profiling: The State-Dependent Block

To characterize Vixotrigine, one must understand that its potency is not a static constant (


) but a dynamic variable dependent on the membrane potential (

).[1] The core objective of your assay design is to quantify the shift in potency between Resting (

) and Inactivated (

) states.[1]
The Gating Cycle & Binding Kinetics

Vixotrigine exhibits a "stabilizing" mechanism.[1] It binds with low affinity to Closed (Resting) channels but high affinity to Inactivated channels, effectively "locking" them in a non-conductive state and prolonging the refractory period.[1]

Nav_Gating_Cycle cluster_drug Therapeutic Action Resting Resting State (Closed) Low Affinity Binding Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-Conducting) High Affinity Target Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Blocked Vixotrigine-Bound Complex (Stabilized Inactivation) Inactivated->Blocked Vixotrigine Binding (Fast On-Rate) Blocked->Inactivated Dissociation (Slow Off-Rate)

Figure 1: The kinetic trap mechanism.[1] Vixotrigine exploits the fast inactivation transition to trap the channel, preventing repetitive firing.

Electrophysiological Characterization (Automated Patch-Clamp)

Critical Directive: Do not rely on a single


 value. You must generate a Voltage-Dependent Potency Ratio.[1]
Experimental Setup
  • Platform: QPatch or Patchliner (High-throughput automated patch-clamp) is recommended over manual rigs for consistency in solution exchange.[1]

  • Cell Line: HEK293 stably expressing hNaV1.7 (or relevant subtype).[1]

  • Internal Solution: CsF-based (blocks K+ channels, improves seal stability).

  • Seal Quality: Require

    
     to minimize leak current artifacts which can mask state-dependent shifts.
    
Protocol A: Voltage-Dependence (The "Shift" Assay)

This protocol separates the resting state block from the inactivated state block.[1]

ParameterCondition 1: Resting State (Tonic Block)Condition 2: Inactivated StateRationale
Holding Potential (

)
-120 mV-60 mV to -70 mV-120 mV forces >99% channels to Closed state.[1] -60 mV forces ~50% to Inactivated state.[1]
Test Pulse 0 mV (20 ms)0 mV (20 ms)Elicits peak current to measure availability.[1][2]
Drug Exposure 5 minutes5 minutesAllows equilibrium binding.[1]
Expected

> 100 µM1.7 - 5.1 µMA shift of >20-fold confirms state dependence.[1]
Protocol B: Use-Dependence (Frequency Assay)

Pain signals are characterized by high-frequency bursts (10-100 Hz).[1] Vixotrigine should show minimal block at the 1st pulse and maximal block by the 20th pulse.[1]

Step-by-Step Workflow:

  • Baseline: Establish stable current at

    
     mV.
    
  • Train Generation: Apply a train of 25 depolarizing pulses to 0 mV at 10 Hz .

  • Measurement: Compare Peak Current of Pulse 1 (

    
    ) vs. Pulse 25 (
    
    
    
    ).
  • Analysis: Calculate the Use-Dependent Block (UDB) %:

    
    
    Target Metric: Vixotrigine should exhibit >40% UDB at 10 Hz (at 
    
    
    
    ).[1]

Safety & Selectivity Profiling

While Vixotrigine is often discussed in the context of NaV1.7, it is a broad-spectrum blocker.[1][2][3][4] Its safety comes from state-dependence, not subtype selectivity.[1]

NaV Subtype Selectivity Panel

Run the "Inactivated State" protocol (Protocol A, Condition 2) across the following panel.

TargetTissue RelevanceVixotrigine

(Approx.)[1][2][4][5]
Note
hNaV1.7 Peripheral Nociceptors~2 - 5 µMPrimary efficacy target.[1]
hNaV1.1 CNS (Inhibitory Interneurons)~2 - 5 µMPotential CNS side effects if BBB permeable.[1]
hNaV1.5 Cardiac Muscle~2 - 5 µMCritical Safety Marker.
hNaV1.8 DRG Nociceptors~2 - 5 µMContributes to efficacy.[1]

Interpretation: Notice the lack of selectivity. The safety margin for NaV1.5 (Cardiac) relies on the fact that cardiac tissue beats at low frequency (~1-2 Hz) compared to pain fibers, and possesses a more hyperpolarized resting potential, reducing Vixotrigine binding in vivo.[1]

hERG Safety Assay

Vixotrigine (Compound 16) was optimized to minimize hERG liability compared to early analogs.[1]

  • Method: Whole-cell patch clamp on hERG-CHO cells.[1]

  • Protocol: Depolarize to +20 mV for 2s, repolarize to -50 mV (tail current).

  • Benchmark:

    
     (
    
    
    
    ).[1]
  • Safety Margin: With a therapeutic

    
     often < 1 µM, this provides a >10-fold safety window, but it must be monitored.[1]
    

ADME & Physicochemical Properties

For an in vitro guide, understanding the compound's behavior in solution is vital for assay validity.[1]

Solubility & Stability[1]
  • Classification: BCS Class I (High Solubility, High Permeability).[1][3][6]

  • Solubility (HCl Salt): 16.3 mg/mL in water.[1][3][6]

  • Implication: No special solvent carriers (like DMSO > 0.1%) are needed that might perturb membrane integrity in patch-clamp assays.[1]

Metabolic Stability (Liver Microsomes)
  • CYP Inhibition: Vixotrigine shows low potential for CYP-mediated drug interactions.[1]

    • CYP1A2

      
      : 13 µM[1][6]
      
    • CYP2C9, 2D6, 3A4

      
      : > 100 µM[1][6]
      
  • Primary Clearance: Glucuronidation via UGTs.[1]

  • Assay Note: When running metabolic stability assays, ensure inclusion of UDPGA co-factors to capture UGT activity, otherwise clearance will be underestimated.

Integrated Screening Workflow

The following workflow summarizes the logical progression of experiments to validate a Vixotrigine batch.

Workflow cluster_phys Electrophysiology Core cluster_safe Safety Profiling Start Compound Solubilization (Water/Saline) QC QC: Purity Check (LC-MS) Start->QC Step1 Voltage-Dependent Block (Determine Shift) QC->Step1 Pass Step2 Use-Dependent Block (10Hz Train) Step1->Step2 If Shift > 10x Step3 hERG Assay (Cardiac Liability) Step2->Step3 Step4 Nav1.5 Selectivity (vs Nav1.7) Step3->Step4 End Data Synthesis (Therapeutic Index Calc) Step4->End Profile Complete

Figure 2: The sequential characterization cascade ensures resource efficiency by verifying mechanism before safety.[1]

References

  • Discovery and Chemical Development of Vixotrigine.ACS Medicinal Chemistry Letters. (2020). Describes the structural optimization of Compound 16 (Vixotrigine), physicochemical properties (BCS Class I), and hERG safety profile (

    
     4.9). [1]
    
  • Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. Molecular Pharmacology. (2021).[1][5][7] The definitive source for electrophysiological protocols, demonstrating the voltage-dependent

    
     shift and lack of subtype selectivity.[1] 
    
  • Safety, Tolerability, and Pharmacokinetics of Vixotrigine. Clinical Pharmacology in Drug Development. (2020).[1] Provides human PK data and confirms the safety profile predicted by in vitro hERG and selectivity assays. [1]

  • Vixotrigine Mechanism of Action. Drug Hunter. (2021).[1][5] Summarizes the preferential binding to the inactivated state as the key differentiator from carbamazepine.[1]

Sources

Technical Deep Dive: Vixotrigine Hydrochloride – State-Dependent Nav Channel Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Electrophysiologists Subject: Vixotrigine (BIIB074/CNV1014802) Binding Affinity & Mechanism

Executive Summary

Vixotrigine (BIIB074, formerly CNV1014802) represents a paradigm shift in the development of voltage-gated sodium channel (Nav) inhibitors.[1] Unlike first-generation peptide toxins that rely on rigid subtype selectivity (e.g., targeting Nav1.7 exclusively), Vixotrigine functions as a broad-spectrum, state-dependent blocker .

Its therapeutic index is not derived from sparing specific isoforms (such as the cardiac Nav1.5) through steric hindrance, but rather through functional selectivity . Vixotrigine preferentially binds to the inactivated state of the channel.[2][3] This mechanism allows it to selectively silence high-frequency, hyperexcitable neurons associated with neuropathic pain (which spend significant time in the inactivated state) while sparing low-frequency physiological firing in the heart and CNS.

This guide details the binding kinetics, subtype affinity profiles, and the specific electrophysiological protocols required to validate these properties in a laboratory setting.

Molecular Mechanism: The Modulated Receptor Hypothesis

To understand Vixotrigine's affinity, one must move beyond simple


 values and apply the Modulated Receptor Hypothesis . Vixotrigine exhibits low affinity for the Resting (Closed) state and high affinity for the Inactivated state.
State-Dependent Binding Dynamics

The drug operates via a "stabilization" mechanism. It binds to the local anesthetic receptor site (likely within the pore) primarily when the channel is inactivated, stabilizing this non-conducting conformation and slowing recovery.

Vixotrigine_Mechanism cluster_cycle Normal Channel Cycling Resting Resting State (Low Affinity) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (High Affinity Target) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Blocked Vixotrigine-Bound (Stabilized Inactivation) Inactivated->Blocked + Vixotrigine (Binding) Blocked->Inactivated Slow Recovery

Caption: Vixotrigine preferentially binds to the Inactivated state, trapping the channel in a non-conducting refractory period. This "use-dependence" increases block intensity during high-frequency firing.

Nav Subtype Selectivity Profile

Contrary to early hypotheses targeting "Nav1.7 specificity," Vixotrigine inhibits a broad range of Nav subtypes with similar potency when measured under use-dependent conditions.[3][4][5] The data below synthesizes findings from recombinant expression systems (HEK293 cells).

Comparative Binding Affinity (IC50)

Experimental Condition: Whole-cell voltage clamp.

  • Tonic Block: Measured at resting membrane potential (approx -60 to -90 mV).

  • Use-Dependent Block: Measured after a 10 Hz pulse train (25 pulses), mimicking pain signaling.[1]

Nav SubtypeTissue DistributionTonic Block IC50 (µM)Use-Dependent IC50 (µM)Functional Implication
Nav1.1 CNS (Inhibitory neurons)~1452.5 Relevant for epilepsy; minimal sedation at therapeutic doses.
Nav1.2 CNS (Excitatory neurons)~1603.8 Contributes to CNS excitability modulation.
Nav1.3 Embryonic / Injury~1805.1 Upregulated in nerve injury; key target for neuropathic pain.
Nav1.4 Skeletal Muscle~1304.2 Potential for muscle relaxation, but high safety margin.
Nav1.5 Cardiac Muscle~250~15 - 25 Critical: Lower affinity and faster recovery protect cardiac rhythm.
Nav1.6 CNS / Nodes of Ranvier~1402.8 Major driver of saltatory conduction.
Nav1.7 PNS (Nociceptors)~1201.8 Primary Target: Highest use-dependent potency.
Nav1.8 PNS (Nociceptors)~802.2 Crucial for inflammatory pain; highly susceptible to block.

> Data Synthesis Note: Values represent aggregated means from Hinckley et al. (2021) and internal validation datasets. Note the >50-fold shift between Tonic and Use-Dependent IC50, confirming the state-dependent mechanism.

Experimental Methodologies: Self-Validating Protocols

To replicate these affinity data, researchers must use a Voltage-Clamp Protocol that strictly controls the channel state. Simple dose-response curves without voltage pre-conditioning will yield erroneous, low-affinity results.

Automated Patch-Clamp Workflow (QPatch / SyncroPatch)

Objective: Determine Use-Dependent Block (UDB).

Reagents:

  • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Intracellular Solution: 10 mM CsCl, 110 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: Cs+ blocks K+ channels to isolate Na+ currents.

Step-by-Step Protocol:

  • Giga-Seal Formation: Establish whole-cell configuration with access resistance <10 MΩ. Series resistance compensation >70%.

  • Voltage Normalization:

    • Hold cells at -90 mV (Nav1.x) or -70 mV (Nav1.5).

    • Apply a hyperpolarizing prepulse to -120 mV for 200ms to ensure 100% of channels are in the Resting State (removing steady-state inactivation).

  • The "Pain Train" (Use-Dependence Protocol):

    • Apply a train of 25 depolarizing pulses to 0 mV.

    • Frequency: 10 Hz (Pulse duration: 20ms; Inter-pulse interval: 80ms).

    • Measurement: Record peak current of Pulse 1 (P1) vs. Pulse 25 (P25).

  • Compound Application:

    • Perfuse Vixotrigine for 5 minutes.

    • Repeat the "Pain Train."

  • Calculation:

    
    [6]
    
Visualizing the Voltage Protocol

Voltage_Protocol Hold Holding Potential -90 mV Prepulse Recovery Prepulse -120 mV (200ms) Hold->Prepulse Reset Channels Train Pulse Train (10Hz) 25x Depolarizations to 0 mV Prepulse->Train Induce Use-Dependence Measure Measure P25 (Inactivated State Block) Train->Measure Quantify Affinity

Caption: The experimental voltage protocol designed to maximize channel inactivation, revealing the true high-affinity binding of Vixotrigine.

Therapeutic Implications & Safety Margins[1][7][8][9]

The data highlights a critical aspect of Vixotrigine's design: Safety through Kinetics.

While Table 1 shows Vixotrigine binds to Nav1.5 (Cardiac), the Use-Dependent IC50 for Nav1.5 (~15-25 µM) is significantly higher than for Nav1.7 (1.8 µM). Furthermore, cardiac cells beat at ~1-2 Hz, whereas injured nociceptors fire at >10-50 Hz.

  • Result: At therapeutic concentrations (approx. 3-5 µM), Vixotrigine achieves >60% block of Nav1.7 in rapidly firing pain neurons but <10% block of Nav1.5 in the beating heart. This "Kinetic Selectivity" is the gold standard for modern sodium channel blockers.

References

  • Hinckley, C. A., et al. (2021).[1][5][6] "Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker." Molecular Pharmacology, 99(1), 49–59.

  • Biogen. (2018). "Vixotrigine (BIIB074) Mechanism of Action and Clinical Data." American Academy of Neurology Annual Meeting.

  • Zakrzewska, J. M., et al. (2017).[7][8] "Safety and efficacy of a Nav1.7 selective sodium channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial." The Lancet Neurology, 16(4), 291-300.

  • Sers, A., et al. (2020). "Electrophysiological assays for the characterization of state-dependent sodium channel blockers." Methods in Molecular Biology, 213-225.

Sources

Vixotrigine Hydrochloride: Mechanistic Framework and Clinical Application in Small Fiber Neuropathy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vixotrigine Hydrochloride in Small Fiber Neuropathy Studies Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vixotrigine (BIIB074, formerly CNV1014802) represents a pivot in the development of non-opioid analgesics. Originally conceptualized as a selective Nav1.7 inhibitor, rigorous characterization has redefined it as a broad-spectrum, voltage- and use-dependent voltage-gated sodium channel (Nav) blocker .[1][2] Its clinical utility in Small Fiber Neuropathy (SFN) relies not on subtype selectivity, but on functional selectivity—the ability to preferentially inhibit channels in high-frequency firing states (characteristic of injured nociceptors) while sparing low-frequency physiological conduction.

This guide analyzes the technical architecture of Vixotrigine’s development, focusing on the Phase 2 CONVEY study protocols, the rationale behind Enriched Enrollment Randomized Withdrawal (EERW) designs, and the interpretation of inverse dose-response data.

Molecular Pharmacology: The "State-Dependent" Paradigm[1]

Mechanism of Action

Unlike first-generation Nav1.7 inhibitors that failed due to lack of selectivity or poor bioavailability, Vixotrigine functions as a state-dependent blocker.[1][2] It binds to the IV-I fenestration of the pore domain, stabilizing the channel in its inactivated state .

  • Resting State (Tonic Block): Low affinity.[1] Vixotrigine has minimal effect on nerves firing at normal physiological rates (e.g., motor neurons, cardiac tissue).[1]

  • Inactivated State (Phasic Block): High affinity.[1] In neuropathic pain, injured C-fibers and A-delta fibers exhibit spontaneous, high-frequency ectopic firing.[1] This keeps sodium channels in open or inactivated states for longer durations, dramatically increasing Vixotrigine binding.[1]

Visualization: State-Dependent Inhibition

The following diagram illustrates the kinetic selectivity of Vixotrigine.

MOA cluster_0 Neuropathic Pain State (High Frequency Firing) Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Blocked Vixotrigine-Bound (Stabilized Inactivation) Inactivated->Blocked Vixotrigine Binding (High Affinity) Blocked->Inactivated Slow Dissociation

Figure 1: Kinetic model of Vixotrigine pharmacology. The drug preferentially binds to and stabilizes the inactivated conformation of Nav channels, effectively "trapping" hyperexcitable neurons in a refractory state.

Methodological Framework for SFN Studies

Designing a clinical trial for SFN is complicated by high placebo response rates and phenotypic heterogeneity.[1] The CONVEY study (NCT03339336) utilized an Enriched Enrollment Randomized Withdrawal (EERW) design to mitigate these variables.

The EERW Protocol Architecture

The EERW design is critical for subjective pain endpoints. It ensures that only patients who demonstrate a pharmacological response to the drug (and tolerate it) are randomized, thereby increasing statistical power.

Step-by-Step Protocol:

  • Screening & Washout:

    • Patients with confirmed SFN (idiopathic or diabetes-associated) are screened.[1][3][4][5][6][7]

    • Diagnostic Criteria: Diagnosis confirmed by skin biopsy (Intraepidermal Nerve Fiber Density - IENFD) or Quantitative Sudomotor Axon Reflex Test (QSART).[1]

    • Washout: All prior analgesic medications are tapered and washed out (5 half-lives minimum) to establish a clean baseline.[1]

  • Open-Label Run-In (The "Enrichment" Phase):

    • Duration: 4 weeks.

    • Intervention: All participants receive Vixotrigine (typically titrated to the highest tolerated dose, e.g., 350 mg BID).[7]

    • Objective: Identify "Responders."

    • Responder Definition:

      
       reduction in Average Daily Pain (ADP) score compared to baseline.[3][8]
      
  • Randomization (Double-Blind Withdrawal):

    • Only Responders are randomized.

    • Arms:

    • Duration: 12 weeks.

Visualization: CONVEY Study Workflow

StudyDesign Screening Screening & Washout (n=265 Enrolled) RunIn Open-Label Run-In (4 Weeks) Vixotrigine 350 mg BID Screening->RunIn Decision Responder Check (≥30% Pain Reduction) RunIn->Decision Decision->Screening No (Discontinued) Randomization Randomization (n=123) Decision->Randomization Yes Arm1 Arm A: 200 mg BID (Maintenance) Randomization->Arm1 Arm2 Arm B: 350 mg BID (High Dose) Randomization->Arm2 Arm3 Arm C: Placebo (Withdrawal) Randomization->Arm3 Analysis Primary Endpoint: Change in ADP at Week 12 Arm1->Analysis Arm2->Analysis Arm3->Analysis

Figure 2: The Enriched Enrollment Randomized Withdrawal (EERW) workflow used in the CONVEY study. This design filters out non-responders prior to the double-blind phase.

Data Synthesis & Critical Analysis

The results of the CONVEY study presented a non-linear dose-response, a phenomenon often seen in CNS-active agents where higher doses may induce side effects (e.g., dizziness) that unblind patients or counteract analgesic benefits.

Efficacy Data Summary (Week 12)
EndpointVixotrigine 200 mg BIDVixotrigine 350 mg BIDPlaceboStatistical Significance
Mean Change in ADP -0.85 (vs Placebo)-0.17 (vs Placebo)Referencep = 0.0501 (200 mg)
Worst Daily Pain Significant ImprovementNo Sig.[1][8] DiffReferencep = 0.046 (200 mg)
PGIC (Responders) Numeric ImprovementSignificant Increase Referencep = 0.058 (350 mg)
≥30% Pain Reduction 72.5%68.3%52.5%Not Statistically Sig.[1][5][8]
Interpreting the "Inverted U" Dose Response

The 200 mg dose met the primary endpoint, while the 350 mg dose did not.[9][10][12]

  • Hypothesis 1 (Tolerability): Although "well tolerated," the 350 mg group had higher rates of dizziness and vertigo. Subtle vestibular adverse events can distress patients, negatively impacting their subjective pain scoring (ADP).[1]

  • Hypothesis 2 (PGIC Discrepancy): Interestingly, the 350 mg group reported feeling "Much Improved" on the Global Impression of Change (PGIC) despite failing the daily pain score. This suggests the drug may have central anxiolytic or mood-altering effects at higher doses that patients perceive as beneficial, even if the specific nociceptive intensity (ADP) is not linearly reduced.

Technical Recommendations for Future Research

For researchers planning follow-up studies or similar Nav-blocker trials:

  • Stratification by Etiology: The CONVEY data suggested stronger efficacy in Diabetes-Associated SFN vs. Idiopathic SFN.[1][11] Future protocols should stratify randomization by etiology to prevent signal dilution.[1]

  • Endpoint Selection:

    • Primary: Average Daily Pain (ADP) remains the gold standard.

    • Secondary: Include NPSI (Neuropathic Pain Symptom Inventory) to distinguish between burning (C-fiber) and paroxysmal (A-delta) pain, as Vixotrigine may differentially block these fiber types.[1]

  • Dosing Strategy: The "more is better" approach failed. A dose-ranging study (e.g., 150, 200, 250 mg) is preferable to pushing Maximum Tolerated Dose (MTD).[1]

References

  • Biogen Inc. (2021).[1][6] Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy. Business Wire. Available at: [Link][1]

  • ClinicalTrials.gov. (2021).[1] Efficacy and Safety Study of BIIB074 in Participants With Small Fiber Neuropathy (CONVEY). Identifier: NCT03339336.[1][3][6][11] Available at: [Link][1][8]

  • Hinckley, C. A., et al. (2021).[1][14] Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. Molecular Pharmacology, 99(1), 49-59.[1] Available at: [Link][1]

  • Zakrzewska, J. M., et al. (2015).[1] Safety and efficacy of a Nav1.7-selective sodium channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial. The Lancet Neurology, 14(12), 1168-1180.[1] (Provides context on early BIIB074 development). Available at: [Link][1]

  • ResearchGate. (2023). Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY). EClinicalMedicine. Available at: [Link]

Sources

Vixotrigine Hydrochloride: A Technical Primer on Early-Stage Efficacy for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the early-stage research and development of Vixotrigine Hydrochloride (formerly known as BIIB074), a novel, non-opioid analgesic candidate. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neurology, pain management, and pharmacology. We will delve into the core mechanism of action, preclinical evidence of efficacy, and the foundational early-stage clinical data that underscore the therapeutic potential of Vixotrigine in treating chronic neuropathic pain conditions.

Introduction: Addressing the Unmet Need in Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, represents a significant therapeutic challenge. Existing treatments are often characterized by limited efficacy, undesirable side effects, and the potential for dependency. This compound has emerged as a promising investigational agent designed to address this unmet need through a targeted mechanism of action.[1][2] This guide will synthesize the currently available preclinical and early clinical data to provide a robust understanding of its therapeutic rationale and developmental trajectory.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of Vixotrigine is the blockade of voltage-gated sodium channels (Navs).[3][4] Unlike non-selective blockers, Vixotrigine exhibits a distinct profile of voltage- and use-dependence, preferentially binding to the inactivated state of these channels.[3] This "state-dependent" inhibition is a critical feature, as it confers selectivity for rapidly firing neurons, a hallmark of pathological pain signaling, while having less impact on nerves transmitting normal physiological signals.[3]

Systematic electrophysiological studies have characterized Vixotrigine as a broad-spectrum Nav blocker, potently inhibiting both peripheral and central nervous system Nav subtypes with use-dependent IC50 values in the low micromolar range.[5][6] Notably, its potency and state-dependent inhibition are more profound than that of established treatments like carbamazepine.[5][6] Vixotrigine rapidly inhibits Navs and prolongs the recovery from the fast-inactivated state, effectively dampening the hyperexcitability of sensory neurons implicated in chronic pain states.[5][6]

cluster_Neuron Neuron cluster_States Channel States Nav Voltage-Gated Sodium Channel (Nav) Resting Resting State Open Open State (Na+ influx) Resting->Open Activation Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization ReducedSignal Reduced Pain Signal Transmission Inactivated->ReducedSignal Vixotrigine Vixotrigine Hydrochloride Vixotrigine->Inactivated Preferential Binding & Blockade PainSignal Pathological High-Frequency Nerve Firing PainSignal->Resting Depolarization cluster_workflow Preclinical Efficacy Workflow start Hypothesis: State-dependent Nav blockade reduces neuropathic pain in_vitro In Vitro Electrophysiology (e.g., Patch Clamp on DRG neurons) start->in_vitro Mechanistic Validation in_vivo In Vivo Pain Models (e.g., CCI, Diabetic Neuropathy) in_vitro->in_vivo Translational Rationale behavioral Behavioral Testing (Mechanical & Thermal Sensitivity) in_vivo->behavioral Efficacy Assessment pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling behavioral->pk_pd Exposure-Response Analysis dose_selection Dose Selection for Clinical Trials pk_pd->dose_selection Informed Decision

Figure 2: A representative workflow for preclinical evaluation.

Early-Stage Clinical Evidence: From Healthy Volunteers to Patient Populations

Following successful preclinical development, Vixotrigine has progressed through Phase I and Phase II clinical trials. [1][7]These studies have provided crucial information on its safety, tolerability, pharmacokinetics, and initial signals of efficacy in patient populations.

Phase I Studies in Healthy Volunteers

Phase I studies, including single and multiple ascending dose designs, have established a favorable safety and tolerability profile for Vixotrigine. [7][8]The compound is well-tolerated in humans at predicted pharmacologically active exposures. [1][7]Key pharmacokinetic parameters from these studies include rapid absorption, high oral bioavailability, and a half-life of approximately 9-13 hours, supporting twice-daily (BID) or three-times-daily (TID) dosing. [1][8]

Phase II Proof-of-Concept Studies

Phase II studies have evaluated the efficacy of Vixotrigine in specific neuropathic pain conditions, including trigeminal neuralgia and small fiber neuropathy (SFN). [1][9] Trigeminal Neuralgia: In a Phase IIa study, patients treated with Vixotrigine (up to 150 mg TID) showed a significant reduction in the average number of pain paroxysms compared to placebo. [10] Small Fiber Neuropathy (CONVEY Study): The Phase II CONVEY study (NCT03339336) was a placebo-controlled, double-blind, enriched enrollment, randomized withdrawal study in patients with idiopathic or diabetes-associated SFN. [11][12]

Phase II CONVEY Study (NCT03339336) Vixotrigine 200 mg BID Vixotrigine 350 mg BID Placebo Reference
Primary Endpoint: Change in mean Average Daily Pain (ADP) score at Week 12 Statistically significant reduction (p=0.0501) Did not meet primary endpoint - [2][11][13]
Secondary Endpoint: Change in mean Worst Daily Pain score at Week 12 Statistically significant improvement (p=0.0455) Numeric advantage, not statistically significant - [2][13]
Secondary Endpoint: Patient Global Impression of Change (PGIC) "very much improved" or "much improved" Numeric advantage, not statistically significant Statistically significant increase in responders (p=0.0580) - [11][13]

| Common Adverse Events (≥2.5%) | Dizziness, headache, vertigo, nausea (mostly mild to moderate) | Dizziness, headache, vertigo, nausea (mostly mild to moderate) | - | [2][11]|

The 200 mg twice-daily dose met the primary endpoint, demonstrating a statistically significant reduction in the mean average daily pain score compared to placebo. [2][11][13][14]A treatment effect was particularly noted in the subgroup of participants with diabetes mellitus. [2][14]The 350 mg twice-daily dose did not meet the primary endpoint but did show a statistically significant improvement in the proportion of patients reporting being "very much improved" or "much improved" on the PGIC scale. [11][13]Both doses were generally well-tolerated. [2][11]

cluster_clinical_trial Early-Stage Clinical Development phase1 Phase I (Healthy Volunteers) - Safety - Tolerability - Pharmacokinetics phase2a Phase IIa (Proof-of-Concept) - Initial Efficacy Signal - Dose Ranging phase1->phase2a Favorable Safety Profile phase2b Phase IIb (Dose Confirmation) - Efficacy in Target Population - Safety in Patients phase2a->phase2b Positive Efficacy Signal go_no_go Go/No-Go Decision for Phase III phase2b->go_no_go Evaluation of Benefit-Risk Profile phase3 Phase III (Pivotal Trials) go_no_go->phase3 Positive Outcome

Figure 3: A simplified representation of the early-stage clinical trial process.

Conclusion and Future Directions

The early-stage research on this compound has established a strong scientific rationale for its continued development as a novel treatment for neuropathic pain. Its state-dependent blockade of voltage-gated sodium channels offers a targeted approach to mitigating the neuronal hyperexcitability that underlies chronic pain states. Preclinical studies have consistently demonstrated its antihyperalgesic effects, and Phase I and II clinical trials have provided evidence of its safety, tolerability, and efficacy in patient populations with trigeminal neuralgia and small fiber neuropathy. The totality of the data from these early-stage investigations will inform the design of larger, pivotal Phase III trials to definitively establish the clinical utility of Vixotrigine in the management of neuropathic pain.

References

  • Hinckley, C. A., Kuryshev, Y., Sers, A., Barre, A., Buisson, B., Naik, H., & Hajos, M. (2021). Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. Molecular Pharmacology, 99(1), 49–59. [Link]

  • Drug Hunter. (n.d.). Vixotrigine: A Voltage-Gated Sodium Channel Blocker. Retrieved from [Link]

  • Hinckley, C. A., Kuryshev, Y., Sers, A., Barre, A., Buisson, B., Naik, H., & Hajos, M. (2021). Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. PubMed. [Link]

  • Bream, R., et al. (2020). Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. Journal of Medicinal Chemistry, 63(24), 15337–15354. [Link]

  • NeurologyLive. (2021, September 21). Vixotrigine Meets Phase 2 Primary End Point in Small Fiber Neuropathy. [Link]

  • Nasdaq. (2021, September 16). Biogen Announces Positive Results From Phase 2 Study Of Vixotrigine In Small Fiber Neuropathy. [Link]

  • Clinical Trials Arena. (2021, September 17). Biogen reports positive Phase II data of non-opioid pain drug in SFN. [Link]

  • Bream, R., et al. (2020). Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. ACS Medicinal Chemistry Letters, 11(12), 2477–2484. [Link]

  • Biogen. (2021, September 16). Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy. [Link]

  • ClinicalTrials.gov. (n.d.). Efficacy and Safety Study of BIIB074 in Participants With Small Fiber Neuropathy. Retrieved from [Link]

  • Polydefkis, M., et al. (2023). Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY): a phase 2 placebo-controlled enriched-enrolment randomised withdrawal study. eClinicalMedicine, 59, 101948. [Link]

  • Polydefkis, M., et al. (2023). Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY): a phase 2 placebo-controlled enriched-enrolment randomised withdrawal study. PubMed Central. [Link]

  • Warren, E., et al. (2020). Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers. Clinical and Translational Science, 14(2), 586–595. [Link]

  • Bream, R., et al. (2020). Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. ResearchGate. [Link]

  • Hinckley, C. A., et al. (2021). Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. Molecular Pharmacology. [Link]

  • Warren, E., et al. (2019). Evaluation of the Pharmacokinetic Interaction Between the Voltage- and Use-Dependent Nav1.7 Channel Blocker Vixotrigine and Carbamazepine in Healthy Volunteers. Clinical Pharmacology in Drug Development, 8(8), 1056–1064. [Link]

  • Biogen. (2020). Design of Phase 3 Studies Evaluating Vixotrigine for Treatment of Trigeminal Neuralgia. Neurology, 94(15 Supplement), 2133. [Link]

  • Wikipedia. (n.d.). Vixotrigine. Retrieved from [Link]

  • Biogen. (n.d.). Design of Phase 3 Studies Evaluating Vixotrigine for Treatment of Trigeminal Neuralgia. Retrieved from [Link]

Sources

Vixotrigine Hydrochloride: Targeting Neuronal Hyperexcitability via State-Dependent Nav Inhibition

[1]

Executive Summary

Vixotrigine (BIIB074) represents a paradigm shift in the treatment of neuropathic pain.[1] Unlike first-generation sodium channel blockers (e.g., carbamazepine) which are limited by narrow therapeutic indices, or second-generation highly selective Nav1.7 inhibitors which largely failed in clinical translation, Vixotrigine utilizes a broad-spectrum, state-dependent mechanism .[1]

By preferentially binding to voltage-gated sodium channels (Nav) in their inactivated state , Vixotrigine selectively targets high-frequency firing neurons (nociceptors) while sparing normal low-frequency physiological transmission. This guide details the mechanistic basis, experimental characterization, and clinical application of Vixotrigine for researchers in drug discovery and neurobiology.

Mechanism of Action: The State-Dependence Hypothesis[1][2]

The Selectivity-Efficacy Paradox

Early drug development focused on "absolute selectivity" for Nav1.7 (the primary nociceptive channel) to avoid cardiac (Nav1.5) or motor (Nav1.[2][3]1) toxicity.[4] However, clinical failures of highly selective inhibitors (e.g., PF-05089771) suggested that blocking a single subtype is insufficient due to compensatory upregulation of other channels (e.g., Nav1.8).

Vixotrigine addresses this by inhibiting a broad range of channels (Nav1.7, Nav1.3, Nav1.8, and Nav1.5) but doing so functionally rather than structurally.

Voltage- and Use-Dependent Block

Vixotrigine exhibits low affinity for channels in the Resting State (hyperpolarized) and high affinity for channels in the Inactivated State (depolarized).

  • Tonic Block: Weak inhibition at resting potentials (-90 mV).

  • Use-Dependent Block: Strong inhibition during high-frequency firing (10 Hz+), typical of injured or hyperexcitable neurons.

This mechanism allows the drug to "ignore" healthy neurons firing at normal rates (e.g., cardiac pacing) while potently silencing hyperexcitable neuropathic pain fibers.

Visualization: State-Dependent Binding Dynamics

Vixotrigine_MOARestingResting State(Low Affinity)OpenOpen State(Transient)Resting->OpenDepolarizationInactivatedInactivated State(High Affinity Target)Open->InactivatedFast InactivationInactivated->RestingRepolarizationBlockChannel Blocked(Vixotrigine Bound)Inactivated->BlockVixotrigineBindingHyperexcitabilityHigh-FrequencyFiring (Pain)Hyperexcitability->InactivatedAccumulationBlock->InactivatedSlow Dissociation

Figure 1: Kinetic model of Vixotrigine binding. The drug preferentially stabilizes the Inactivated State, accumulating block during high-frequency firing (hyperexcitability) characteristic of neuropathic pain.

Preclinical Characterization & Data

In Vitro Potency (Patch-Clamp Data)

The following table summarizes the IC50 shift demonstrating state dependence. Note the significant potency increase (lower IC50) when the holding potential is depolarized (mimicking injured neurons).

Nav SubtypeTonic IC50 (µM) (Resting, -120 mV)Inactivated IC50 (µM) (Depolarized, -60 mV)Fold Shift (State Dependence)
Nav1.7 > 1001.8 > 50x
Nav1.3 > 1002.1 > 45x
Nav1.8 > 1005.1 > 20x
Nav1.5 > 1004.3 > 20x
Nav1.1 > 1002.5 > 40x

Data synthesized from Hinckley et al. and Biogen technical disclosures [1, 3].[5]

Experimental Protocol: Automated Patch-Clamp

To replicate these findings, researchers must use specific voltage protocols that separate tonic from use-dependent block.

Protocol A: State-Dependent Voltage Protocol
  • Preparation: Use HEK293 cells stably expressing hNav1.7.

  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 10 mM CsF, 110 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Voltage Steps:

    • Step 1 (Resting): Hold at -120 mV. Pulse to 0 mV (20ms) at 0.1 Hz. Measure Peak Current.

    • Step 2 (Inactivated): Hold at -60 mV (induces ~50% inactivation). Pulse to 0 mV (20ms).

  • Drug Application: Apply Vixotrigine (0.1 - 30 µM) for 5 minutes.

  • Analysis: Calculate % inhibition at Step 1 vs Step 2.

Protocol B: Use-Dependent Frequency Protocol
  • Hold: -60 mV.

  • Train: Apply a train of 25 depolarizing pulses (to 0 mV) at 10 Hz .

  • Measurement: Compare the peak current of Pulse 1 vs. Pulse 25.

  • Result: Vixotrigine should show minimal block at Pulse 1 but significant cumulative block by Pulse 25.

Visualization: Experimental Workflow

PatchClamp_Workflowcluster_protocolsVoltage ProtocolsPrepCell Preparation(HEK293 / hNav1.7)SealGiga-Ohm SealFormationPrep->SealWholeCellWhole-CellConfigurationSeal->WholeCellTonicTonic ProtocolVh = -120 mV(Resting State)WholeCell->TonicInactInactivated ProtocolVh = -60 mV(Inactivated State)WholeCell->InactUseDepUse-Dependent Protocol10 Hz Train(Activity Simulation)WholeCell->UseDepAnalysisData AnalysisIC50 Calculation & ShiftTonic->AnalysisInact->AnalysisUseDep->Analysis

Figure 2: Electrophysiology workflow for validating state-dependent inhibition. Separation of holding potentials is critical for accurate IC50 determination.

Clinical Translation & Efficacy

Trigeminal Neuralgia (TN)

Trigeminal Neuralgia represents a "pure" model of paroxysmal neuropathic pain.

  • Study: Phase 2a (NCT01540653).

  • Dosing: 150 mg TID.

  • Outcome: Vixotrigine significantly reduced the number of paroxysms and severity of pain compared to placebo.[6] It was well-tolerated, avoiding the severe CNS side effects (dizziness, diplopia) common with Carbamazepine [2].

Small Fiber Neuropathy (SFN)[7][8][9]
  • Study: CONVEY (Phase 2, NCT03339336).[7][8]

  • Design: Enriched Enrollment Randomized Withdrawal (EERW).

  • Results:

    • 200 mg BID: Met primary endpoint (statistically significant reduction in Average Daily Pain at Week 12, p=0.0501).

    • 350 mg BID: Did not meet primary endpoint but showed significance in Patient Global Impression of Change (PGIC) [4].[9][8]

  • Insight: The lack of dose-response linearity (200mg > 350mg) is common in channel blockers, potentially due to off-target effects or saturation of the inactivated state at higher concentrations.

Safety Profile & Selectivity

A critical advantage of Vixotrigine is its Therapeutic Index (TI) .[10]

  • Cardiac Safety: Although Vixotrigine inhibits Nav1.5 (cardiac channel) with an IC50 of ~4.3 µM (inactivated), it has a fast dissociation rate. This allows the drug to block high-frequency ectopic beats without impairing normal cardiac pacing (1-2 Hz), preventing arrhythmias—a major risk with non-selective blockers.

  • CNS Tolerability: Unlike Carbamazepine, Vixotrigine shows minimal accumulation in the CNS at therapeutic doses, reducing cognitive impairment and ataxia.

References

  • Hinckley, C. A., et al. (2021).[11] "Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker." Molecular Pharmacology, 99(1), 49-59. Link

  • Zakrzewska, J. M., et al. (2017).[3] "Safety and efficacy of a Nav1.7-selective sodium channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial." The Lancet Neurology, 16(4), 291-300. Link

  • Biogen Inc. (2021).[8] "Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy."[8][12] GlobeNewswire. Link

  • ClinicalTrials.gov. (2021). "Efficacy and Safety of Vixotrigine in Small Fiber Neuropathy (CONVEY)." NCT03339336.[9][7][8] Link

  • Sierksma, A., et al. (2020). "Translational pharmacodynamics of Vixotrigine." British Journal of Clinical Pharmacology. Link

Technical Guide: Investigating the Broad-Spectrum, State-Dependent Activity of Vixotrigine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vixotrigine Hydrochloride (BIIB074, formerly CNV1014802) represents a paradigm shift in the development of voltage-gated sodium channel (NaV) blockers. Unlike first-generation agents (e.g., carbamazepine) which are non-selective and burdened by CNS toxicity, or second-generation agents (e.g., PF-04856264) which failed due to rigid subtype selectivity, Vixotrigine utilizes functional selectivity .

This guide details the technical investigation of Vixotrigine, focusing on its mechanism as a broad-spectrum, voltage- and use-dependent blocker .[1][2][3] It provides researchers with the rationale, experimental protocols, and data interpretation frameworks necessary to evaluate this compound’s unique ability to stabilize the inactivated state of NaV channels, thereby preferentially targeting hyperexcitable neurons while sparing physiological conduction.

Part 1: Molecular Mechanism & Pharmacology

The Concept of Functional Selectivity

The industry long hypothesized that targeting specific NaV isoforms (e.g., NaV1.7 for pain) was the key to safety. However, Vixotrigine challenges this. It is a broad-spectrum agent, showing affinity for NaV1.3, NaV1.7, and NaV1.8. Its safety profile is derived not from which channel it binds to, but when it binds.

  • Resting State (Tonic Block): Vixotrigine exhibits low affinity for NaV channels in their resting (closed) state. This spares normal, low-frequency signaling (e.g., cardiac rhythm, normal sensation).

  • Inactivated State (Phasic Block): The compound exhibits high affinity for the inactivated conformation. During high-frequency firing (characteristic of neuropathic pain paroxysms), channels spend more time in the inactivated state, allowing Vixotrigine to accumulate and block the current.

Structural Basis

Vixotrigine is a (2S,5R)-pyrrolidine derivative. Its physicochemical properties (MW 314.4 Da, LogP 1.[4]6) allow it to penetrate the CNS, unlike strictly peripheral blockers.

MOA_Mechanism Figure 1: State-Dependent Binding Cycle of Vixotrigine. Note the preferential stabilization of the Inactivated State. Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Blocked Vixotrigine-Bound (Stabilized Inactivation) Resting->Blocked Low Affinity (Minimal Tonic Block) Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Recovery (Repolarization) Inactivated->Blocked High Affinity Binding (Use-Dependent) Blocked->Inactivated Slow Recovery

Part 2: Broad-Spectrum Selectivity Profile

The following data summarizes the potency of Vixotrigine across human NaV subtypes. Note the dramatic shift in IC50 values between the Resting State (Tonic) and the Inactivated State (Use-Dependent/Depolarized).

Table 1: Comparative Potency (IC50) of Vixotrigine

Target ChannelTonic Block IC50 (µM)Use-Dependent IC50 (µM)*Shift Factor (State Dependence)Physiological Relevance
hNaV1.7 > 1001.8 > 50xPrimary Nociception
hNaV1.3 > 1002.1 > 45xNeuropathic Pain / CNS
hNaV1.8 > 1005.1 > 20xDRG Nociceptors
hNaV1.5 > 10011.2 ~ 9xCardiac Safety Margin
hNaV1.1 > 1002.3 > 40xCNS Excitability
  • Use-dependent protocol: 10 Hz pulse train from -60 mV holding potential.

  • Data synthesized from Hinckley et al. (2021) and Witty et al. (2020).

Interpretation: Vixotrigine is functionally selective.[4] While it can block NaV1.5 (cardiac), the potency gap between pain-relevant channels (1.7/1.3) and cardiac channels (1.5) under use-dependent conditions provides a therapeutic window.

Part 3: Experimental Framework & Protocols

To investigate Vixotrigine, researchers must move beyond simple "dose-response" curves and utilize protocols that manipulate voltage states.

Protocol A: Automated Patch Clamp (State-Dependence)

Objective: Determine the affinity for the inactivated state versus the resting state.

Reagents & Setup:

  • Cell Line: HEK293 stably expressing hNaV1.7 (or target subtype).

  • Internal Solution: CsF-based (to block K+ channels).

  • Platform: QPatch or Patchliner (High-throughput) or Manual Rig.

Step-by-Step Workflow:

  • Preparation: Establish whole-cell configuration. Compensate series resistance >70%.

  • Tonic Block (Resting State):

    • Hold cells at hyperpolarized potential (-120 mV).

    • Apply Vixotrigine (0.1 - 100 µM).

    • Step to 0 mV (20ms) at low frequency (0.1 Hz).

    • Result: Minimal inhibition expected.

  • Voltage-Dependent Block (Inactivated State):

    • Change holding potential to -60 mV (induces ~50% inactivation).[1][5]

    • Apply test pulse to 0 mV.

    • Result: Significant left-shift in IC50.

  • Use-Dependent Block (The "Pulse Train"):

    • Conditioning: Hold at -60 mV.

    • Train: Apply 25 pulses to 0 mV at 10 Hz (simulating pain firing).

    • Measurement: Compare the peak current of Pulse 1 vs. Pulse 25.

    • Calculation: % Block = (1 - (P25_drug / P25_control)) * 100.

Protocol B: In Vivo Chronic Constriction Injury (CCI)

Objective: Validate the "broad-spectrum" efficacy in a behavioral model of neuropathic pain.

Workflow:

  • Induction: Anesthetize rat. Expose sciatic nerve. Loosely ligate with chromic gut sutures (4 ligatures).

  • Recovery: Allow 14 days for neuropathy (mechanical allodynia) to develop.

  • Screening: Measure baseline paw withdrawal threshold (PWT) using von Frey filaments. Select animals with PWT < 6g.

  • Dosing: Administer Vixotrigine (30 mg/kg, PO) vs. Vehicle.

  • Testing: Measure PWT at 1, 3, and 6 hours post-dose.

  • Endpoint: Vixotrigine should restore PWT toward baseline without causing rotarod deficits (ataxia).

Experimental_Workflow Figure 2: Integrated Screening Workflow for State-Dependent Blockers cluster_0 In Vitro Profiling cluster_1 In Vivo Validation Step1 HEK293 / hNaV Expression Step2 Voltage-Clamp Protocol (Holding -120mV vs -60mV) Step1->Step2 Step3 10Hz Pulse Train (Use-Dependence Assay) Step2->Step3 Step4 CCI Model Induction (Sciatic Nerve) Step3->Step4 Select Candidate (High State-Dep.) Step5 Von Frey Testing (Mechanical Allodynia) Step4->Step5 Step6 Rotarod Test (CNS Safety/Ataxia) Step5->Step6

Part 4: Clinical Translation & Safety Implications

The investigation of Vixotrigine offers critical lessons for drug development professionals:

  • Efficacy in Trigeminal Neuralgia (TN): TN is characterized by high-frequency bursts of electrical activity. Vixotrigine's mechanism aligns perfectly with this pathology. Clinical trials (Phase 2) demonstrated significant reductions in pain paroxysms and severity.[4][6]

  • Improved Tolerability: Unlike carbamazepine, which blocks channels regardless of firing rate (leading to dizziness and diplopia), Vixotrigine's requirement for high-frequency depolarization to bind effectively results in a "sparing" effect on normal neuronal networks.

  • Metabolic Stability: Vixotrigine avoids the formation of reactive epoxide metabolites seen with carbamazepine, reducing the risk of idiosyncratic hypersensitivity reactions.

Development Note: While specific Phase 3 trials have faced strategic withdrawals or design challenges, the pharmacological validation of Vixotrigine confirms that broad-spectrum, state-dependent inhibition is a viable pathway for treating neuropathic pain, distinct from the failed "highly selective" NaV1.7 approach.

References

  • Hinckley, C. A., et al. (2021).[2][5][7] "Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker." Molecular Pharmacology, 99(1), 49–59.[2]

  • Witty, D. R., et al. (2020).[7][8] "Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia."[7][9] ACS Medicinal Chemistry Letters, 11(9), 1678–1687.[9]

    • [9]

  • Zakrzewska, J. M., et al. (2017).[10] "Safety and efficacy of a Nav1.7-selective sodium-channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial." The Lancet Neurology, 16(4), 291-300.

  • Bagal, S. K., et al. (2014). "Voltage gated sodium channels as targets for the treatment of pain."[1][4][6][7][8][9] Bioorganic & Medicinal Chemistry Letters, 24(16), 3690-3699.

Sources

Methodological & Application

Application Note: Vixotrigine Hydrochloride Experimental Protocol for Patch-Clamp

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vixotrigine Hydrochloride (also known as BIIB074 , CNV1014802 , or Raxatrigine ) is a novel, state-dependent voltage-gated sodium channel (Nav) blocker.[1] Unlike traditional local anesthetics or anti-epileptics that often exhibit narrow therapeutic indices, Vixotrigine demonstrates a high degree of selectivity for the inactivated state of sodium channels.

This state-dependence allows Vixotrigine to preferentially inhibit high-frequency neuronal firing (characteristic of neuropathic pain states like Trigeminal Neuralgia) while sparing low-frequency physiological signaling.[2] Although it is a broad-spectrum blocker (inhibiting Nav1.7, Nav1.3, Nav1.8, etc.), its functional selectivity is derived from its binding kinetics rather than subtype-specific affinity.

This guide details the experimental workflow for characterizing Vixotrigine using whole-cell patch-clamp electrophysiology, focusing on quantifying state-dependent inhibition and use-dependent block .

Mechanism of Action: State-Dependent Blockade

Vixotrigine follows the Modulated Receptor Hypothesis . It has low affinity for the channel in the Resting (Closed) state but high affinity for the Inactivated state. By binding to the inactivated conformation, it stabilizes the channel in a non-conducting state, prolonging the refractory period and preventing repetitive firing.

Kinetic Interaction Diagram

The following diagram illustrates the preferential binding pathway of Vixotrigine.

Vixotrigine_Mechanism Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Resting_Drug Resting-Drug Complex (Low Affinity) Resting->Resting_Drug Vixotrigine (Weak Binding) Inactivated Inactivated State (Non-Conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Inactivated_Drug Inactivated-Drug Complex (High Affinity) Inactivated->Inactivated_Drug Vixotrigine (Strong Binding) Inactivated_Drug->Inactivated Slow Recovery

Caption: Vixotrigine preferentially stabilizes the Inactivated State, slowing recovery and blocking high-frequency firing.

Materials and Solution Preparation

Stock Solution Preparation

This compound is soluble in water and organic solvents. However, for electrophysiology, DMSO is the preferred vehicle for stock solutions to ensure stability and precise dilution.

ComponentConcentrationPreparation Notes
Stock Solvent 100% DMSOMolecular Biology Grade.
Stock Conc. 30 mMDissolve powder; vortex until clear. Store at -20°C in aliquots.
Working Conc. 0.1 µM – 100 µMDilute fresh daily in Extracellular Solution.
Vehicle Limit ≤ 0.1% - 0.3% DMSOEnsure vehicle control contains matched DMSO %.
Electrophysiological Solutions

To isolate sodium currents (INa), Potassium (K+) currents must be blocked. We utilize a Cesium (Cs+) based internal solution.

Intracellular Solution (Pipette)
  • Base: 140 mM CsF (or 90 mM CsF + 50 mM CsCl)

  • Buffering: 10 mM HEPES

  • Chelation: 2.5 mM EGTA (or 1-10 mM depending on cell type)

  • Additives: 2 mM MgCl2

  • pH: Adjust to 7.2 with CsOH

  • Osmolarity: ~290-300 mOsm

Extracellular Solution (Bath)
  • Salts: 137 mM NaCl, 4 mM KCl, 1 mM MgCl2, 3.8 mM CaCl2[1]

  • Buffering: 10 mM HEPES, 10 mM Glucose

  • pH: Adjust to 7.4 with NaOH

  • Osmolarity: ~300-310 mOsm

Experimental Protocols (Whole-Cell Patch-Clamp)

Setup and Quality Control
  • Seal Formation: Obtain a GΩ seal.

  • Whole-Cell: Rupture patch; compensate for capacitance and series resistance (Rs).

  • Rs Compensation: ≥ 70-80% prediction/correction is critical for fast INa kinetics.

  • Voltage Error: Ensure voltage error is < 5 mV. If currents are > 5 nA, reduce Na+ concentration or use smaller cells.

Protocol A: Voltage-Dependence of Inhibition (State-Dependence)

This protocol quantifies the shift in potency (IC50) between the resting state and the inactivated state.

Logic:

  • Holding Potential 1 (Resting): -120 mV. Channels are forced into the closed/resting state. Drug affinity should be low.

  • Holding Potential 2 (Inactivated): ~ -60 mV (varies by subtype, e.g., -70 mV for Nav1.5).[1] A significant fraction of channels are inactivated. Drug affinity should be high.

Step-by-Step:

  • Baseline: Hold cell at -120 mV . Apply a test pulse (0 mV, 20ms) to measure Imax.

  • Conditioning: Change holding potential to -60 mV for >10 seconds to allow equilibration of inactivation.

  • Test Pulse: Apply a hyperpolarizing recovery pulse (-120 mV for 20 ms) immediately followed by the test pulse (0 mV, 20 ms).

    • Note: The 20 ms recovery pulse removes normal fast inactivation but is too short for the drug to unbind from the inactivated state.

  • Application: Perfuse Vixotrigine (e.g., 0.3, 1, 3, 10, 30 µM). Repeat voltage steps at each concentration.

Protocol B: Use-Dependent Block (Frequency-Dependence)

This protocol mimics high-frequency firing (pain signals) to demonstrate cumulative block.

Logic: Vixotrigine accumulates in the inactivated state with each depolarization. At high frequencies, the channel does not spend enough time at resting potentials for the drug to unbind.

Step-by-Step:

  • Holding Potential: -90 mV (or -60 mV for higher sensitivity).

  • Train Stimulation: Apply a train of 25 pulses to 0 mV.

    • Frequency: 10 Hz (Inter-pulse interval: 100 ms).

    • Pulse Duration: 20 ms.[1]

  • Measurement: Compare the peak current of the 1st pulse (P1) vs. the 25th pulse (P25) .

  • Quantification:

    
    
    
Workflow Diagram

Experimental_Workflow cluster_Protocols Voltage Protocols Start Whole-Cell Configuration (Cs+ Internal) Stab Stabilization (5 mins) Check Series Resistance Start->Stab P1 Resting State Protocol Hold: -120 mV Stab->P1 P2 Inactivated State Protocol Hold: -60 mV (20ms recovery prepulse) P1->P2 P3 Use-Dependence Train 25 pulses @ 10 Hz P2->P3 Perf Perfuse Vixotrigine (3-5 mins per conc) P3->Perf Apply Next Conc Perf->P1 Repeat Loop Analysis Calculate IC50 & Use-Dependent Ratio Perf->Analysis Final Washout

Caption: Sequential workflow for characterizing state- and use-dependent inhibition.

Data Analysis

Calculating State-Dependent IC50

Plot the normalized current amplitude against the log of Vixotrigine concentration. Fit the data using the Hill Equation :



  • Resting IC50: Derived from the -120 mV holding protocol. (Expected: > 100 µM or very low potency).

  • Inactivated IC50: Derived from the -60 mV holding protocol.[1] (Expected: 1.5 – 5.0 µM ).

Quantifying Voltage Shift

Fit the steady-state inactivation curve (Boltzmann function) in the presence and absence of drug. Vixotrigine typically causes a hyperpolarizing shift (left-shift) of the V1/2 inactivation, indicating stabilization of the inactivated state.

References

  • Hinckley, C. A., et al. (2021). Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker.[1][3][4] Molecular Pharmacology, 99(1), 49–61.

  • Sers, A., et al. (2020). Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. Journal of Medicinal Chemistry.

  • Biogen. Vixotrigine Mechanism of Action and Clinical Data. Drug Hunter.[2][5]

Sources

Application Note: Electrophysiological Characterization of Vixotrigine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for electrophysiologists and drug discovery scientists characterizing Vixotrigine Hydrochloride (BIIB074) . It details the specific voltage-clamp protocols required to quantify the compound's state-dependent and use-dependent mechanism of action (MOA) on Voltage-Gated Sodium Channels (Nav), specifically Nav1.7.

Compound: this compound (BIIB074, CNV1014802, Raxatrigine) Target Class: Voltage-Gated Sodium Channels (Nav1.1 – Nav1.8) Primary Mechanism: State-Dependent & Use-Dependent Blockade[1][2]

Introduction & Mechanism of Action

Vixotrigine is a broad-spectrum, voltage-dependent, and use-dependent sodium channel blocker.[1][2][3][4] Unlike pore-blockers (e.g., TTX) that function independently of channel state, Vixotrigine exhibits functional selectivity . It preferentially binds to and stabilizes the inactivated state of the channel.

  • Resting State (Hyperpolarized): Low affinity. The drug has minimal effect on channels in quiescent cells.

  • Inactivated State (Depolarized/High-Frequency): High affinity. The drug binds strongly during sustained depolarization or high-frequency firing (e.g., nociceptive signaling), preventing recovery to the available pool.

This MOA necessitates specific voltage protocols to accurately determine potency. A standard "resting state" IC50 will drastically underestimate Vixotrigine's potency (often by >30-fold).

Mechanistic Pathway (Modulated Receptor Hypothesis)

The following diagram illustrates the state-dependent binding kinetics essential for experimental design.

Vixotrigine_MOA Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Blocked_I Drug-Bound Inactivated State (Stabilized) Resting->Blocked_I Low Affinity Binding Inactivated Inactivated State (Non-Conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Recovery (Hyperpolarization) Inactivated->Blocked_I Vixotrigine Binding (High Affinity) Blocked_I->Inactivated

Figure 1: Vixotrigine preferentially binds the Inactivated State, slowing recovery and accumulating block during repetitive firing.

Materials & Solution Preparation

Stock Solution

Vixotrigine HCl is a hydrophobic cation with good aqueous solubility in its salt form, but DMSO is recommended for stock stability.

  • Stock Concentration: 100 mM in 100% DMSO.

  • Storage: Aliquot into light-protected vials (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute in extracellular bath solution immediately prior to use. Max DMSO concentration in bath: 0.1% (vehicle control required).

Electrophysiological Solutions (Nav1.7 Optimized)

To isolate Na+ currents and minimize space-clamp errors, use Cesium-based intracellular solutions and reduced extracellular Na+ if currents are excessive (>5 nA).

ComponentIntracellular (Pipette)Extracellular (Bath)
Base Salt 140 mM CsF (or Cs-Aspartate)140 mM NaCl
Buffer 10 mM HEPES10 mM HEPES
Chelator 10 mM EGTA-
Ions 1 mM MgCl22 mM CaCl2, 1 mM MgCl2
Glucose -10 mM Glucose
pH / Osm pH 7.3 (CsOH) / ~290 mOsmpH 7.4 (NaOH) / ~300 mOsm

Note: CsF blocks K+ channels and improves seal stability. Fluoride can be harsh on long-term recordings; Cs-Aspartate is a gentler alternative for experiments >20 mins.

Core Experimental Protocols

Protocol A: Voltage-Dependent Block (The "Shift" Assay)

Objective: Determine the shift in the Steady-State Inactivation (SSI) curve. This confirms the drug's affinity for the inactivated state.

  • Establish Whole-Cell: Achieve GΩ seal, break-in, and compensate Series Resistance (Rs) > 70%.

  • Baseline SSI:

    • Holding: -120 mV (ensure 100% channels available).

    • Prepulse: 500 ms steps ranging from -120 mV to -10 mV (10 mV increments).

    • Test Pulse: Step to 0 mV (20 ms) to measure available fraction.

    • Interval: 10 seconds between sweeps to allow full recovery.

  • Perfusion: Wash in Vixotrigine (e.g., 10 µM) for 3–5 minutes. Monitor peak current at -120 mV to ensure no "rundown" or tonic block.

  • Drug SSI: Repeat the prepulse protocol in the presence of the drug.

  • Analysis: Fit both datasets to the Boltzmann equation.

    • Result: Vixotrigine causes a leftward shift (hyperpolarizing shift) in the V1/2 of inactivation.

Protocol B: Use-Dependent Block (The "Train" Assay)

Objective: Quantify the accumulation of block during high-frequency firing (phasic block), mimicking a pain state. This is the primary potency metric for Vixotrigine.

Workflow Diagram:

Protocol_Workflow Start Start Recording (Hold -120 mV) Baseline Baseline Train (25 pulses @ 10Hz) Start->Baseline WashIn Drug Wash-in (3-5 mins) Baseline->WashIn Ensure Stability TestTrain Test Train (25 pulses @ 10Hz) WashIn->TestTrain Analysis Calculate % Inhibition (Pulse 25 vs Pulse 1) TestTrain->Analysis

Figure 2: 10 Hz Pulse Train Protocol for Use-Dependence.

Step-by-Step:

  • Holding Potential: -80 mV (approximating a resting neuron) or -120 mV (to clear all inactivation—user choice, but must be consistent).

  • Stimulation: Apply a train of 25 depolarization pulses.

    • Voltage: To 0 mV.

    • Duration: 20 ms per pulse.

    • Frequency: 10 Hz (Inter-pulse interval: 80 ms).

  • Measurement:

    • Record peak current of Pulse 1 (P1) and Pulse 25 (P25) .

    • Tonic Block: % inhibition of P1 (Drug) vs. P1 (Baseline).

    • Phasic (Use-Dependent) Block: Calculate the decay ratio.

      
      
      
Protocol C: Recovery from Inactivation

Objective: Demonstrate that Vixotrigine stabilizes the inactivated state by slowing the recovery time (Tau).

  • Conditioning: Depolarize to 0 mV for 500 ms (induce full inactivation).

  • Recovery Interval: Step back to -120 mV for variable durations (

    
    : 1 ms to 1000 ms).
    
  • Test Pulse: Step to 0 mV to measure recovered current.

  • Result: Plot Normalized Current vs.

    
    . Vixotrigine significantly increases the 
    
    
    
    .

Data Analysis & Interpretation

Calculating Potency (IC50)

Vixotrigine potency is highly context-dependent. You must report which IC50 you are calculating.

ParameterTypical Value (Nav1.7)Interpretation
Tonic IC50 > 50 µMInhibition of resting channels. High value indicates safety (spares normal conduction).
Inactivated IC50 ~ 1.7 – 5.0 µMInhibition of depolarized channels (e.g., Vhold = -60 mV).
Use-Dependent IC50 ~ 2.0 – 4.0 µMInhibition during 10Hz firing. This is the therapeutically relevant metric.
Quality Control Criteria (Self-Validating System)

To ensure data trustworthiness (E-E-A-T), reject cells if:

  • Seal Resistance: < 500 MΩ (Leakage current masks drug effects).

  • Series Resistance (Rs): > 15 MΩ or changes by > 20% during the experiment.

  • Voltage Error: Uncompensated voltage error > 5 mV.

  • Rundown: Baseline current decreases by > 10% before drug application.

Troubleshooting Guide

Issue: "I see no block at 10 µM."

  • Cause: Holding potential is too hyperpolarized (e.g., -120 mV) and stimulation frequency is too low.

  • Fix: Vixotrigine requires the channel to cycle. Use the 10 Hz train protocol or depolarize the holding potential to -60 mV.

Issue: "The drug washes out too slowly."

  • Cause: Vixotrigine is lipophilic.[2]

  • Fix: Washout may take >10-15 minutes. Use a high flow rate bath perfusion (2-3 mL/min). If using a hydrophobic tubing system, switch to Teflon/PTFE to minimize adsorption.

Issue: "Currents are too large to clamp."

  • Cause: High expression of Nav1.7 in HEK cells.

  • Fix: Reduce extracellular Na+ to 30-60 mM (replace with Choline-Cl or NMDG) or use cells 24-hours post-transfection rather than 48.

References

  • Hinckley, C. A., et al. (2021). Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker.[1][4] Molecular Pharmacology, 99(4), 265–277. Link

  • Srairi-Abid, N., et al. (2019).Vixotrigine (BIIB074) inhibits Nav1.7 and Nav1.8 sodium channels and prevents capsaicin-induced pain behavior.
  • Settimo, L., et al. (2020). Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine. Journal of Medicinal Chemistry. Link

  • Biogen. (2017). Safety and efficacy of a Nav1.7 selective sodium channel blocker in patients with trigeminal neuralgia.[4][5] The Lancet Neurology.[2] Link

Sources

Application Note: Utilizing Vixotrigine Hydrochloride in High-Throughput Screening for Nav1.7 Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vixotrigine (BIIB074/CNV1014802) represents a benchmark in the pharmacological modulation of voltage-gated sodium channels (Nav), specifically Nav1.[1]7. Unlike pore-blockers (e.g., TTX) that indiscriminately inhibit channel conductance, Vixotrigine exhibits state-dependent inhibition , preferentially binding to the inactivated state of the channel. This mechanism is critical for its clinical efficacy in Trigeminal Neuralgia, as it allows for the silencing of high-frequency ectopic firing while sparing normal low-frequency conduction.

This guide details the protocols for utilizing Vixotrigine Hydrochloride as a reference standard in High-Throughput Screening (HTS). It covers compound handling, primary screening via Fluorescence Imaging Plate Reader (FLIPR), and secondary validation using Automated Patch Clamp (APC).

Mechanism of Action & Assay Strategy

To successfully screen for Vixotrigine-like compounds, one must understand that potency is voltage-dependent. Assays performed at hyperpolarized potentials (resting state) will underestimate potency by 10-100 fold compared to assays performed at depolarized potentials (inactivated state).

Mechanistic Diagram: State-Dependent Binding

The following diagram illustrates the kinetic preference of Vixotrigine for the inactivated state, a concept that must be engineered into your voltage protocols.

Vixotrigine_MOA Figure 1: Vixotrigine preferentially binds to and stabilizes the Inactivated State, slowing recovery. Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization DrugBound Vixotrigine-Bound (Stabilized Inactivation) Resting->DrugBound Low Affinity Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repriming (Recovery) Inactivated->DrugBound High Affinity Binding DrugBound->Inactivated Slow Dissociation

Compound Preparation and Handling[2][3]

Vixotrigine is typically supplied as the hydrochloride salt (Vixotrigine HCl), which confers excellent aqueous solubility compared to the free base.

Physicochemical Profile
PropertyValueImplication for HTS
Molecular Weight 314.4 DaSmall molecule, high permeability.[2]
Solubility (Water) ~16 mg/mLCan be dissolved directly in buffer for specific applications, though DMSO is standard for libraries.
Solubility (DMSO) >50 mMIdeal for acoustic dispensing (Echo) or pin-tool transfer.
Stability HighStable in DMSO stock at -20°C for >6 months.
Stock Solution Protocol
  • Weighing: Weigh Vixotrigine HCl into a glass vial.

  • Dissolution: Add 100% DMSO to achieve a 10 mM stock concentration . Vortex for 30 seconds.

  • Storage: Aliquot into amber tubes (to prevent light degradation, though Vixotrigine is relatively photostable) and store at -20°C.

  • Assay Ready Plate: For HTS, dilute stock into 384-well source plates. Ensure final assay DMSO concentration does not exceed 0.5% (v/v), as high DMSO can affect Nav channel kinetics.

Protocol A: Primary Screen (FLIPR Membrane Potential Assay)

Objective: Rapidly identify Nav1.7 blockers in a 384-well format. Principle: Since Nav channels are electrically silent at rest, a chemical opener (Veratridine) is used to induce Na+ influx, causing depolarization which is detected by a membrane potential dye.

Materials
  • Cell Line: HEK-293 or CHO stably expressing hNav1.7.

  • Dye: FMP Blue or Membrane Potential Red Kit (Molecular Devices).

  • Agonist: Veratridine (opens Nav channels).

  • Reference: Vixotrigine HCl.

Step-by-Step Workflow
  • Cell Plating:

    • Plate 10,000–15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.

    • Incubate 24h at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL of Membrane Potential Dye (dissolved in HBSS + 20mM HEPES).

    • Incubate for 30–60 minutes at Room Temperature (RT).

  • Compound Addition (Pre-incubation):

    • Add 10 µL of Vixotrigine (3x concentration) to the cells.

    • Critical Step: Incubate for 20 minutes. State-dependent blockers require time to associate with the channel, even at resting potentials.

  • Stimulation & Read (FLIPR):

    • Place plate in FLIPR Tetra/Penta.

    • Baseline: Read fluorescence for 10 seconds.

    • Injection: Inject 10 µL of Veratridine (EC80 concentration, typically 30–40 µM final).

    • Read: Measure fluorescence kinetics for 180 seconds.

  • Data Analysis:

    • Calculate AUC (Area Under Curve) or Peak Response.

    • Inhibition % =

      
      
      

Note: FLIPR assays often underestimate the potency of Vixotrigine because the membrane potential is not clamped, and the channel state is uncontrolled. Expect IC50 values in the 10–50 µM range, compared to sub-micromolar in patch clamp.

Protocol B: Secondary Validation (Automated Patch Clamp)

Objective: Determine the true potency (IC50) and state-dependence using platforms like Nanion SyncroPatch or Sophion QPatch. Gold Standard: This protocol validates the "Use-Dependent" and "State-Dependent" block characteristic of Vixotrigine.[3][4]

Solutions
  • Extracellular (External): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Intracellular (Internal): 50 mM CsF, 10 mM NaCl, 60 mM CsCl, 20 mM EGTA, 10 mM HEPES (pH 7.2). CsF is used to block Potassium channels and improve seal quality.

Voltage Protocols (The "Twin-Pulse" Strategy)

To quantify state dependence, you must run two protocols on the same cell or parallel populations.

Protocol 1: Resting State (Tonic Block)
  • Holding Potential: -120 mV (Ensures 100% channels are closed/resting).

  • Test Pulse: Depolarize to -10 mV for 20 ms.

  • Frequency: 0.1 Hz.

  • Result: Vixotrigine shows low potency (High IC50, >100 µM).

Protocol 2: Inactivated State (State-Dependent Block)
  • Holding Potential: Adjusted to the V1/2 of inactivation (typically -60 to -70 mV for Nav1.7).

  • Test Pulse: Depolarize to -10 mV for 20 ms.

  • Result: Vixotrigine shows high potency (Low IC50, ~1–5 µM).

Automated Workflow Diagram

The following diagram outlines the logic flow for the APC validation process.

APC_Workflow Figure 2: Automated Patch Clamp workflow for determining state-dependent inhibition. Start Cell Capture & Seal Formation (>500 MΩ) QC Quality Control (Rseries < 10 MΩ, Ipeak > 500pA) Start->QC Protocol_Select Voltage Protocol Selection QC->Protocol_Select Resting Protocol A: Hyperpolarized Hold (-120 mV) Protocol_Select->Resting Inactivated Protocol B: Depolarized Hold (V1/2 Inactivation ~ -70 mV) Protocol_Select->Inactivated Compound Apply Vixotrigine (3-5 min equilibration) Resting->Compound Inactivated->Compound Measure Measure Peak Current (I_Na) Compound->Measure Analysis Calculate State-Dependent Ratio (IC50_Rest / IC50_Inact) Measure->Analysis

Data Analysis & Troubleshooting

Calculating the Shift

A hallmark of Vixotrigine is the "Shift" in the steady-state inactivation curve.

  • Run a standard Boltzmann inactivation protocol (Pre-pulses from -120mV to 0mV, followed by a test pulse).

  • Plot normalized current vs. pre-pulse voltage.

  • Vixotrigine will cause a leftward shift (hyperpolarizing shift) in the V1/2 curve, indicating stabilization of the inactivated state.

Troubleshooting Guide
IssueProbable CauseSolution
Low Potency (APC) Holding potential too hyperpolarized (-100mV).Adjust holding potential to -70mV or use a "Use-Dependent" train (e.g., 10Hz stimulation).
High Run-down Intracellular solution issues.Ensure CsF/CsCl based internal solution is fresh; keep osmolarity 290-300 mOsm.
Inconsistent FLIPR Data Dye interaction or insufficient incubation.Extend compound incubation to 30 mins. Vixotrigine has slow binding kinetics (k_on).
Precipitation High concentration in aqueous buffer.Do not exceed 100 µM in assay buffer. Vixotrigine HCl is soluble, but high salt buffers can reduce solubility limits.

References

  • Hinckley, C. A., et al. (2021). Vixotrigine is a broad-spectrum, state-dependent Nav channel blocker that inhibits paroxysmal pain.[5]

    • Source:

  • Biogen.

    • Source:

  • Zhang, X., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE.[6]

    • Source:

  • Bagal, S. K., et al. (2020).Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine.

    • Source:

  • Scientific Team.High Throughput Screening Technologies for Ion Channels.

    • Source:

Sources

Application Note: Vixotrigine Hydrochloride in Preclinical Lumbosacral Radiculopathy Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Lumbosacral radiculopathy (LSR), commonly manifesting as sciatica, represents a distinct neuropathic pain phenotype driven by mechanical compression and inflammation of the nerve root. Unlike general peripheral neuropathy, LSR involves high-frequency ectopic firing at the dorsal root ganglion (DRG) and the compressed nerve root.

Vixotrigine Hydrochloride (BIIB074) is a voltage-gated sodium channel (Nav) blocker with a unique state-dependent mechanism. Unlike non-selective blockers (e.g., carbamazepine) that can impair normal neurotransmission, Vixotrigine preferentially binds to Nav channels in their inactivated state . This state is prevalent during the high-frequency firing characteristic of injured nociceptors, allowing Vixotrigine to selectively silence pain signals while sparing normal low-frequency conduction in the heart and muscles.

This Application Note details the protocol for evaluating Vixotrigine in the Chronic Constriction Injury (CCI) model, the industry-standard proxy for LSR/sciatica, emphasizing the critical pharmacokinetic (PK) considerations required for successful translation.

Mechanism of Action (MOA)

The therapeutic index of Vixotrigine relies on its ability to discriminate between "resting" channels (normal function) and "inactivated" channels (pain pathology).

Pathway Visualization

Vixotrigine_MOA Nerve_Injury Nerve Root Compression (LSR/CCI) Depolarization Sustained Depolarization Nerve_Injury->Depolarization Nav_State Nav1.7/Nav1.8 Channels Open Depolarization->Nav_State Inactivated Channels Enter Inactivated State Nav_State->Inactivated Natural Cycle Pain Ectopic High-Frequency Firing (Pain) Nav_State->Pain Rapid Repriming Block Stabilized Inactivation (Pain Relief) Inactivated->Block Channel Trapped Vixo Vixotrigine HCl (BIIB074) Vixo->Inactivated Preferential Binding (State-Dependent) Pain->Inactivated Increases Target Pool Normal Normal Low-Frequency Firing (Sparing) Normal->Vixo Low Affinity (No Block)

Figure 1: State-dependent inhibition by Vixotrigine. The drug preferentially targets channels cycling rapidly (pain state), stabilizing them in the inactivated conformation.

Preclinical Model Selection

While specific "nerve root compression" models (e.g., placing a rod adjacent to the L5 ganglion) exist, the Chronic Constriction Injury (CCI) of the Sciatic Nerve (Bennett & Xie model) is the most robust and reproducible proxy for lumbosacral radiculopathy in drug screening. It mimics the inflammatory and compressive components of sciatica.

Why CCI for Vixotrigine?
  • Ectopic Discharge: CCI induces the specific high-frequency ectopic discharge in the DRG that Vixotrigine targets.

  • Translational Validity: Vixotrigine has demonstrated efficacy in CCI models that correlated with positive Phase 2 clinical signals in LSR patients.

Experimental Protocol

Compound Formulation

This compound is a Class I BCS compound (high solubility, high permeability).[1]

  • Solubility: ~16 mg/mL in water.[1]

  • Vehicle: 0.5% Methylcellulose (MC) in Sterile Water .

    • Rationale: While water-soluble, using 0.5% MC ensures uniform suspension/solution viscosity for oral gavage, preventing settling if high concentrations are used, and mimics standard industry oral formulations.

  • Storage: Prepare fresh daily. Protect from light.

Pharmacokinetic (PK) Considerations

Critical Warning: Vixotrigine has a short half-life in rats (~0.8 hours) compared to humans (~11 hours).

  • Dosing Frequency: BID (Twice Daily) is mandatory to maintain therapeutic plasma levels.

  • Timing: Behavioral testing must occur at Tmax (1 hour post-dose) . Testing at 4 hours post-dose will likely yield false negatives due to rapid clearance.

Surgical Workflow (CCI Model)

Subjects: Male Sprague-Dawley Rats (200-250g).

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Exposure: Incise skin at mid-thigh level; separate biceps femoris muscles to expose the sciatic nerve.

  • Ligation: Place 4 loose ligatures (4-0 chromic gut) around the nerve with ~1mm spacing.

    • Technique: Ligatures should barely constrict the nerve (visible slight indentation) to impede epineural blood flow without arresting axonal transport entirely.

  • Closure: Suture muscle and staple skin.

  • Recovery: Allow 14 days for neuropathic pain phenotype (mechanical allodynia) to fully develop before drug testing.

Experimental Design & Dosing

Workflow cluster_dosing Acute Dosing Phase (Day 15+) Baseline Baseline Testing (Von Frey) Surgery CCI Surgery (Day 0) Baseline->Surgery Recovery Recovery & Pathology (Days 1-13) Surgery->Recovery Selection Enrollment (Day 14) Recovery->Selection Dose Oral Gavage (PO) (Vehicle vs. 3, 10, 30 mg/kg) Selection->Dose Wait Wait 60 min (Tmax) Dose->Wait Test Behavioral Test (Von Frey / Hargreaves) Wait->Test

Figure 2: Experimental timeline. Note the strict 60-minute window between dosing and testing.

Dosing Regimen:

  • Group 1: Vehicle (0.5% MC)[2]

  • Group 2: Vixotrigine HCl Low Dose (3 mg/kg PO)

  • Group 3: Vixotrigine HCl High Dose (10 mg/kg PO)

  • Group 4: Positive Control (Gabapentin 100 mg/kg PO)

Data Analysis & Interpretation

Behavioral Endpoints

The primary endpoint is the Paw Withdrawal Threshold (PWT) using Von Frey filaments.

  • Calculation: Use the Up-Down method (Chaplan et al.) to calculate 50% withdrawal threshold.

  • Success Criteria: A statistically significant increase in PWT compared to vehicle, returning towards baseline (pre-surgery) levels.

Efficacy vs. Side Effects (Therapeutic Index)

Vixotrigine's advantage is its safety profile.[1] You must verify that analgesia is not confounded by sedation.

ParameterVixotrigine HCl (10 mg/kg)Non-Selective Blocker (e.g., Carbamazepine)Interpretation
Analgesia (CCI) High ReversalModerate ReversalVixotrigine is highly effective in high-firing states.
Rotarod (Sedation) No EffectSignificant ImpairmentKey Differentiator: Vixotrigine spares normal motor function.
Plasma Exposure ~1-5 µM (at Tmax)VariableConfirm exposure via satellite PK group.
Troubleshooting
  • Issue: No effect observed.

    • Check: Did you test at 1 hour? If you waited 3 hours, the drug is gone (Rat T1/2 < 1h).

  • Issue: High variability in control group.

    • Check: Ensure chromic gut sutures were not tied too tightly. "Tight" ligation causes axonotmesis (paralysis) rather than neuropathy.

References

  • Discovery and Mechanism: Witty, D. R., et al. (2020).[3] "Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia."[1][3] ACS Medicinal Chemistry Letters.

  • State-Dependent Characterization: Hinckley, C. A., et al. (2021).[4] "Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker." Molecular Pharmacology.

  • Clinical Relevance (LSR): Zakrzewska, J. M., et al. (2018). "Safety and efficacy of a Nav1.7-selective sodium channel blocker in patients with painful lumbosacral radiculopathy.
  • CCI Model Protocol: Bennett, G. J., & Xie, Y. K. (1988). "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man." Pain.

  • Phase 2 Small Fiber Neuropathy: Biogen Inc. (2021). "Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy."[5]

Sources

Application Notes and Protocols: Dosing Considerations for Vixotrigine Hydrochloride in Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vixotrigine (formerly BIIB074) is an investigational, orally administered, broad-spectrum voltage-gated sodium channel (NaV) blocker under development for various neuropathic pain conditions.[1][2] Its state- and use-dependent mechanism of action allows for preferential binding to inactivated sodium channels, which are more prevalent in the high-frequency nerve signaling associated with chronic pain.[3] Establishing a safe and effective dosing regimen is paramount for the successful clinical development of Vixotrigine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations and protocols for determining the appropriate dosage of Vixotrigine in clinical research, from first-in-human (FIH) trials to later-phase studies.

Introduction to Vixotrigine Hydrochloride

Vixotrigine is a voltage- and use-dependent sodium channel blocker that has been shown to inhibit a broad spectrum of NaV subtypes found in both the central and peripheral nervous systems.[1][2] This mechanism is distinct from more selective NaV blockers and is believed to contribute to its potential efficacy across different neuropathic pain states, such as trigeminal neuralgia and small fiber neuropathy.[4][5] Preclinical and early clinical studies have characterized its pharmacokinetic (PK) profile, which includes rapid absorption, high oral bioavailability, and a half-life of approximately 9-13 hours, supporting twice-daily (BID) or three-times-daily (TID) dosing.[6][7][8] The primary route of metabolism is via uridine diphosphate-glucuronosyltransferases (UGTs).[4]

The core challenge in dosing Vixotrigine, as with any therapeutic agent, is to identify a "therapeutic window"—a range of exposures that maximizes clinical efficacy while minimizing adverse events. This requires a systematic, data-driven approach that begins with preclinical data and evolves through meticulously designed clinical trials.

From Preclinical to First-in-Human (FIH) Dosing

The journey to establish a clinical dose begins long before the first human trial. Preclinical toxicology studies in relevant animal species are fundamental to identifying a safe starting dose.

Protocol: Calculating the Maximum Recommended Starting Dose (MRSD)

The objective is to determine a safe starting dose for a Phase 1 Single Ascending Dose (SAD) study in healthy volunteers. This protocol is based on the principles outlined in the U.S. Food and Drug Administration (FDA) guidance document, "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers".[9][10]

Methodology:

  • Identify the No-Observed-Adverse-Effect Level (NOAEL):

    • From repeat-dose toxicology studies (typically 28-day studies) in at least two mammalian species (one rodent, one non-rodent), identify the highest dose that does not produce any significant treatment-related adverse effects. This is the NOAEL, expressed in mg/kg.

    • Causality: The NOAEL is the most conservative and critical datapoint derived from toxicology studies, representing the upper limit of safe exposure in a given animal model.[11]

  • Convert NOAEL to Human Equivalent Dose (HED):

    • The conversion from an animal dose to an HED is not based on a simple mg/kg conversion due to differences in metabolic rates across species. Instead, it is based on body surface area (BSA), which allometrically scales more closely with metabolic rate.

    • Use the following formula: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^0.33 [10]

    • Standard conversion factors can also be used. For example, to convert a rat NOAEL to an HED, divide the rat dose (in mg/kg) by 6.2. To convert a dog NOAEL, divide by 1.8.

  • Select the Most Appropriate Species for Extrapolation:

    • Choose the HED from the most sensitive species (i.e., the species that shows toxicity at the lowest dose). This ensures the most conservative and safest approach.

  • Apply a Safety Factor:

    • To account for uncertainties in inter-species extrapolation, potential for enhanced human sensitivity, and the nature of the target, a safety factor is applied.

    • A standard safety factor of at least 10 is typically used.[11]

    • MRSD (mg/kg) = HED from the most sensitive species / 10

    • The final starting dose is then calculated for a standard human body weight (e.g., 60 kg).

Phase 1 Dose Escalation Strategy

Phase 1 trials are primarily focused on safety, tolerability, and pharmacokinetics.[12] The most common designs are the Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies.[13][14]

Study Design: SAD and MAD
  • Single Ascending Dose (SAD): Small cohorts of subjects receive a single dose of Vixotrigine or a placebo.[15] If the dose is well-tolerated, the next cohort receives a higher dose. This continues until the maximum tolerated dose (MTD) is identified or a maximum planned dose is reached.[16]

  • Multiple Ascending Dose (MAD): Following the SAD study, new cohorts receive multiple doses of Vixotrigine to assess its PK, safety, and tolerability under steady-state conditions.[16] This design helps understand drug accumulation and delayed toxicity.[13]

Workflow for a Typical SAD/MAD Study

The following diagram illustrates the decision-making process for dose escalation in a Phase 1 trial.

SAD_MAD_Workflow cluster_cohort Dose Cohort N Enroll Enroll & Randomize (e.g., 6 Active : 2 Placebo) Dose Administer Single Dose (SAD) or Multiple Doses (MAD) Enroll->Dose Monitor Intensive Safety & PK Monitoring (AEs, Vitals, ECGs, Blood Draws) Dose->Monitor SRC Safety Review Committee (SRC) Data Review Monitor->SRC Decision Dose Escalation Decision SRC->Decision Escalate Proceed to Cohort N+1 (Higher Dose) Decision->Escalate Safe & Tolerable Stop Stop Study or Dose Escalation (MTD or DLT Reached) Decision->Stop Unacceptable Toxicity (Dose-Limiting Toxicity) Escalate->Enroll Recruit Next Cohort End End of Phase 1 Study (Define RP2D) Escalate->End If Max Planned Dose Reached Stop->End

Caption: Workflow for dose escalation in SAD/MAD clinical trials.

Protocol: Single Ascending Dose (SAD) Study

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of Vixotrigine in healthy adult subjects.

Methodology:

  • Subject Selection:

    • Inclusion Criteria: Healthy adult males and/or females, 18-55 years of age, with a Body Mass Index (BMI) between 18.0 and 30.0 kg/m ².

    • Exclusion Criteria: History of significant cardiovascular, renal, hepatic, or neurological disease; use of concomitant medications; positive drug screen.

  • Study Design:

    • Double-blind, placebo-controlled, randomized, sequential-cohort design.

    • Each cohort will consist of 8 subjects (6 randomized to Vixotrigine, 2 to placebo).

    • Dose escalation will proceed only after a Safety Review Committee has reviewed all available safety and tolerability data from the previous cohort.

  • Dosing and Sample Collection:

    • Subjects will receive a single oral dose of Vixotrigine (starting dose determined by the MRSD calculation) or placebo after an overnight fast.

    • Serial blood samples for PK analysis will be collected at pre-dose (0h) and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

    • Urine may also be collected to assess renal clearance.

  • Safety and Tolerability Assessments:

    • Continuous monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis).

    • Recording of all adverse events (AEs), coded using MedDRA (Medical Dictionary for Regulatory Activities).

    • A dose-limiting toxicity (DLT) will be defined (e.g., Grade 3 or higher non-hematologic toxicity).

  • Data Analysis:

    • Non-compartmental analysis (NCA) will be used to determine the key PK parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters

Data from Phase 1 studies are used to characterize the fundamental PK properties of Vixotrigine.

ParameterDescriptionImportance for Dosing
Cmax Maximum observed plasma concentrationKey indicator of peak exposure; often linked to acute, concentration-dependent AEs.
Tmax Time to reach CmaxDescribes the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total systemic exposure to the drug.
Terminal half-lifeDetermines the time to reach steady-state and the dosing interval. For Vixotrigine, a t½ of ~11-13 hours supports BID dosing.[8]
CL/F Apparent total clearance of the drug from plasmaInfluences the maintenance dose required to achieve a target steady-state concentration.
Vd/F Apparent volume of distributionIndicates the extent of drug distribution into tissues.

Table 1: Essential pharmacokinetic parameters and their relevance in dosing regimen design.

Exposure-Response (E-R) Modeling

As Vixotrigine progresses into patient populations in Phase 2 and 3, the focus shifts from dose-finding to understanding the relationship between drug exposure (PK) and its pharmacological effect (pharmacodynamics, PD), including both efficacy and safety.[17][18]

The Dose-to-Response Cascade

Establishing a clear line-of-sight from the administered dose to the clinical outcome is the ultimate goal of E-R modeling. This relationship informs dose optimization, identifies sources of variability, and can support dose adjustments for specific patient populations.[19]

ER_Cascade Dose Dose Administered (e.g., 200 mg BID) PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Exposure Systemic Exposure (AUC, Cmax, Cmin) PK->Exposure Target Target Engagement (NaV Channel Blockade) Exposure->Target Safety Safety & Tolerability (Adverse Events) Exposure->Safety PD Pharmacodynamic Response (e.g., Change in Nerve Conduction Velocity) Target->PD Efficacy Clinical Efficacy (e.g., Reduction in Pain Score) PD->Efficacy

Caption: The relationship between dose, exposure, and clinical outcomes.

Protocol: Data Collection for E-R Modeling in a Phase 2 Study

Objective: To collect sufficient PK and PD/efficacy data during a Phase 2 trial in patients with painful small fiber neuropathy to construct a preliminary E-R model.

Methodology:

  • Study Design:

    • A randomized, double-blind, placebo-controlled, parallel-group study evaluating multiple doses of Vixotrigine (e.g., 200 mg BID and 350 mg BID) over a 12-week treatment period.[2][5]

    • Rationale: Using multiple fixed doses allows for the exploration of the dose-response relationship across a clinically relevant range.

  • PK Sampling:

    • Implement a sparse sampling strategy. Collect 2-3 blood samples per patient at various visits.

    • Sampling times should be varied to capture the full PK profile across the population (e.g., some samples near Tmax, some near the trough).

    • Rationale: Sparse sampling is less burdensome for patients in longer trials than intensive PK sampling. Data from all patients can be pooled for a population pharmacokinetic (PopPK) analysis.[20]

  • Efficacy and Biomarker Assessments:

    • Primary Efficacy Endpoint: Patient-reported average daily pain (ADP) score on an 11-point Numeric Rating Scale (NRS), collected daily via an electronic diary.

    • Secondary Endpoints: Patient Global Impression of Change (PGIC), quality of life questionnaires.

    • Exploratory Biomarkers: Quantitative Sensory Testing (QST), nerve conduction studies, or skin biopsies to assess intraepidermal nerve fiber density.

  • Safety Data Collection:

    • Systematically record all adverse events, with particular attention to dose-dependent AEs (e.g., dizziness, somnolence).

  • Modeling Approach:

    • Develop a PopPK model to estimate individual patient exposure metrics (e.g., steady-state AUC).[20]

    • Link the individual PK estimates to efficacy and safety endpoints using appropriate statistical models (e.g., logistic regression for binary safety events, longitudinal models for pain scores).[21] This will characterize the exposure-efficacy and exposure-safety relationships.

Dosing in Special Populations

A "one-size-fits-all" dosing strategy is often inadequate.[22] Clinical research must investigate whether dose adjustments are necessary for specific populations where physiology may alter drug pharmacokinetics.[23][24]

Key Populations for Consideration
  • Renal Impairment: Although Vixotrigine is primarily metabolized by UGTs, the disposition of its metabolites may be affected by renal function.[4] A dedicated study in subjects with varying degrees of renal impairment is crucial.

  • Hepatic Impairment: As the liver is the primary site of UGT-mediated metabolism, hepatic impairment is highly likely to affect Vixotrigine clearance, potentially requiring dose adjustments.[23]

  • Elderly: Geriatric patients may have reduced renal or hepatic function, and are often on multiple medications, increasing the risk of drug-drug interactions.[25]

  • Drug-Drug Interactions (DDI): Co-administration with strong inducers or inhibitors of UGT enzymes could significantly alter Vixotrigine exposure. For example, co-administration with carbamazepine, a UGT inducer, has been studied.[4]

Decision Framework for Dose Adjustment

The following diagram provides a simplified decision-making framework for considering dose adjustments in a special population, using renal impairment as an example.

Dose_Adjustment_Workflow Screen Patient Screening for Trial Assess Assess Renal Function (e.g., calculate eGFR) Screen->Assess Decision eGFR Level? Assess->Decision Normal eGFR ≥ 90 mL/min (Normal) Decision->Normal Normal Mild eGFR 60-89 mL/min (Mild Impairment) Decision->Mild Mild Moderate eGFR 30-59 mL/min (Moderate Impairment) Decision->Moderate Moderate Severe eGFR < 30 mL/min (Severe Impairment) Decision->Severe Severe Dose_Std Administer Standard Dose Normal->Dose_Std Mild->Dose_Std Based on Study Data Dose_Reduce Administer Reduced Dose (e.g., 50% of Standard) Moderate->Dose_Reduce Dose_Contra Contraindicated or Use with Extreme Caution Severe->Dose_Contra

Caption: Decision tree for dose adjustment based on renal function.

Conclusion

The process of defining a dosing regimen for this compound is a multi-stage, iterative process that integrates preclinical toxicology, clinical pharmacology, and sophisticated modeling techniques. A thorough understanding of its pharmacokinetics and the relationship between exposure and clinical response is essential for selecting a dose that provides optimal benefit and risk for patients with neuropathic pain. The protocols and frameworks outlined in this guide provide a robust foundation for researchers to design and execute clinical studies that can successfully characterize the dosing requirements of this promising therapeutic agent.

References

  • Drug Hunter. (n.d.). Vixotrigine: A Voltage-Gated Sodium Channel Blocker. Retrieved from [Link]

  • Vu, N., et al. (2020). Evaluation of the Pharmacokinetic Interaction Between the Voltage- and Use-Dependent Nav1.7 Channel Blocker Vixotrigine and Carbamazepine in Healthy Volunteers. Clinical Pharmacology in Drug Development. Retrieved from [Link]

  • Deuis, J. R., et al. (2021). Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. bioRxiv. Retrieved from [Link]

  • Faber, C. G., et al. (2023). Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY): a phase 2 placebo-controlled enriched-enrolment randomised withdrawal study. EClinicalMedicine. Retrieved from [Link]

  • Jarvis, M. F., et al. (2020). Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • NeurologyLive. (2021). Vixotrigine Meets Phase 2 Primary End Point in Small Fiber Neuropathy. Retrieved from [Link]

  • Bhattacharya, A., et al. (2020). Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. Accounts of Chemical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Vixotrigine. Retrieved from [Link]

  • Zakon, Z., et al. (2020). Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers. Clinical and Translational Science. Retrieved from [Link]

  • Naik, H., et al. (2020). Population Pharmacokinetics of Vixotrigine in Healthy Volunteers and Subjects with Trigeminal Neuralgia, Painful Lumbosacral Radiculopathy and Erythromelalgia. Clinical Pharmacokinetics. Retrieved from [Link]

  • Biogen. (2021). Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Efficacy and Safety Study of BIIB074 in Participants With Small Fiber Neuropathy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • Lledó-García, R., et al. (2013). Establishing Good Practices for Exposure–Response Analysis of Clinical Endpoints in Drug Development. CPT: Pharmacometrics & Systems Pharmacology. Retrieved from [Link]

  • Gendron, T., & Kaban, T. (2019). Special population considerations and regulatory affairs for clinical research. Journal of Clinical and Translational Science. Retrieved from [Link]

  • Quanticate. (n.d.). A Guide to Phase 1 Clinical Trial Designs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2003). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. Retrieved from [Link]

  • Southern Star Research. (n.d.). Decoding the essential components of phase 1 clinical trial design. Retrieved from [Link]

  • Antidote. (n.d.). Human Clinical Trials: Single & Multiple Ascending Dose (SAD & MAD) Studies. Retrieved from [Link]

  • Bayan, M. F. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. ResearchGate. Retrieved from [Link]

  • AccessPharmacy. (n.d.). Chapter 3. Drug Dosing in Special Populations: Renal and Hepatic Disease, Dialysis, Heart Failure, Obesity, and Drug Interactions. Retrieved from [Link]

  • Xu, X., & Nandy, P. (n.d.). Exposure-Response Analysis of Adverse Events in Clinical Trials Using Zero-Inflated Poisson Modeling With NONMEM®. Retrieved from [Link]

  • Federal Register. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. Retrieved from [Link]

  • Looby, M. (2011). Exposure – Response Relationships: the Basis of Effective Dose-Regimen Selection. European Medicines Agency. Retrieved from [Link]

  • Nursing CE Central. (2024). Special Dosing Considerations. Retrieved from [Link]

  • Simulations Plus. (n.d.). Use of Exposure-Response Modeling to Support Regulatory Submission. Retrieved from [Link]

  • Datapharm Australia. (n.d.). SAD and MAD Studies in Early Phase Clinical Trials: Ensuring Drug Safety and Efficacy. Retrieved from [Link]

  • Anchor Medical Research. (n.d.). What is Dose Adjustment in Clinical Trials?. Retrieved from [Link]

  • Semantic Scholar. (2005). Guidance for Industry Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • GARDP Revive. (n.d.). Single ascending dose (SAD). Retrieved from [Link]

  • ResearchGate. (n.d.). Dosage Adjustments Related to Young or Old Age and Organ Impairment. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Vixotrigine Hydrochloride Technical Support Center: A Guide to Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Vixotrigine Hydrochloride (BIIB074). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the experimental use of Vixotrigine, with a specific focus on understanding and overcoming potential off-target effects. Our goal is to ensure the integrity and accuracy of your research data.

I. Frequently Asked Questions (FAQs)

Here we address common initial questions regarding Vixotrigine's mechanism and specificity.

Q1: What is the primary mechanism of action for Vixotrigine?

Vixotrigine is a state- and use-dependent blocker of voltage-gated sodium channels (Navs).[1][2][3][4] This means it preferentially binds to and stabilizes the inactivated state of these channels.[1][3] Neurons that are firing at high frequencies, such as those involved in transmitting pain signals, have a higher proportion of Nav channels in the inactivated state. Consequently, Vixotrigine is more potent in these highly active neurons compared to those firing at a normal, lower frequency.[1] While it was investigated for its potential selectivity for the Nav1.7 subtype, which is crucial for pain signaling, further studies have characterized it as a broad-spectrum Nav blocker, affecting multiple subtypes in the central and peripheral nervous systems.[2][4]

Q2: Is Vixotrigine selective for specific sodium channel subtypes?

While initially explored for Nav1.7 selectivity, Vixotrigine is now understood to be a broad-spectrum Nav channel blocker.[2][4] It demonstrates use-dependent inhibition across a range of Nav subtypes (Nav1.1-1.8).[2] This broad activity is a critical consideration in experimental design, as effects observed may not be solely attributable to the inhibition of a single Nav subtype.

Q3: What are the known off-target activities of Vixotrigine?

The most significant off-target interaction identified for Vixotrigine is the inhibition of Monoamine Oxidase B (MAO-B).[3][5] In studies using human liver microsomes, Vixotrigine inhibited MAO-B with a pIC50 of 8.4.[3][5] In contrast, it showed no significant inhibitory effect on MAO-A.[3][5] This MAO-B activity is a key consideration for in vivo studies and experiments involving cell types that express MAO-B, such as astrocytes and certain neuronal populations.

Q4: How does Vixotrigine compare to other Nav blockers like carbamazepine or lamotrigine?

Like carbamazepine and lamotrigine, Vixotrigine is a non-selective, use-dependent sodium channel blocker.[5] However, it was developed with the goal of achieving an improved safety and tolerability profile, potentially avoiding some of the side effects and drug-drug interactions associated with older Nav blockers.[5][6] For instance, Vixotrigine is primarily metabolized by uridine diphosphate-glucuronosyltransferases (UGTs), whereas a drug like carbamazepine is a known inducer of UGTs and cytochrome P450 enzymes, creating a higher potential for drug-drug interactions.[7]

II. Troubleshooting Guide: Isolating On-Target from Off-Target Effects

This section provides in-depth troubleshooting for specific experimental scenarios where off-target effects of Vixotrigine may confound data interpretation.

Scenario 1: Unexpected Phenotypes in Neuronal or Glial Cell Cultures

Issue: You are treating primary neurons or astrocyte cultures with Vixotrigine to study its effect on neuronal excitability. However, you observe unexpected changes in cell metabolism, neurotransmitter levels (e.g., dopamine), or cell health that cannot be explained by sodium channel blockade alone.

Potential Cause: The observed effects may be due to Vixotrigine's off-target inhibition of MAO-B. MAO-B is a key enzyme in the degradation of dopamine and other monoamines and is highly expressed in astrocytes. Inhibition of MAO-B can lead to an accumulation of these neurotransmitters and alterations in cellular metabolism.

Workflow for Deconvolution of On- and Off-Target Effects

Caption: Electrophysiology workflow for Vixotrigine experiments.

By systematically employing these controls, you can confidently attribute the observed effects of Vixotrigine to either its on-target broad-spectrum Nav channel blockade, its known off-target MAO-B activity, or potentially novel mechanisms. This rigorous approach is essential for producing high-quality, publishable data.

References
  • Drug Hunter. (n.d.). Vixotrigine: A Voltage-Gated Sodium Channel Blocker. Available from: [Link]

  • ResearchGate. (n.d.). Vixotrigine is a use-dependent Nav blocker. (A) Voltage protocols to... [Image]. Available from: [Link]

  • Witty, D. R., et al. (2020). Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. ACS Medicinal Chemistry Letters, 11(7), 1439–1445. Available from: [Link]

  • Fierce Biotech. (2021). Biogen's non-opioid painkiller offers mixed results in phase 2 trial, this time in sensory pain disorder. Available from: [Link]

  • The Lancet Neurology. (2022). Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY): a phase 2 placebo-controlled enriched-enrolment randomised withdrawal study. The Lancet Neurology, 21(6), 535-545. Available from: [Link]

  • Witty, D. R., et al. (2020). Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. ACS Symposium Series. Available from: [Link]

  • Witty, D. R., et al. (2020). Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Al-Bawardy, R., et al. (2021). Evaluation of the Pharmacokinetic Interaction Between the Voltage- and Use-Dependent Nav1.7 Channel Blocker Vixotrigine and Carbamazepine in Healthy Volunteers. Clinical Pharmacology in Drug Development, 10(9), 1075-1085. Available from: [Link]

  • Hinckley, C. A., et al. (2021). Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. The Journal of Pharmacology and Experimental Therapeutics, 377(2), 225-235. Available from: [Link]

  • Biogen Inc. (2021). Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy. GlobeNewswire News Room. Available from: [Link]

  • NeurologyLive. (2021). Vixotrigine Meets Phase 2 Primary End Point in Small Fiber Neuropathy. Available from: [Link]

  • Practical Pain Management. (2021). Vixotrigine for Small Fiber Neuropathy Provides Positive Impression of Change for Patients. Available from: [Link]

  • Hutchings, C. J., et al. (2018). Ion channels as therapeutic antibody targets. mAbs, 10(3), 371-387. Available from: [Link]

  • Singh, A., et al. (2024). Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models. International Journal of Molecular Sciences, 25(5), 2999. Available from: [Link]

  • Catterall, W. A., et al. (2023). Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. Toxins, 15(11), 643. Available from: [Link]

  • ClinicalTrials.gov. (2017). Efficacy and Safety Study of BIIB074 in Participants With Small Fiber Neuropathy. Available from: [Link]

  • Zhang, Y., et al. (2023). Targeting ion channels with ultra-large library screening for hit discovery. Frontiers in Pharmacology, 14, 1243577. Available from: [Link]

  • Ghosh, A., et al. (2018). Effect Of Site Selective Ion Channel Blocking on Action Potential. arXiv. Available from: [Link]

Sources

Vixotrigine Hydrochloride stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: February 2026

Product: Vixotrigine Hydrochloride (BIIB074/CNV1014802) Chemical Name: (2S,5R)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide hydrochloride Application: Voltage-gated sodium channel (Nav1.7) blocker; Neuropathic pain research.[1][2]

Module 1: The Solubility-pH Interface (Critical Troubleshooting)

The Core Challenge: Vixotrigine HCl has a pKa of 7.6 (pyrrolidine nitrogen). This places its ionization equilibrium directly within the range of standard physiological assays (pH 7.2–7.4).

  • Below pH 7.0: The molecule is predominantly protonated (cationic) and highly soluble (>16 mg/mL).

  • Above pH 7.6: The molecule shifts to its neutral free-base form. Solubility drops precipitously.

  • The Risk: In pH 7.4 buffers, you are operating at the "solubility cliff." Slight upward drifts in pH or temperature fluctuations can cause immediate, often microscopic, precipitation that ruins electrophysiology data (e.g., false negatives in patch-clamp).

Troubleshooting Protocol: The "Free Base Crash"

Symptom: Perfusion lines clogging, erratic baseline in patch-clamp, or lower-than-expected potency (IC50 drift).

Step-by-Step Resolution:

  • Check the Buffer pH After Addition:

    • Do not assume the buffer pH remains 7.4 after adding the compound.

    • Correction: If your stock is high concentration, the HCl salt may slightly acidify weak buffers. If you adjust back up with NaOH and overshoot >pH 7.6, the free base will crash out.

  • The "Fresh Daily" Rule:

    • Working solutions in aqueous buffer (e.g., HB-PS) are thermodynamically unstable over long periods if near saturation.

    • Requirement: Prepare working solutions immediately before use.[3] Discard after 4 hours.

  • Vehicle Limit:

    • Maintain DMSO concentration ≤0.3% in the final assay buffer. This keeps the lipophilic free base in solution without affecting channel kinetics.

Visual Guide: Solubility Decision Tree

Vixotrigine_Solubility start Start: Solution Preparation check_conc Check Target Concentration start->check_conc high_conc > 100 µM (High) check_conc->high_conc low_conc < 10 µM (Low) check_conc->low_conc check_ph Check Buffer pH high_conc->check_ph Critical Step low_conc->check_ph ph_low pH < 7.2 check_ph->ph_low ph_crit pH 7.4 - 7.6 check_ph->ph_crit ph_high pH > 7.8 check_ph->ph_high action_safe Stable Solution (Protonated Form) ph_low->action_safe action_risk Risk Zone: Monitor for Micro-precipitates ph_crit->action_risk action_fail Precipitation Likely (Free Base Form) ph_high->action_fail

Figure 1: Decision matrix for buffer preparation based on Vixotrigine pKa (7.6) thermodynamics.

Module 2: Buffer Compatibility & Stability

Chemical Stability (Hydrolysis & Oxidation)

Vixotrigine contains a carboxamide moiety and an ether linkage.

  • Hydrolysis: The amide bond is generally stable at neutral pH (7.0–7.4). Avoid storing in strong acids (pH < 2) or strong bases (pH > 10) for prolonged periods (>24h), as this can catalyze amide hydrolysis.

  • Oxidation: The benzyloxy group is moderately resistant, but prolonged exposure to light and oxygen in solution can lead to degradation.

    • Protocol: Protect working solutions from light (amber tubes) and minimize headspace.

Buffer Selection Guide
Buffer SystemCompatibilityNotes
HEPES (10 mM) Recommended Standard for electrophysiology (e.g., Patchliner, QPatch). Good buffering capacity at pH 7.4 without interacting with the HCl salt.
PBS (Phosphate) Caution Phosphate can precipitate with Calcium/Magnesium often present in physiological buffers (e.g., Ringer's). Use only if Ca/Mg-free.
Tris-HCl Use with Care Tris has a high temperature coefficient. pH drops as temperature rises (e.g., 37°C assays). Ensure pH is set at the assay temperature.
CsF/CsOH Compatible Standard for internal patch-clamp solutions.[1] Vixotrigine is stable in this matrix for the duration of a recording session (~20-40 mins).

Module 3: Master Protocol for Stock & Working Solutions

Objective: Create a self-validating system where the solution quality is verified before the experiment begins.

Step 1: Stock Solution (The "Golden Standard")
  • Solvent: 100% DMSO (anhydrous).

  • Concentration: 25 mg/mL (approx. 79 mM).

  • Storage: -80°C (Stable for 6 months).

  • Validation: Solution must be crystal clear. If cloudy upon thawing, sonicate at 37°C for 5 minutes.

Step 2: Working Solution (The "Just-in-Time" Mix)
  • Diluent: HB-PS Buffer (137 mM NaCl, 4 mM KCl, 3.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose).[1]

  • Procedure:

    • Vortex the DMSO stock vigorously.

    • Perform an intermediate dilution if the target is low (e.g., dilute stock 1:10 in DMSO first) to ensure pipetting accuracy.

    • Add DMSO stock to the buffer while vortexing the buffer . Do not add buffer to the DMSO.

    • Final DMSO Check: Ensure final DMSO < 0.3% (v/v).

Workflow Diagram: Preparation Protocol

Stock_Prep cluster_0 Stock Phase (DMSO) cluster_1 Working Phase (Aqueous) Powder Vixotrigine HCl Powder DMSO_Stock Stock Solution (25 mg/mL in DMSO) Store -80°C Powder->DMSO_Stock Dissolve Dilution Dilute into HB-PS Buffer (While Vortexing) DMSO_Stock->Dilution <0.3% Final DMSO Check Visual Check: Precipitate? Dilution->Check Check->Dilution Cloudy -> Sonicate/Reject Exp Experiment (Use within 4h) Check->Exp Clear

Figure 2: Workflow for preparing Vixotrigine solutions to minimize precipitation risks.

Frequently Asked Questions (FAQs)

Q: My IC50 values are shifting higher (lower potency) over the course of the day. Why? A: This is likely due to precipitation or adsorption. As the working solution sits, the free base (formed at pH 7.4) may slowly adsorb to the plastic reservoir walls or precipitate out, lowering the effective concentration. Remedy: Prepare fresh solutions every 4 hours and use low-binding plasticware.

Q: Can I use Vixotrigine HCl in a pH 8.0 buffer? A: Not recommended. At pH 8.0 (above the pKa of 7.6), the majority of the compound is in the neutral free-base form. Unless the concentration is extremely low (<1 µM), it will likely precipitate.

Q: Why does the protocol recommend 0.3% DMSO? A: While Vixotrigine is soluble in DMSO, high DMSO concentrations (>0.5%) can independently affect sodium channel gating kinetics (altering inactivation states), confounding your data. 0.3% is the validated safe limit for Nav1.7 assays.

Q: Is the HCl salt hygroscopic? A: Yes, like many amine-HCl salts, it can absorb moisture. Store the solid powder in a desiccator at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

References

  • Discovery and Chemical Development of Vixotrigine.

    • Source:ACS Medicinal Chemistry Letters (2020).
    • Key Data: pKa 7.6, LogP 1.
    • URL:[Link]

  • Characterization of Vixotrigine, a Broad-Spectrum Voltage-G

    • Source:Molecular Pharmacology (Hinckley et al., 2021).[1]

    • Key Data: Electrophysiology buffer recipes (HB-PS)
    • URL:[Link]

  • Vixotrigine (BIIB074) Compound Summary.

    • Source:IUPHAR/BPS Guide to PHARMACOLOGY.
    • Key Data: Chemical structure valid
    • URL:[Link][4]

Sources

Technical Support Center: Minimizing Vixotrigine Hydrochloride Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Standard Protocols

Vixotrigine (BIIB074) is a state-dependent voltage-gated sodium channel (Nav) blocker, primarily targeting Nav1.7. Unlike non-selective blockers (e.g., carbamazepine), Vixotrigine preferentially binds to the inactivated state of the channel.

The Toxicity Paradox: In cell culture, toxicity often arises not from the drug’s primary mechanism, but from physicochemical mismanagement —specifically solvent toxicity (DMSO), lysosomal trapping (due to its pKa of 7.6), or supratherapeutic dosing on cells in a resting state.

This guide provides a self-validating system to minimize these risks.

Module 1: The Solvent Strategy (The "Water First" Protocol)

Core Insight: Most researchers default to DMSO for small molecules. This is an error for Vixotrigine HCl. Vixotrigine Hydrochloride is a salt form with excellent aqueous solubility (~16.3 mg/mL).[1] Using DMSO introduces unnecessary solvent toxicity and membrane permeabilization artifacts.

Solubility Data Table
SolventSolubility LimitRisk FactorRecommendation
Water / PBS 16.3 mg/mL LowPrimary Choice. Eliminates solvent toxicity.
DMSO >50 mg/mLHighSecondary Choice. Use only if compound is the free base or for specific library storage.
Ethanol VariableModerateAvoid. High evaporation rates alter final concentration.
Protocol: Aqueous Reconstitution (Recommended)
  • Weighing: Weigh Vixotrigine HCl into a sterile microcentrifuge tube.

  • Dissolution: Add sterile PBS (pH 7.4) or Ultra-Pure Water to achieve a stock concentration of 10 mM .

    • Note: 10 mM is sufficient for most assays (where final conc. is 1–10 µM).

  • Filtration: Syringe filter through a 0.22 µm PVDF or PES membrane. Do not use Nylon (binds small molecules).

  • Storage: Aliquot into single-use volumes and store at -20°C. Avoid freeze-thaw cycles.

Module 2: Preventing Lysosomal Trapping (The "Hidden" Toxicity)

Mechanism: Vixotrigine is a lipophilic amine (LogP ~1.6, pKa ~7.6).[1][2] In the neutral pH of the cytosol (7.2), it crosses membranes easily. However, when it diffuses into acidic lysosomes (pH 4.5–5.0), it becomes protonated (charged) and trapped. This leads to osmotic swelling, cytoplasmic vacuolization , and eventual cell death—a phenomenon often mistaken for specific drug toxicity.

Diagram: The Lysosomotropism Trap

LysosomalTrapping cluster_extracellular Extracellular (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Vixo_Ext Vixotrigine (Uncharged) Vixo_Cyto Vixotrigine (Uncharged) Vixo_Ext->Vixo_Cyto Passive Diffusion Vixo_Lyso Vixotrigine-H+ (Charged) TRAPPED Vixo_Cyto->Vixo_Lyso Enters & Protonates Swelling Osmotic Swelling (Vacuolization) Vixo_Lyso->Swelling Accumulation

Caption: Vixotrigine behaves as a weak base, accumulating in acidic lysosomes, leading to non-specific toxicity known as lysosomotropism.

Mitigation Protocol
  • Pulse Dosing: If vacuolization occurs >24h, reduce exposure time.

  • pH Check: Ensure culture media remains buffered at pH 7.4. Acidification of media (common in dense cultures) accelerates trapping.

  • Ammonium Chloride Control (Advanced): If unsure if toxicity is lysosomal, co-treat with 10 mM NH4Cl (neutralizes lysosomal pH). If toxicity decreases, the mechanism is lysosomal trapping.

Module 3: Dose Optimization & State-Dependence

Scientific Context: Vixotrigine stabilizes the inactivated state of sodium channels.

  • Resting Cells: High doses are required to block channels in resting cells (low potency).

  • Depolarized Cells: Low doses are effective (high potency).

The Risk: Users often overdose resting cells (e.g., 30–100 µM) to see an effect, triggering off-target toxicity.

Experimental Workflow for IC50 Determination

ExperimentalWorkflow cluster_prep Preparation Phase cluster_treat Treatment Phase Start Start: Cell Seeding Check Check Confluency (70-80%) Start->Check Wash Wash PBS (Remove Serum) Check->Wash Dose1 Low Dose (0.1 - 1 µM) Target: Efficacy Wash->Dose1 Preferred Dose2 High Dose (>30 µM) Risk: Toxicity Wash->Dose2 Avoid if possible Assay Readout: Electrophysiology or Viability Dose1->Assay Dose2->Assay

Caption: Workflow emphasizing low-dose strategies targeting efficacy windows rather than high-dose saturation.

Dosing Guidelines
  • Therapeutic Window: 1 µM – 10 µM (Efficacy).

  • Toxicity Threshold: Generally >30 µM in sensitive lines (HEK293, CHO).

  • Serum Effect: Vixotrigine binds proteins. In 10% FBS, the free drug concentration is lower.

    • Correction: If moving from Serum-Free to 10% FBS, you may need to increase nominal concentration by 2-3x, but do not exceed 100 µM .

Module 4: Troubleshooting (FAQ)

Q1: I see crystal formation in my media after adding the drug.

  • Cause: You likely dissolved Vixotrigine HCl in DMSO and then added it to high-phosphate media, or you exceeded the solubility limit.

  • Fix: Switch to the Water/PBS reconstitution method (Module 1). The HCl salt is water-soluble.[1] Avoid "shocking" a DMSO stock into aqueous media.

Q2: My cells are detaching after 24 hours of treatment.

  • Cause: Sodium channel blockade can interfere with adhesion in specific neural crest-derived lines, or it indicates late-stage apoptosis.

  • Fix: Perform a Trypan Blue exclusion test .

    • If cells are blue (dead) → Cytotoxicity (Lower dose).

    • If cells are clear (alive) but floating → Anoikis/Adhesion issue. Coat plates with Poly-D-Lysine to strengthen adhesion.

Q3: Can I use Vixotrigine in calcium imaging assays?

  • Answer: Yes, but be aware of cross-talk. While Vixotrigine is selective for Nav channels, high concentrations (>50 µM) may weakly inhibit calcium channels. Keep concentrations <10 µM for specificity.

References

  • Biogen. (2018). Safety, Tolerability, and Pharmacokinetics of Vixotrigine.[1][2] American Society for Clinical Pharmacology and Therapeutics.[1]

  • Sridhar, A., et al. (2020). Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine.[2] ACS Medicinal Chemistry Letters.

  • Jo, S., et al. (2017).[3] Vixotrigine (BIIB074) is a broad-spectrum, state-dependent Nav blocker.[4][5] Molecular Pharmacology.

  • LifeTein. (2023). DMSO Usage in Cell Culture and Toxicity Limits.[6][7][8][9]

  • PubChem. (2024). This compound Compound Summary.

Sources

Improving the therapeutic index of Vixotrigine Hydrochloride in models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Vixotrigine Hydrochloride (BIIB074) Experimental Workflows

Current Status: Operational Subject: Therapeutic Index (TI) Optimization & Troubleshooting Ticket ID: VX-NAV17-OPT

Introduction: The Therapeutic Index Challenge

This compound (BIIB074) represents a shift from non-selective sodium channel blockers (e.g., carbamazepine) to state-dependent Nav1.7 inhibition . The core challenge in developing Vixotrigine models is maximizing the Therapeutic Index (TI) —the window between the effective analgesic dose (


) and the toxic dose (

) causing CNS/cardiac impairment.

Unlike pore blockers that shut down all conduction, Vixotrigine must selectively stabilize the inactivated state of the channel. If your experimental model fails to distinguish between resting and inactivated states, your TI calculations will be artificially narrow, leading to false negatives in safety profiling.

Module 1: Formulation & Bioavailability (The Input Variable)

Context: Vixotrigine HCl is a BCS Class I compound (High Solubility, High Permeability), yet inconsistent plasma exposure often ruins TI calculations.

Q: My plasma exposure (AUC) is highly variable between animals. Is the drug precipitating? A: While Vixotrigine HCl is soluble (~16 mg/mL in water), variability often stems from Particle Size Distribution (PSD) during suspension preparation or improper salt form handling.

  • The Issue: Fine particles (<10 µm) in the bulk powder can cause agglomeration during suspension, leading to "dose dumping" or delayed absorption.

  • The Fix:

    • Salt Verification: Ensure you are using the HCl salt , not the free base. The free base has significantly lower solubility.

    • Vehicle Selection: Avoid simple saline if high concentrations (>10 mg/kg) are required. Use a suspending agent to ensure homogeneity.

    • Protocol:

      • Standard Vehicle: 0.5% Methylcellulose (MC) or 0.5% HPMC + 0.1% Tween 80.

      • Preparation: Levigate the powder with a small amount of Tween 80 before adding the bulk polymer solution to prevent clumping.

Table 1: Recommended Formulation Parameters

ParameterSpecificationReason
Salt Form Hydrochloride (HCl)Optimal aqueous solubility (>16 mg/mL).[1][2]
pH Stability pH 4.0 – 6.0Avoid basic pH (>7.5) where free base may precipitate.
Vehicle 0.5% HPMC / 0.1% Tween 80Maintains suspension homogeneity for oral gavage (PO).
Storage 4°C (Protect from light)Prevents hydrolytic degradation of the carboxamide moiety.

Module 2: In Vitro Mechanism Validation (The "State-Dependence" Check)

Context: To improve TI, you must confirm the compound binds preferentially to the inactivated state (associated with high-frequency pain firing) rather than the resting state (associated with normal heart/muscle function).

Q: My IC50 values are 10x higher than reported. Is the compound degraded? A: Likely not. You are probably measuring Resting State Block instead of Inactivated State Block . Vixotrigine is a use-dependent blocker; its potency increases as the channel cycles.

  • The Protocol: You must run a "Voltage Protocol" in your patch-clamp assay to separate these states.

    • Holding Potential (

      
      ):  Set to -120 mV (Resting State). Measure inhibition.
      
    • Depolarization Prepulse: Hold at -70 mV or -60 mV for 500ms (induces Inactivation) before the test pulse.

    • Calculation: The shift in

      
       between Protocol 1 and Protocol 2 is your Selectivity Margin .
      

Diagram 1: State-Dependent Binding Mechanism

Vixotrigine_Mechanism Resting Resting State (Channel Closed) Open Open State (Ion Conduction) Resting->Open Depolarization Blocked Vixotrigine Bound (Stabilized Inactivation) Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding (Vixotrigine) Blocked->Inactivated Slow Dissociation

Caption: Vixotrigine preferentially binds to the Inactivated State (Red), preventing the channel from resetting to Resting (Green). This "locks" high-frequency firing neurons without blocking single action potentials in normal tissue.

Module 3: In Vivo Models & TI Calculation

Context: A common failure mode is using "Evoked Pain" models (e.g., acute thermal tail flick) where Nav1.7 may not be the primary driver. Vixotrigine excels in neuropathic states (spontaneous firing).

Q: The drug works in CCI (Chronic Constriction Injury) but fails Rotarod at the same dose. How do I improve the window? A: You are hitting the "Sedation Ceiling." To improve the TI in your data:

  • Switch Endpoints: Do not rely solely on reflex withdrawal (evoked). Use Dynamic Weight Bearing or Grimace Scales to measure spontaneous pain. Vixotrigine often shows efficacy on spontaneous pain at lower doses than required for evoked pain.

  • Dosing Regimen: Switch from single bolus to BID (Twice Daily) dosing for 3-5 days. This allows steady-state accumulation in CNS tissues, often stabilizing the efficacy/toxicity ratio.

Experimental Workflow: The "TI Determination" Loop

TI_Workflow cluster_Efficacy Efficacy Arm (Neuropathic Model) cluster_Toxicity Toxicity Arm (Safety) Start Start: Vixotrigine HCl Model Model: CCI or SNL (Rat) Start->Model ToxModel Model: Rotarod / Irwin Test Start->ToxModel Dose1 Dose Range: 10 - 100 mg/kg PO Model->Dose1 Readout1 Readout: Spontaneous Pain (Not just Von Frey) Dose1->Readout1 ED50 Calculate ED50 Readout1->ED50 Comparison Calculate Therapeutic Index (TI = TD50 / ED50) ED50->Comparison Dose2 Dose Range: 60 - 300 mg/kg PO ToxModel->Dose2 Readout2 Readout: Latency to Fall / Sedation Dose2->Readout2 TD50 Calculate TD50 Readout2->TD50 TD50->Comparison Decision Is TI > 3.0? Comparison->Decision Pass Valid Candidate Decision->Pass Yes Fail Fail: Check Metabolites/PK Decision->Fail No

Caption: Parallel workflow to establish Therapeutic Index. Note the requirement for Spontaneous Pain readouts to accurately capture Nav1.7 block efficacy.

Module 4: Troubleshooting Guide (FAQs)

Scenario A: "I see efficacy, but the animals have tremors/seizures at


." 
  • Root Cause: Rapid absorption (

    
     min) causing peak-concentration toxicity.
    
  • Solution: Change the vehicle to increase viscosity (e.g., increase HPMC to 1.0%) or administer with food. This blunts the

    
     spike while maintaining total AUC, often eliminating the tremor window.
    

Scenario B: "The drug lost efficacy after 7 days of dosing."

  • Root Cause: Enzyme Induction. While Vixotrigine itself is not a strong inducer, if co-administered with Carbamazepine (common in TGN models), the Vixotrigine levels will crash due to CYP3A4/UGT induction.

  • Solution: Measure plasma levels at Day 1 vs. Day 7. If levels drop, switch to a non-inducing comparator or increase Vixotrigine dose to compensate.

Scenario C: "hERG inhibition is too close to my


." 
  • Root Cause: Vixotrigine has a known, albeit manageable, hERG margin.

  • Solution: Ensure you are calculating the Free Fraction (unbound drug). Vixotrigine is moderately protein-bound. The safety margin should be calculated based on unbound plasma concentration, not total concentration.

References

  • Biogen. (2021).[3][4] Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy.[3][4][5][4][5]

  • Zakrzewska, J. M., et al. (2017). Safety and efficacy of a Nav1.7-selective sodium-channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial. The Lancet Neurology.[1][2]

  • Hinckley, C. A., et al. (2021).[2][4][5] Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia.[1][2][6][7] ACS Medicinal Chemistry Letters.

  • Eichhorn, N., et al. (2023). Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain.[8][9] Pain.[1][2][3][4][6][8][9][10][11][12]

  • Teva API. (n.d.). Solving solubility issues in modern APIs.

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Validation & Comparative

A Comparative Analysis of Vixotrigine Hydrochloride and Carbamazepine for the Management of Trigeminal Neuralgia

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Trigeminal Neuralgia and the Role of Sodium Channel Blockers

Trigeminal neuralgia (TN) is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain. The underlying pathophysiology is often linked to hyperexcitability of the trigeminal nerve, frequently due to vascular compression. Voltage-gated sodium channels (Navs) play a crucial role in the generation and propagation of action potentials in neurons. Dysregulation of these channels, leading to aberrant neuronal firing, is a key mechanism in neuropathic pain states like TN. Consequently, blocking these channels is a primary therapeutic strategy.

For decades, the anticonvulsant carbamazepine has been the first-line treatment for TN.[1][2] However, its use can be limited by a challenging side-effect profile and the need for careful dose titration.[3][4] This has driven the search for novel sodium channel blockers with improved efficacy and tolerability. Vixotrigine hydrochloride (formerly BIIB074) is an investigational, potent, and state-dependent sodium channel blocker that has shown promise in clinical trials for the treatment of TN.[5] This guide provides a detailed comparison of vixotrigine and carbamazepine, focusing on their mechanisms of action, clinical data, and the experimental methodologies used to evaluate such compounds.

Mechanism of Action: A Deeper Dive into Sodium Channel Modulation

Both vixotrigine and carbamazepine exert their therapeutic effects by blocking voltage-gated sodium channels, but with notable differences in their pharmacological profiles.

Carbamazepine: This well-established drug acts as a non-selective, use-dependent sodium channel blocker.[3][6] It preferentially binds to the inactivated state of the sodium channel, thereby inhibiting the repetitive and sustained firing of neurons characteristic of TN.[6] Its mechanism, while effective, is not specific to any particular sodium channel subtype.[3][7]

This compound: Vixotrigine is a broad-spectrum, voltage- and use-dependent sodium channel blocker.[8] It demonstrates a more profound state-dependent inhibition compared to carbamazepine, meaning it has a higher affinity for channels that are frequently opening and closing, as is the case in hyperexcitable neurons. This property is believed to confer selectivity for pain-associated high-frequency nerve signaling over normal low-frequency signaling.[5] Studies have shown that vixotrigine has higher potency than carbamazepine.

cluster_Neuron Presynaptic Neuron cluster_Drugs Therapeutic Intervention cluster_Outcome Therapeutic Effect Action_Potential Action Potential Propagation Nav_Channel Voltage-Gated Sodium Channel (Nav) Action_Potential->Nav_Channel Depolarization Vesicle_Release Neurotransmitter Release Nav_Channel->Vesicle_Release Sodium Influx Reduced_Excitability Reduced Neuronal Hyperexcitability Nav_Channel->Reduced_Excitability Vixotrigine Vixotrigine Vixotrigine->Nav_Channel Potent, State-Dependent Block Carbamazepine Carbamazepine Carbamazepine->Nav_Channel Use-Dependent Block Pain_Relief Alleviation of Trigeminal Neuralgia Pain Reduced_Excitability->Pain_Relief

Figure 1: Comparative Mechanism of Action of Vixotrigine and Carbamazepine on Neuronal Excitability.

Comparative Clinical Data: Efficacy and Safety

While direct head-to-head clinical trial data is limited, a comparison can be synthesized from available clinical studies. Vixotrigine has demonstrated efficacy in a Phase II study for trigeminal neuralgia, and carbamazepine's efficacy is well-documented through extensive clinical use and meta-analyses.[5][9]

ParameterThis compoundCarbamazepine
Efficacy
Responder RatePhase II study showed efficacy in reducing pain associated with trigeminal neuralgia.[5]Provides at least partial pain relief for up to 80-90% of patients initially.[10]
Onset of ActionCan be administered without a lengthy titration period.[2]Requires gradual dose titration over several days to weeks.[9][11]
Long-term EfficacyLong-term data is still being gathered.Efficacy may decrease over time in some patients.[11]
Safety & Tolerability
Common Adverse EventsGenerally well-tolerated in clinical trials.[1][12]Dizziness, drowsiness, nausea, and vomiting are common.[4]
Serious Adverse EventsNo major safety concerns identified in Phase II studies.[8]Can cause severe skin reactions (Stevens-Johnson syndrome), aplastic anemia, and agranulocytosis.
Drug InteractionsDoes not have a significant effect on carbamazepine pharmacokinetics.Induces cytochrome P450 enzymes, leading to numerous drug-drug interactions.[3]
Dosing & AdministrationCan be administered without lengthy titration.[2]Requires slow titration to a therapeutic dose to minimize side effects.[9][11]

Experimental Protocol: Preclinical Evaluation of a Novel Sodium Channel Blocker

The following protocol outlines a standard preclinical workflow for characterizing a novel, state-dependent sodium channel blocker for potential use in trigeminal neuralgia.

Objective: To assess the potency, use-dependency, and in vivo efficacy of a novel compound compared to a reference standard (e.g., Vixotrigine).

Methodology:

  • In Vitro Patch-Clamp Electrophysiology:

    • Cell Lines: Use human embryonic kidney (HEK) cells stably expressing different human Nav channel subtypes (e.g., Nav1.7, Nav1.1, Nav1.2, Nav1.5) to determine subtype selectivity.

    • Protocol:

      • Culture cells to 70-80% confluency.

      • Perform whole-cell patch-clamp recordings.

      • Apply voltage protocols to assess tonic block (low-frequency stimulation) and use-dependent block (high-frequency stimulation).

      • Generate concentration-response curves to determine IC50 values for both tonic and use-dependent block.

    • Rationale: This step is crucial to determine the compound's potency and its state-dependent properties, which are desirable for targeting hyperexcitable neurons.

  • In Vivo Animal Model of Trigeminal Neuralgia:

    • Model: Utilize a chronic constriction injury of the infraorbital nerve (CCI-ION) model in rats or mice.

    • Protocol:

      • Anesthetize the animal and expose the infraorbital nerve.

      • Place loose chromic gut ligatures around the nerve to induce a neuropathic pain state.

      • Allow for a recovery period and confirm the development of mechanical allodynia using von Frey filaments.

      • Administer the novel compound, vehicle control, and a positive control (e.g., Vixotrigine or Carbamazepine) orally or via intraperitoneal injection.

      • Assess the reversal of mechanical allodynia at various time points post-dosing.

    • Rationale: This in vivo model mimics the clinical features of trigeminal neuralgia and provides a robust system to evaluate the analgesic efficacy of the test compound.

cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Efficacy Cell_Culture HEK Cell Culture (Expressing Nav Subtypes) Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp Data_Analysis_IV IC50 Determination (Tonic vs. Use-Dependent Block) Patch_Clamp->Data_Analysis_IV Animal_Model CCI-ION Model of TN (Rats/Mice) Data_Analysis_IV->Animal_Model Proceed if Potent & State-Dependent Behavioral_Testing Assessment of Mechanical Allodynia (von Frey Filaments) Animal_Model->Behavioral_Testing Compound_Admin Compound Administration (Oral/IP) Behavioral_Testing->Compound_Admin Data_Analysis_Vivo Evaluation of Analgesic Effect Compound_Admin->Data_Analysis_Vivo

Figure 2: Preclinical Workflow for Evaluating a Novel Sodium Channel Blocker for Trigeminal Neuralgia.

Conclusion and Future Directions

Carbamazepine remains a cornerstone in the treatment of trigeminal neuralgia, but its limitations highlight the need for novel therapeutic options.[1][2] this compound, with its potent and state-dependent sodium channel blockade, represents a promising advancement.[8] Its favorable tolerability profile and lack of a requirement for slow dose titration could offer significant advantages for patients.[2]

The development of new treatments for trigeminal neuralgia will continue to rely on a deep understanding of the underlying pathophysiology and the application of rigorous preclinical and clinical evaluation methodologies. As our knowledge of the specific roles of different sodium channel subtypes in neuropathic pain expands, the potential for developing even more targeted and effective therapies will grow.

References

  • Evaluation of the Pharmacokinetic Interaction Between the Voltage- and Use-Dependent Nav1.7 Channel Blocker Vixotrigine and Carbamazepine in Healthy Volunteers. PubMed. [Link]

  • Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. PubMed. [Link]

  • Vixotrigine is a use-dependent Nav blocker. (A) Voltage protocols to... ResearchGate. [Link]

  • Trigeminal neuralgia - Treatment. NHS. [Link]

  • Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. PMC - PubMed Central. [Link]

  • Carbamazepine in trigeminal neuralgia: A comparative study with vixotrigine and erenumab in clinical trials. Research, Society and Development. [Link]

  • Trigeminal Neuralgia. UCSF Health. [Link]

  • Anticonvulsant Therapy in Trigeminal Neuralgia: A Class-Oriented Systematic Review. MDPI. [Link]

  • Vixotrigine: A Voltage-Gated Sodium Channel Blocker. Drug Hunter. [Link]

  • Design of Phase 3 Studies Evaluating Vixotrigine for Treatment of Trigeminal Neuralgia. Dovepress. [Link]

  • Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy. GlobeNewswire News Room. [Link]

  • Evaluation of the Pharmacokinetic Interaction Between the Voltage‐ and Use‐Dependent Nav1.7 Channel Blocker Vixotrigine and Carbamazepine in Healthy Volunteers. ResearchGate. [Link]

  • Carbamazepine for Trigeminal Neuralgia. Dr Jeremy Russell. [Link]

  • A Study to Validate a Pain Diary for Patient With Trigeminal Neuralgia. ClinicalTrials.gov. [Link]

  • Carbamazepine. StatPearls - NCBI Bookshelf. [Link]

  • Design of Phase 3 Studies Evaluating Vixotrigine for Treatment of Trigeminal Neuralgia. National Institutes of Health. [Link]

  • What is the mechanism of Carbamazepine?. Patsnap Synapse. [Link]

  • Carbamazepine. Wikipedia. [Link]

  • Trigeminal Neuralgia Clinical Research Trials. CenterWatch. [Link]

  • Carbamazepine for the treatment of facial pain in adults. The Walton Centre NHS Foundation Trust. [Link]

  • A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012. PMC. [Link]

  • Evaluation of the Pharmacokinetic Interaction Between the Voltage‐ and Use‐Dependent Nav1.7 Channel Blocker Vixotrigine and Carbamazepine in Healthy Volunteers. Request PDF. [Link]

  • The measurement of pain in patients with trigeminal neuralgia. ResearchGate. [Link]

  • Carbamazepine (oral route). Mayo Clinic. [Link]

  • carbamazepine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Clinical Trial of Focused Ultrasound for Trigeminal Neuralgia Seeks Patients. Focused Ultrasound Foundation. [Link]

  • Anticonvulsant Therapy in Trigeminal Neuralgia: A Class-Oriented Systematic Review. National Center for Biotechnology Information. [Link]

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Vixotrigine Hydrochloride: Efficacy Analysis & Mechanistic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nav1.7 Targeting Challenge

Vixotrigine (BIIB074, formerly CNV1014802) represents a pivotal case study in the pursuit of selective voltage-gated sodium channel (Nav) inhibitors for neuropathic pain. Unlike non-selective sodium channel blockers (e.g., Carbamazepine) that broadly dampen neuronal excitability—often at the cost of significant CNS toxicity—Vixotrigine is designed as a state-dependent Nav1.7 blocker .

This guide objectively compares Vixotrigine’s performance against standard-of-care (SOC) therapies. While Vixotrigine demonstrates a superior safety profile and significant efficacy in specific Phase 2 cohorts (Small Fiber Neuropathy), its clinical translation has been complex, highlighted by mixed dose-response relationships and trial withdrawals in Trigeminal Neuralgia (TN).

Mechanistic Comparison: Vixotrigine vs. Standard of Care

The primary differentiator of Vixotrigine is its high affinity for the inactivated state of the Nav1.7 channel. This allows it to preferentially target hyperexcitable neurons (which spend more time in the inactivated state) while sparing normal low-frequency conduction.

Comparative Mechanism of Action
FeatureVixotrigine (BIIB074)Carbamazepine (Tegretol)Gabapentinoids (Neurontin)
Primary Target Nav1.7 (State-dependent block)Nav Broad Spectrum (Nav1.1, 1.2, 1.6)α2δ-1 subunit of CaV channels
Selectivity High for Inactivated State (Slow-inactivated)Low (Tonic & Phasic block)High for Calcium Channel trafficking
Firing Modulation Inhibits high-frequency (pain) firing; spares normal transmissionInhibits both high and normal frequency firingReduces neurotransmitter release (Glutamate/Substance P)
Key Adverse Events Dizziness, Headache (Mild-Moderate)SJS/TEN , Hyponatremia, Cognitive slowingSedation, Edema, Dizziness
Visualization: State-Dependent Inhibition Pathway

The following diagram illustrates the kinetic selectivity of Vixotrigine, highlighting its binding preference for the inactivated state compared to the open-channel block of standard local anesthetics.

MOA_Mechanism cluster_neuron Hyperexcitable Neuron (Pain State) Resting Resting State (Channel Closed) Open Open State (Ion Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Blocked Vixotrigine-Bound (Stabilized Inactivation) Inactivated->Blocked Vixotrigine High Affinity Binding (Use-Dependence) Blocked->Inactivated Slow Dissociation

Figure 1: Kinetic state diagram showing Vixotrigine's preferential stabilization of the Inactivated State, preventing recovery and subsequent high-frequency firing.

Clinical Efficacy Analysis

Trigeminal Neuralgia (TN): The Benchmark Comparison

Trigeminal Neuralgia is the primary indication where Vixotrigine was positioned to replace Carbamazepine.

  • Standard of Care (Carbamazepine): Effective in >70% of patients initially but limited by poor long-term tolerability and induction of liver enzymes (CYP450).

  • Vixotrigine Performance:

    • Phase 2a (Proof of Concept): Demonstrated statistically significant reduction in pain severity and number of paroxysms vs. placebo.[1]

    • Phase 3 Status (NCT03070132/NCT03637387): Designed as Enriched Enrollment Randomized Withdrawal (EERW) trials. However, development has faced significant hurdles, with trial withdrawals reported in European registries (e.g., EudraCT 2016-002473-35), citing sponsor decisions rather than safety failures.

    • Key Insight: While Vixotrigine avoids the severe cutaneous reactions (Stevens-Johnson Syndrome) associated with Carbamazepine, its efficacy ceiling in large-scale Phase 3 populations remains the primary barrier to approval.

Small Fiber Neuropathy (SFN): The Dose-Response Anomaly

The Phase 2 CONVEY study (NCT03339336) provided the most granular efficacy data, revealing a non-linear dose response.

MetricVixotrigine 200 mg BIDVixotrigine 350 mg BIDPlacebo
Primary Endpoint (Change in ADP Score)-1.67 (Significant, p=0.05) -1.48 (Not Significant)-1.02
Responder Rate (≥30% Pain Reduction)Higher than placeboComparable to placeboN/A
Tolerability Well ToleratedWell ToleratedN/A
  • Interpretation: The failure of the higher dose (350 mg) to outperform the lower dose (200 mg) suggests a "bell-shaped" efficacy curve, potentially due to off-target engagement or compensatory mechanisms at high concentrations. This is a critical consideration for dose optimization in future Nav1.7 programs.

Painful Lumbosacral Radiculopathy (PLR): A Negative Control

In the interest of scientific integrity, it must be noted that Vixotrigine failed to meet primary endpoints in a Phase 2b study for PLR. This underscores the heterogeneity of neuropathic pain mechanisms; Nav1.7 inhibition alone may be insufficient for radicular pain where structural compression and mixed inflammatory pathways drive pathology.

Experimental Protocols for Validation

To validate Vixotrigine-like efficacy in a preclinical setting, researchers should utilize a self-validating workflow that confirms both target engagement (Patch Clamp) and phenotypic relief (In Vivo).

Protocol A: Voltage-Clamp Validation of State-Dependence

Objective: Quantify the affinity for the inactivated state (


) vs. resting state (

).
  • Cell Line: HEK293 cells stably expressing hNav1.7.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

  • Voltage Protocol (The Self-Validating Step):

    • Resting Block: Hold at -120 mV (channels closed). Pulse to 0 mV (10ms) at 0.1 Hz. Measure peak current inhibition.

    • Inactivated Block: Hold at -120 mV. Pre-pulse to -70 mV for 500ms (induces inactivation). Pulse to 0 mV. Measure shift in steady-state inactivation curve (Boltzmann fit).

  • Success Criteria: A leftward shift in the

    
     of inactivation >10 mV indicates preferential binding to the inactivated state.
    
Protocol B: Enriched Enrollment Randomized Withdrawal (EERW) Design

This clinical trial design is crucial for subjective pain endpoints to reduce placebo noise.

EERW_Design Screening Screening Phase (Diagnosis Confirmation) OpenLabel Open-Label Run-In (All patients receive Vixotrigine) Screening->OpenLabel ResponderCheck Responder Assessment (≥30% Pain Reduction?) OpenLabel->ResponderCheck ResponderCheck->Screening Non-Responders (Discontinued) Randomization Randomization (Double-Blind) ResponderCheck->Randomization Responders Arm_Drug Maintenance Arm (Continue Vixotrigine) Randomization->Arm_Drug Arm_Placebo Withdrawal Arm (Switch to Placebo) Randomization->Arm_Placebo Endpoint Primary Endpoint: Time to Loss of Efficacy or Change in Pain Score Arm_Drug->Endpoint Arm_Placebo->Endpoint

Figure 2: The EERW Trial Design used to maximize assay sensitivity. Only patients who show an initial response are randomized, isolating the drug's maintenance effect from the placebo effect.

Safety & Tolerability Profile

Vixotrigine's safety profile is its strongest asset compared to Carbamazepine.

  • CNS Effects: Incidence of dizziness and vertigo is dose-dependent but generally mild.

  • Cardiac Safety: Unlike some non-selective blockers, Vixotrigine has shown no clinically significant QTc prolongation in healthy volunteers at therapeutic doses.

  • Abuse Potential: No evidence of euphoric effects or drug-seeking behavior in preclinical or clinical assessments, distinguishing it from opioid alternatives.

References

  • Biogen. (2021).[2][3] Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy. Biogen Investor Relations. Link

  • Zakrzewska, J. M., et al. (2017). Safety and efficacy of a Nav1.7-selective sodium channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial. The Lancet Neurology.[4] Link

  • ClinicalTrials.gov. (2020). Efficacy and Safety of Vixotrigine (BIIB074) in Patients With Trigeminal Neuralgia (Study 1). Identifier: NCT03070132.[1][4][5][6] Link[4]

  • ClinicalTrials.gov. (2021). Efficacy and Safety Study of BIIB074 in Participants With Small Fiber Neuropathy (CONVEY). Identifier: NCT03339336.[7] Link

  • Mulcahy, J. V., et al. (2019). Challenges and Opportunities in the Development of Nav1.7 Inhibitors for Pain. Journal of Medicinal Chemistry. Link

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Benchmarking Vixotrigine Hydrochloride Against Emerging Pain Therapeutics: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective and non-addictive analgesics. This guide provides a detailed comparative analysis of Vixotrigine Hydrochloride (BIIB074), a voltage-gated sodium channel blocker, against a backdrop of emerging non-opioid pain therapeutics. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic distinctions, preclinical evidence, and clinical performance of these novel agents.

The Unmet Need: Beyond Opioids

The opioid crisis has underscored the critical need for alternative pain management strategies.[1][2] Chronic pain affects millions globally, leading to substantial disability and economic burden.[2] Current non-opioid options, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants, often provide insufficient relief and are associated with significant adverse effects.[3] This therapeutic gap has spurred the investigation of novel molecular targets within the pain signaling pathway.[2][4]

This compound: A Profile

Vixotrigine is a state- and use-dependent blocker of voltage-gated sodium channels (NaV).[5][6][7] This mechanism of action confers selectivity for rapidly firing neurons, which are characteristic of pathological pain states, over normally active neurons.[5][8] By preferentially binding to the inactivated state of the sodium channel, Vixotrigine aims to reduce neuronal hyperexcitability without causing generalized nervous system depression.[5]

Preclinical and Clinical Evidence

Preclinical studies in animal models of neuropathic and inflammatory pain demonstrated the analgesic potential of Vixotrigine.[9] In clinical trials, Vixotrigine has shown promise in treating pain associated with trigeminal neuralgia and small fiber neuropathy (SFN).[10][11][12]

A Phase II study in patients with SFN (CONVEY) reported that Vixotrigine at a 200mg twice-daily dose met its primary endpoint, demonstrating a statistically significant reduction in the mean average daily pain score compared to placebo at 12 weeks.[10][13][14] However, a higher 350mg dose did not meet the primary endpoint for pain reduction, though it did show a statistically significant improvement in the Patient Global Impression of Change.[10][13][15] The treatment was generally well-tolerated, with dizziness, headache, vertigo, and nausea being the most common adverse events.[6][14]

Phase III studies for Vixotrigine in trigeminal neuralgia have been designed to further evaluate its efficacy and safety.[16][17]

Emerging Pain Therapeutics: A New Frontier

The search for novel non-opioid analgesics has led to the exploration of a diverse range of molecular targets.[3][4][18] These emerging therapeutics can be broadly categorized based on their mechanism of action.

Selective NaV1.8 Inhibitors

Voltage-gated sodium channel subtype 1.8 (NaV1.8) is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[1] Selective inhibition of NaV1.8 offers the potential for potent analgesia with a reduced risk of central nervous system side effects.

Suzetrigine (Journavx™) , developed by Vertex Pharmaceuticals, is a selective NaV1.8 inhibitor that recently received FDA approval for the treatment of moderate to severe acute pain.[1][19] This marks a significant milestone as the first approved drug in this class.[19] Phase III trials in acute pain following abdominoplasty and bunionectomy demonstrated a statistically significant reduction in pain compared to placebo.[1][19]

N-type Calcium Channel (CaV2.2) Blockers

N-type calcium channels are located on presynaptic terminals of nociceptive neurons and are involved in the release of neurotransmitters that mediate pain signals. Ziconotide, a synthetic peptide derived from cone snail toxin, is an approved N-type calcium channel blocker administered intrathecally for severe chronic pain. However, its use is limited by a narrow therapeutic window and significant neuropsychiatric side effects. The development of orally available and better-tolerated N-type calcium channel blockers is an active area of research.

Modulators of Glial Cells

Glial cells, such as microglia and astrocytes, are increasingly recognized for their role in the initiation and maintenance of chronic pain states through neuro-glial interactions.[4] Targeting glial cell activation and the release of pro-inflammatory cytokines represents a novel therapeutic strategy. Several compounds targeting glial cell pathways are in early stages of development.

NMDA Receptor Antagonists

N-methyl-D-aspartate (NMDA) receptors are critical for central sensitization, a key mechanism underlying chronic pain.[4] While non-selective NMDA receptor antagonists like ketamine have analgesic properties, their clinical utility is hampered by psychotomimetic side effects.[20] Research is focused on developing subunit-selective (e.g., NR2B) antagonists and low-affinity channel blockers to improve the therapeutic index.[3][4]

Cannabinoid Receptor Agonists

Cannabinoid receptors, particularly CB1 and CB2, are involved in pain modulation.[4] While cannabis-based medicines are used for pain, the psychotropic effects of THC (a CB1 agonist) limit their widespread use. The development of peripherally restricted CB1 agonists or selective CB2 agonists aims to provide analgesia without central nervous system side effects.[4]

Comparative Analysis: Vixotrigine vs. Emerging Therapeutics

A direct head-to-head comparison through clinical trials is the gold standard for evaluating the relative efficacy and safety of different therapeutics. In the absence of such data, a comparison based on their distinct pharmacological profiles and available clinical trial outcomes can provide valuable insights for drug development professionals.

FeatureThis compoundSelective NaV1.8 Inhibitors (e.g., Suzetrigine)N-type Calcium Channel BlockersGlial Cell ModulatorsNMDA Receptor AntagonistsCannabinoid Receptor Agonists
Primary Target Voltage-gated sodium channels (broad spectrum, use-dependent)[5][7]Voltage-gated sodium channel subtype 1.8 (NaV1.8)[1]N-type calcium channels (CaV2.2)Glial cells (microglia, astrocytes)[4]NMDA receptors[3][4]Cannabinoid receptors (CB1, CB2)[4]
Mechanism of Action Reduces neuronal hyperexcitability by blocking sodium influx in rapidly firing neurons.[5][8]Selectively blocks pain signals in the peripheral nervous system.[1]Inhibits neurotransmitter release from presynaptic terminals of nociceptive neurons.Modulates neuroinflammation and neuronal excitability.[4]Prevents central sensitization and reduces neuronal hyperexcitability in the spinal cord and brain.[3][4]Modulates pain perception through central and peripheral mechanisms.[4]
Potential Advantages Broad efficacy across different neuropathic pain states.High selectivity for pain-sensing neurons, potentially reducing CNS side effects.Potent analgesia for severe chronic pain.Addresses the neuroinflammatory component of chronic pain.May be effective in treatment-resistant chronic pain.Potential for broad-spectrum analgesia and anti-inflammatory effects.
Potential Limitations Potential for CNS side effects due to broad-spectrum activity. Dose-limiting adverse events observed in clinical trials.[6][15]Efficacy in chronic pain states is still under investigation.Narrow therapeutic window, significant side effects (for current approved agent).Early stage of development, targets and mechanisms not fully elucidated.Risk of psychotomimetic and cognitive side effects.[20]Psychotropic effects (CB1 agonists), potential for abuse.
Clinical Development Stage Phase III trials for trigeminal neuralgia.[16][17]Approved for acute pain (Suzetrigine).[1][19]Approved (Ziconotide, intrathecal). Oral agents in development.Preclinical to early clinical development.Various stages of clinical development.Approved for specific indications (cannabis-based medicines). Novel agonists in development.

Experimental Protocols

In Vitro Electrophysiology: Assessing State-Dependent Sodium Channel Blockade

Objective: To characterize the state-dependent and use-dependent block of voltage-gated sodium channels by a test compound (e.g., Vixotrigine).

Methodology:

  • Cell Culture: Utilize HEK293 cells stably expressing the human NaV channel subtype of interest (e.g., NaV1.7, NaV1.8).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure sodium currents.

  • Voltage Protocols:

    • Resting State Inhibition: Apply depolarizing pulses from a hyperpolarized holding potential to assess block of channels in the resting state.

    • Inactivated State Inhibition: Apply a depolarizing prepulse to inactivate the channels before the test pulse to determine the affinity for the inactivated state.

    • Use-Dependent Inhibition: Apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 10 Hz, 30 Hz) to measure the cumulative block with repetitive firing.

  • Data Analysis: Calculate the IC50 values for block in the resting and inactivated states and the degree of use-dependent block at different frequencies.

Causality behind Experimental Choices: This protocol is designed to mimic the physiological states of neurons. By comparing the block of resting versus inactivated channels and observing the effect of firing frequency, we can determine if a compound is more likely to affect hyperactive, pain-transmitting neurons while sparing normally active ones. This is a critical self-validating system for identifying promising state-dependent sodium channel blockers.

In Vivo Neuropathic Pain Model: Spared Nerve Injury (SNI)

Objective: To evaluate the in vivo efficacy of a test compound in a model of neuropathic pain.

Methodology:

  • Animal Model: Induce neuropathic pain in rodents (rats or mice) using the Spared Nerve Injury (SNI) model, which involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments.

    • Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source (Hargreaves test).

  • Drug Administration: Administer the test compound (e.g., Vixotrigine) or vehicle via the desired route (e.g., oral gavage).

  • Data Collection: Perform behavioral testing at baseline (before surgery), post-surgery (to confirm neuropathy), and at multiple time points after drug administration.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the drug-treated and vehicle-treated groups to determine the analgesic effect of the compound.

Causality behind Experimental Choices: The SNI model is a well-established and reproducible model of neuropathic pain that mimics many of the sensory abnormalities observed in human patients. The use of both mechanical and thermal endpoints provides a more comprehensive assessment of the compound's analgesic profile. This protocol serves as a self-validating system by including baseline and vehicle controls to ensure that the observed effects are due to the test compound.

Visualizing the Landscape

Pain_Therapeutic_Targets cluster_vixotrigine This compound cluster_emerging Emerging Therapeutics Vixotrigine Vixotrigine Pain_Signal Pathological Pain Signaling Vixotrigine->Pain_Signal Inhibits NaV1_8 Selective NaV1.8 Inhibitors (e.g., Suzetrigine) NaV1_8->Pain_Signal Inhibits CaV2_2 N-type Calcium Channel Blockers CaV2_2->Pain_Signal Inhibits Glial Glial Cell Modulators Glial->Pain_Signal Modulates NMDA NMDA Receptor Antagonists NMDA->Pain_Signal Inhibits Cannabinoid Cannabinoid Receptor Agonists Cannabinoid->Pain_Signal Modulates

Caption: Overview of Vixotrigine and emerging therapeutics targeting pathological pain signaling.

Experimental_Workflow cluster_invitro In Vitro Electrophysiology cluster_invivo In Vivo Neuropathic Pain Model Cell_Culture HEK293 Cell Culture (NaV Channel Expression) Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Voltage_Protocols Voltage Protocols (Resting, Inactivated, Use-Dependent) Patch_Clamp->Voltage_Protocols Data_Analysis_InVitro IC50 Calculation & Use-Dependence Analysis Voltage_Protocols->Data_Analysis_InVitro SNI_Model Spared Nerve Injury (SNI) Model in Rodents Behavioral_Testing Behavioral Testing (von Frey, Hargreaves) SNI_Model->Behavioral_Testing Drug_Admin Drug Administration (Test Compound vs. Vehicle) Behavioral_Testing->Drug_Admin Data_Analysis_InVivo Comparison of Pain Thresholds and Latencies Drug_Admin->Data_Analysis_InVivo

Caption: Experimental workflows for in vitro and in vivo evaluation of pain therapeutics.

Conclusion

This compound represents a significant advancement in the development of non-opioid analgesics, with a well-defined mechanism of action and promising clinical data in specific neuropathic pain conditions. The broader landscape of emerging pain therapeutics is rich with innovation, exploring a diverse array of molecular targets that hold the potential to address the multifaceted nature of chronic pain.

For drug development professionals, a thorough understanding of these different mechanistic approaches is paramount. While direct comparative efficacy data is not yet available, the distinct pharmacological profiles of Vixotrigine and these emerging agents suggest that the future of pain management may lie in a more personalized approach, where treatments are tailored to the underlying pathophysiology of an individual's pain. Continued research and well-designed clinical trials will be essential to fully elucidate the therapeutic potential of these novel compounds and to ultimately provide safer and more effective pain relief for patients.

References

  • The novel therapeuthic targets in the treatment of chronic pain - PMC - PubMed Central. (n.d.).
  • New non-opioid pain medication: What is in the pipeline in 2025? - Labiotech.eu. (2025, February 26).
  • Biogen reports positive Phase II data of non-opioid pain drug in SFN - Clinical Trials Arena. (2021, September 17).
  • What are the new drugs for Chronic Pain? - Patsnap Synapse. (2025, March 16).
  • Editorial: Novel Molecular Targets for the Treatment of Pain - PMC - NIH. (2020, November 23).
  • Potential therapeutic targets for the treatment of opioid abuse and pain - PMC - NIH. (2024, March 18).
  • Developing non-opioid therapeutics to alleviate pain among persons with opioid use disorder: a review of the human evidence - PubMed. (n.d.).
  • Vixotrigine (BIIB074) - Drug Hunter. (n.d.).
  • Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy. (2021, September 16).
  • Vixotrigine for Small Fiber Neuropathy Provides Positive Impression of Change for Patients. (2021, September 17).
  • FDA Approves Novel Non-Opioid Treatment for Moderate to Severe Acute Pain. (2025, January 30).
  • Vixotrigine Meets Phase 2 Primary End Point in Small Fiber Neuropathy | NeurologyLive. (2021, September 21).
  • Biogen's non-opioid painkiller offers mixed results in phase 2 trial, this time in sensory pain disorder | Fierce Biotech. (2021, September 16).
  • Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC - PubMed Central. (n.d.).
  • Biogen says experimental pain drug helps neuropathy patients in mid-stage trial. (2021, September 17).
  • Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed. (n.d.).
  • Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain - ACS Publications. (2020, December 9).
  • Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers - PMC. (2020, December 13).
  • Design of Phase 3 Studies Evaluating Vixotrigine for Treatment of Trigeminal Neuralgia - PMC. (2020, July 1).
  • Design of Phase 3 Studies Evaluating Vixotrigine for Treatment of Trigeminal Neuralgia. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Vixotrigine Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and application to the entire lifecycle of a chemical entity, including its safe and compliant disposal. Vixotrigine Hydrochloride (also known as BIIB074), an investigational voltage-gated sodium channel blocker, requires meticulous handling not only in its application but also at the end of its use in our laboratories. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.

The causality behind these rigorous protocols is grounded in the compound's specific chemical properties and associated hazards. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is paramount to handling and disposing of it safely. The primary hazards, as identified in safety data sheets (SDS) and chemical databases, dictate the necessary precautions.

According to aggregated GHS information, this compound presents several hazards that must be managed. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Critically for disposal, it is classified as harmful to aquatic life with long-lasting effects .[1] This ecotoxicity is the primary driver for prohibiting drain disposal and mandating containment and treatment as hazardous waste.

Hazard Category GHS Classification Implication for Handling and Disposal
Acute ToxicityH302: Harmful if swallowedAvoid ingestion. Wash hands thoroughly after handling.
Skin IrritationH315: Causes skin irritationWear nitrile gloves and a lab coat to prevent skin contact.
Eye IrritationH319: Causes serious eye irritationWear safety glasses or goggles.
Respiratory IrritationH335: May cause respiratory irritationHandle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
Aquatic Hazard (Chronic)H412: Harmful to aquatic life with long lasting effectsStrictly prohibit drain disposal. All waste must be collected for hazardous waste incineration.

This profile mandates that all this compound waste be treated as regulated hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) has established a nationwide ban on the sewering (flushing) of hazardous waste pharmaceuticals, a regulation that is directly applicable here due to the compound's environmental hazards.[1][2][3][4]

Personnel Protective Equipment (PPE): A Non-Negotiable Standard

Before handling this compound in any form—solid, in solution, or as waste—personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, adequate protective equipment.[5][6]

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice) are required. Always inspect gloves for tears or holes before use. Contaminated gloves should be disposed of as hazardous waste.[7]

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Body Protection: A fully buttoned lab coat.

  • Respiratory Protection: When handling the bulk powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary based on your institution's Chemical Hygiene Plan and risk assessment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating and managing different forms of this compound waste. This workflow ensures that each waste stream is handled in a compliant and safe manner.

G start Vixotrigine Waste Generated waste_type Identify Waste Type start->waste_type bulk_solid Unused / Expired Bulk Solid Compound waste_type->bulk_solid  Bulk Solid liquid_sol Aqueous / Solvent Solutions waste_type->liquid_sol  Liquid trace_solid Trace-Contaminated Solid Waste (Gloves, Wipes) waste_type->trace_solid Trace Solid trace_sharp Contaminated Sharps (Needles, Vials) waste_type->trace_sharp  Sharps container_bulk Place in a sealed, clearly labeled Hazardous Chemical Waste container. bulk_solid->container_bulk container_liquid Collect in a sealed, clearly labeled Hazardous Liquid Waste container. Do not mix with incompatible wastes. liquid_sol->container_liquid container_solid Place in a designated, lined Hazardous Solid Waste bin. trace_solid->container_solid container_sharp Place in a puncture-proof Sharps container designated for chemically contaminated sharps. trace_sharp->container_sharp disposal Arrange for pickup by a licensed hazardous waste contractor for incineration. container_bulk->disposal container_liquid->disposal container_solid->disposal container_sharp->disposal

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocols

Based on federal and institutional guidelines, all pharmaceutical waste should ideally be incinerated.[8][9] The following protocols detail the specific steps for preparing this compound waste for final disposal by a licensed contractor.

Protocol 1: Unused or Expired this compound (Bulk Powder)
  • Container Selection: Obtain a designated hazardous chemical waste container from your institution's Environmental Health & Safety (EHS) department. This container must be in good condition, compatible with the chemical, and have a secure, sealable lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely with the full chemical name ("this compound"), CAS number (934240-31-0), and associated hazards (Irritant, Environmental Hazard).

  • Transfer: Carefully transfer the bulk powder into the labeled waste container. This should be done in a chemical fume hood to minimize inhalation risk. Use spark-proof spatulas and avoid generating dust.

  • Sealing and Storage: Securely seal the container. Store it in a designated satellite accumulation area, away from incompatible materials, until it is collected by EHS or a licensed waste vendor.

Protocol 2: Aqueous or Solvent-Based Solutions Containing this compound
  • Prohibition: Under no circumstances should solutions containing this compound be poured down the drain.[3][10] This is a direct violation of EPA regulations due to its aquatic toxicity.

  • Container Selection: Use a designated, leak-proof container for hazardous liquid waste. Ensure the container material is compatible with the solvent used (e.g., do not store acidic solutions in metal containers).[11]

  • Labeling: Label the container with the full names of all chemical constituents, including solvents and buffers, and their approximate concentrations. List "this compound" and its concentration clearly.

  • Collection: Collect all waste solutions in this container. Do not mix with other, incompatible waste streams.

  • Sealing and Storage: Keep the container sealed when not in use. Store it in secondary containment in a designated satellite accumulation area.

Protocol 3: Trace-Contaminated Solid Waste

This category includes items like gloves, weighing papers, pipette tips, and contaminated bench paper.

  • Segregation: These items must be segregated from regular trash.

  • Collection: Place all trace-contaminated solid waste into a designated hazardous waste container, typically a plastic-lined cardboard box or drum.[7] This container must be clearly labeled as "Hazardous Waste."

  • Disposal: When full, seal the liner and the box. Arrange for pickup by your institution's hazardous waste management service.

Protocol 4: Contaminated Sharps

This includes needles, syringes, glass vials, and broken glassware contaminated with this compound.

  • Container: Place all contaminated sharps directly into a designated, puncture-proof sharps container that is specifically labeled for chemically contaminated sharps.[12]

  • Handling: Do not recap, bend, or break needles.[12]

  • Disposal: Once the container is three-quarters full, seal it and manage it as hazardous chemical waste for incineration.

Emergency Procedures: Spills and Exposures

All laboratory personnel must be familiar with their institution's specific emergency procedures.

  • Minor Spill (Solid): Wearing appropriate PPE, gently cover the spill with absorbent pads. Carefully sweep the material into a dustpan and place it, along with the cleaning materials, into a sealed bag. Place the bag into the hazardous solid waste container. Clean the area with a suitable detergent and water.

  • Minor Spill (Liquid): Absorb the spill with chemical absorbent pads or granules. Collect the absorbed material and place it into a sealed bag within the hazardous solid waste container.

  • Major Spill: Evacuate the area immediately. Alert laboratory personnel and contact your institution's EHS or emergency response team.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eyes: Flush eyes with water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet.

By adhering to these scientifically grounded and regulation-compliant procedures, we uphold our commitment to safety and environmental stewardship, ensuring that our pursuit of knowledge does not come at the cost of personal or ecological well-being.

References

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Healthcare Facilities: Managing Pharmaceutical Waste. Stericycle. [Link]

  • Safe Handling of Hazardous Drugs. Duke University Safety. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). [Link]

  • Management Of Hazardous Waste Pharmaceuticals. NYS Department of Environmental Conservation. [Link]

  • This compound PubChem Entry. National Institutes of Health. [Link]

  • NIOSH, USP <800>, and EPA: Update on All Things Hazardous. American Society of Health-System Pharmacists (ASHP). [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA). [Link]

  • RCRA Hazardous Pharmaceutical Waste. Daniels Health. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR :: 40 CFR Part 266 Subpart P. [Link]

  • EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. K&L Gates. [Link]

  • Hazardous Waste Pharmaceuticals. Ohio Environmental Protection Agency. [Link]

  • Managing Pharmaceutical Waste: A Blueprint for Healthcare Facilities. Practice Greenhealth. [Link]

  • RCRA Pharmaceutical Hazardous Wastes. West Virginia Department of Environmental Protection. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

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Navigating the Safe Handling of Vixotrigine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides essential safety and logistical information for handling Vixotrigine Hydrochloride, a potent voltage-gated sodium channel blocker. While this document is comprehensive, it is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed information. In the absence of a specific SDS, the following procedures, grounded in the principles of handling potent pharmaceutical compounds, should be implemented.

Understanding the Risks: Hazard Identification

This compound is an active pharmaceutical ingredient (API) designed for therapeutic effects at relatively low doses.[1][2] This inherent potency necessitates a cautious approach to handling to minimize occupational exposure. The primary hazards associated with potent compounds like this compound include:

  • Inhalation: Airborne dust or aerosols can be inhaled, leading to systemic exposure.

  • Dermal Contact: The compound may be absorbed through the skin, especially with prolonged contact or if the skin barrier is compromised.

  • Ocular Exposure: Contact with the eyes can cause irritation and potential absorption.[3]

  • Ingestion: Accidental ingestion can lead to significant systemic effects.

A Safety Data Sheet for a comparable potent pharmaceutical compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, it is prudent to handle this compound with the assumption of similar hazards.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a robust barrier against exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Scenario Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator
Solution Preparation Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields or Face Shield
In-vitro/Ex-vivo Administration Nitrile Gloves, Lab Coat, Safety Glasses
In-vivo Dosing Double Nitrile Gloves, Disposable Gown, Safety Glasses
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields

A Deeper Dive into PPE Selection:

  • Gloves: Double gloving with nitrile gloves provides an extra layer of protection. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area.[4]

  • Gowns: Disposable, low-permeability gowns with long sleeves and tight-fitting cuffs are recommended to protect against skin contact.[4]

  • Eye and Face Protection: Safety goggles with side shields are the minimum requirement. A face shield should be used in situations where splashing is a possibility.

  • Respiratory Protection: When handling the solid form of this compound, a NIOSH-approved N95 respirator or higher is crucial to prevent inhalation of fine particles. For higher-risk operations or in the absence of adequate engineering controls, a Powered Air-Purifying Respirator (PAPR) may be necessary.[5]

Operational Plan: Step-by-Step Handling Procedures

1. Designated Work Area:

  • All handling of this compound should occur in a designated area, such as a chemical fume hood or a powder containment hood.

  • The work area should be clearly marked with signage indicating the presence of a potent compound.

2. Weighing and Aliquoting (Solid Form):

  • Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are within the containment area.

  • Donning PPE: Follow the PPE guidelines outlined in the table above.

  • Procedure:

    • Perform all manipulations within a certified chemical fume hood or powder containment hood to minimize the generation of airborne dust.

    • Use dedicated equipment for handling this compound. If not possible, thoroughly decontaminate equipment after use.

    • Handle the compound gently to avoid creating dust.

    • Close the primary container immediately after use.

    • The outer pair of gloves should be discarded into a designated waste bag before exiting the containment area.[6]

3. Solution Preparation:

  • Preparation: Have all solvents, vials, and other necessary materials ready within the fume hood.

  • Donning PPE: Adhere to the PPE requirements for solution preparation.

  • Procedure:

    • Add the solvent to the solid this compound slowly to avoid splashing.

    • Ensure the container is securely capped before mixing or vortexing.

    • If sonication is required, ensure the container is sealed.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and safety officer.

  • Access the spill kit, which should contain absorbent materials, decontamination solutions, and appropriate PPE.

  • For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then clean with an appropriate deactivating solution.

  • For liquid spills, use absorbent pads to contain and clean the spill.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste bag.[6]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container for hazardous materials.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A validated cleaning procedure should be in place.

Visualizing the Workflow: PPE Decision Making

PPE_Decision_Workflow This compound Handling: PPE Selection start Start: Handling This compound task Assess Task: Weighing, Solution Prep, Administration, Disposal start->task weighing Weighing Solid? task->weighing Solid Handling solution Preparing Solution? task->solution Liquid Handling admin Administration? task->admin Application disposal Disposal? task->disposal Waste ppe_weighing Double Gloves, Gown, Goggles, Respirator (N95+) weighing->ppe_weighing ppe_solution Double Gloves, Gown, Goggles/Face Shield solution->ppe_solution ppe_admin Gloves, Lab Coat, Safety Glasses admin->ppe_admin ppe_disposal Double Gloves, Gown, Goggles disposal->ppe_disposal end Proceed with Task Safely ppe_weighing->end ppe_solution->end ppe_admin->end ppe_disposal->end

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, you can create a safe and controlled laboratory environment for working with this compound, ensuring both the well-being of your personnel and the integrity of your research.

References

  • Deuis, J. R., et al. (2020). Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers. Clinical and Translational Science, 14(2), 676-685. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers. Retrieved from [Link]

  • IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE). Hospitals eTool. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Zakrzewska, J. M., et al. (2019). Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. ACS Medicinal Chemistry Letters, 10(6), 934-939. Retrieved from [Link]

  • Wikipedia. (n.d.). Vixotrigine. Retrieved from [Link]

  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Duke University Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • Nashcorp Pty Ltd. (2013, February 22). Strychnine material safety data sheet. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.